3-Decen-2-one
Description
Properties
IUPAC Name |
(E)-dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPDANVNRUIUAB-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315551 | |
| Record name | trans-3-Decen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity floral jasmine-like aroma | |
| Record name | 3-Decen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
almost insoluble in water; soluble in purfume oils, Miscible at room temperature (in ethanol) | |
| Record name | 3-Decen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.809-0.813 | |
| Record name | 3-Decen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18402-84-1, 10519-33-2 | |
| Record name | trans-3-Decen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Decen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decen-2-one, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decen-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-3-Decen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-decen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3E)-dec-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.266.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DECEN-2-ONE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22804BQXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Ubiquitous Presence of (3E)-dec-3-en-2-one in Nature: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, analysis, and biosynthetic origins of the volatile compound (3E)-dec-3-en-2-one. This document is intended for researchers, scientists, and drug development professionals interested in the diverse roles of this aliphatic ketone in food science, plant biology, and beyond.
Executive Summary
(3E)-dec-3-en-2-one is a naturally occurring acyclic aliphatic ketone that contributes to the characteristic aroma and flavor profiles of a wide array of plant-based foods and beverages.[1] Its presence has been documented in fruits, juices, spices, vegetables, coffee, and tea. Beyond its role as a flavor component, (3E)-dec-3-en-2-one also functions as a food flavoring agent and is utilized in agriculture as a post-harvest sprouting inhibitor for potatoes. This guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its likely biosynthetic pathways in plants.
Natural Occurrence in Food and Plants
(3E)-dec-3-en-2-one has been identified as a volatile component in a diverse range of natural products. While its presence is widely reported, specific quantitative data remains somewhat sparse in publicly accessible literature. The following table summarizes the known occurrences of this compound.
| Food/Plant Source | Part of Plant/Food | Method of Detection | Reference(s) |
| General Foods | Fruits, Juices, Spices, Vegetables | Not Specified | [1] |
| Coffee | Roasted Beans | Not Specified | [1] |
| Tea | Leaves | Not Specified | [1] |
| Potatoes | Tuber (Post-harvest) | Not Specified | [2] |
| Mushrooms | Fruiting Body | Not Specified | [3] |
Table 1: Documented Natural Occurrences of (3E)-dec-3-en-2-one
Experimental Protocols for Analysis
The analysis of (3E)-dec-3-en-2-one, a volatile organic compound, typically involves extraction from the sample matrix followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.
Extraction of Volatile Compounds
Several methods are employed for the extraction of volatile compounds like (3E)-dec-3-en-2-one from food and plant materials. The choice of method depends on the nature of the sample matrix and the desired analytical outcome.
Steam distillation is a traditional and widely used method for extracting essential oils and other volatile compounds from plant materials.[4][5][6][7]
Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the immiscible oil is separated from the water.[4][7]
Detailed Protocol for Steam Distillation:
-
Preparation of Plant Material: Fresh or dried plant material is placed in a distillation flask. The material should be of an appropriate size to allow for efficient steam penetration.
-
Apparatus Setup: A steam generator is connected to the distillation flask containing the plant material. The flask is then connected to a condenser, which in turn is connected to a collection vessel (e.g., a separatory funnel).
-
Distillation: Steam is passed through the plant material, causing the volatile compounds to co-distill with the water.
-
Condensation: The vapor mixture is cooled in the condenser, leading to the condensation of both water and the volatile compounds.
-
Separation: The condensed mixture is collected in the separatory funnel. Due to the immiscibility of the essential oil with water, two distinct layers are formed, allowing for easy separation.
-
Drying and Storage: The collected essential oil is typically dried over an anhydrous salt (e.g., sodium sulfate) to remove any residual water and then stored in a tightly sealed container in a cool, dark place.
Workflow for Steam Distillation:
Caption: A simplified workflow of the steam distillation process for extracting volatile compounds.
HS-SPME is a modern, solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds in various matrices.[8][9][10][11][12]
Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[9][10]
Detailed Protocol for HS-SPME:
-
Sample Preparation: A known amount of the homogenized sample is placed in a headspace vial. An internal standard may be added at this stage for quantification.
-
Vial Sealing: The vial is securely sealed with a septum cap.
-
Incubation and Extraction: The vial is incubated at a specific temperature for a set period to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time. Agitation may be used to facilitate the mass transfer of analytes.
-
Thermal Desorption: After extraction, the fiber is withdrawn from the vial and immediately inserted into the heated injection port of the GC-MS system. The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column.
-
GC-MS Analysis: The desorbed compounds are separated on the GC column and detected by the mass spectrometer.
Workflow for HS-SPME Analysis:
Caption: A schematic representation of the headspace solid-phase microextraction workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile compounds like (3E)-dec-3-en-2-one. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed.[1][13][14]
Typical GC-MS Parameters:
-
Injector: Split/splitless inlet, with the temperature optimized for the thermal desorption of the SPME fiber or the volatilization of the liquid extract.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Column: A capillary column with a stationary phase appropriate for the separation of volatile ketones (e.g., a mid-polar or polar phase).
-
Oven Temperature Program: A programmed temperature ramp to ensure the efficient separation of a wide range of volatile compounds.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for GC-MS/MS can be used to enhance sensitivity and specificity.
Biosynthesis of (3E)-dec-3-en-2-one in Plants
The biosynthesis of aliphatic ketones, including unsaturated ketones like (3E)-dec-3-en-2-one, in plants is generally understood to originate from the oxidative degradation of fatty acids, a process known as lipid peroxidation.[15][16][17]
Lipid Peroxidation Pathway
Lipid peroxidation is a complex process involving the reaction of lipids with reactive oxygen species (ROS). This process can be enzymatic or non-enzymatic and leads to the formation of a variety of secondary metabolites, including aldehydes and ketones.[15][16]
Key Steps in Lipid Peroxidation Leading to Ketone Formation:
-
Initiation: A reactive oxygen species abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a fatty acid radical.
-
Propagation: The fatty acid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another PUFA, creating a lipid hydroperoxide and another fatty acid radical, thus propagating the chain reaction.
-
Decomposition: The unstable lipid hydroperoxides can decompose through various mechanisms, including enzymatic and non-enzymatic pathways, to form a range of smaller, volatile compounds, including aldehydes and ketones. The specific structure of the resulting ketone, such as (3E)-dec-3-en-2-one, will depend on the structure of the initial fatty acid and the specific cleavage points during decomposition.
Signaling Pathway of Lipid Peroxidation:
Caption: A simplified diagram illustrating the lipid peroxidation pathway leading to the formation of ketones.
Conclusion
(3E)-dec-3-en-2-one is a significant contributor to the sensory properties of many foods and plants. Its analysis relies on established techniques for volatile compound extraction and GC-MS analysis. The biosynthesis of this ketone is intricately linked to the fundamental process of lipid peroxidation in plants. Further research is warranted to elucidate the precise enzymatic control of its formation and to quantify its concentration in a wider variety of natural sources, which could have implications for food quality control, flavor chemistry, and the understanding of plant-environment interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Peer review of the pesticide risk assessment of the active substance (3 E)-dec-3-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psilocin - Wikipedia [en.wikipedia.org]
- 4. newdirectionsaromatics.com [newdirectionsaromatics.com]
- 5. engineering.iastate.edu [engineering.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steam distillation - Wikipedia [en.wikipedia.org]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. scispace.com [scispace.com]
- 10. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A rapid and green GC-MS method for the sampling of volatile organic compounds in spices and flowers by concurrent headspace single-drop microextraction and solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bce.au.dk [bce.au.dk]
- 16. A Comprehensive Review on Lipid Oxidation in Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Decen-2-one: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Decen-2-one (B80159) (CAS No: 10519-33-2) is an α,β-unsaturated ketone that is a subject of interest across various scientific disciplines.[1][2] It is a naturally occurring compound found in some foods and is utilized as a flavoring agent in the food industry.[3][4] In the agricultural sector, it functions as a biopesticide, specifically as a plant growth regulator to inhibit sprouting in stored potatoes.[5][6] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities and toxicological profile.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity, jasmine-like aroma.[2][5] The quantitative chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [4][5] |
| Molecular Weight | 154.25 g/mol | [4][5] |
| IUPAC Name | (E)-dec-3-en-2-one | [7] |
| Synonyms | Heptylidene acetone (B3395972), Oenanthylidene acetone | [4] |
| CAS Number | 10519-33-2 | [4] |
Table 2: Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 125-126 °C | at 760 mm Hg | [2][5] |
| 90 °C | at 11.00 mm Hg | [5] | |
| Melting Point | 16-17 °C | at 760.00 mm Hg | [5] |
| Density | 0.847 g/mL | at 25 °C | |
| Refractive Index | 1.446-1.452 | at 20 °C | [5] |
| Vapor Pressure | 0.308 mmHg | at 25 °C | [5] |
| Flash Point | 91.7-92 °C | Closed cup | [2] |
| Solubility | Very slightly soluble in water; soluble in organic solvents like alcohol. | [5][8] | |
| logP (o/w) | 3.198 (estimated) | [5] |
Experimental Protocols
Synthesis via Aldol (B89426) Condensation
A common method for the synthesis of this compound is the base-catalyzed aldol condensation of heptaldehyde and acetone.[5][9] The following is a representative experimental protocol.
Materials:
-
Heptaldehyde
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol to create a 1% solution.
-
Add acetone to the ethanolic NaOH solution and cool the mixture in an ice bath.
-
Slowly add heptaldehyde dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the identification and quantification of this compound.[1] The following is a general protocol that can be adapted for specific instrumentation and sample matrices.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms or equivalent)
-
Autosampler
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane. For complex matrices, a headspace solid-phase microextraction (HS-SPME) method may be employed to extract the volatile analyte.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 35-350 amu
-
-
Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum. Quantification can be achieved by creating a calibration curve with standards of known concentrations.
Biological Activity and Toxicology
Mechanism of Action as a Plant Growth Regulator
This compound is used as a sprout inhibitor for stored potatoes.[5] Its mechanism of action involves interference with membrane integrity, which leads to increased oxidative stress, desiccation, and ultimately necrosis of the meristematic tissues of the sprouts.[5][8]
Metabolism
In biological systems such as potato tubers, this compound is known to undergo metabolic degradation. The primary pathway involves a two-step reduction process.[5]
Toxicological Summary
From a mammalian toxicology perspective, this compound exhibits low acute oral and dermal toxicity.[1][3] However, it is considered to have moderate acute toxicity if inhaled and can be a skin and eye irritant.[1][3][8] It is not considered to be mutagenic or a reproductive toxicant.[3] Regulatory bodies have established that at current intake levels from its use as a flavoring agent, it poses no safety concern.[7] Due to its natural occurrence in food and relatively low oral toxicity, waivers for long-term toxicity studies have been accepted in some regulatory assessments.[1]
Applications in Research and Industry
The primary applications of this compound are:
-
Flavor and Fragrance: Used to impart fruity, floral, and fatty notes in various food products and perfumes.[5][8]
-
Agrochemical: As a biopesticide for sprout control in potatoes, offering an alternative to synthetic herbicides.[5]
-
Research Chemical: Serves as a versatile building block in organic synthesis.
Given its biological activity, further research into its potential antimicrobial or other pharmacological effects could be of interest to the drug development community, although current literature is limited in this area. The toxicological data provides a foundational safety profile for any future investigations.
References
- 1. Peer review of the pesticide risk assessment of the active substance (3E )‐dec‐3‐en‐2‐one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound (E)-3-Decen-2-one (FDB020376) - FooDB [foodb.ca]
- 3. canada.ca [canada.ca]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound |Research Chemical [benchchem.com]
- 6. This compound (Ref: AMV-1018) [sitem.herts.ac.uk]
- 7. This compound, (3E)- | C10H18O | CID 5363233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Federal Register :: this compound; Exemption from the Requirement of a Tolerance [federalregister.gov]
- 9. magritek.com [magritek.com]
The Discovery and Scientific Journey of 3-Decen-2-one: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Decen-2-one (B80159), a naturally occurring α,β-unsaturated ketone, has carved a significant niche in both the flavor and fragrance industry and the agricultural sector. Initially recognized for its potent sensory characteristics, its journey in scientific literature has evolved to encompass its crucial role as a biochemical pesticide, specifically as a potato sprout inhibitor. This technical guide delves into the historical discovery, synthesis, and characterization of this compound, providing a comprehensive overview of its scientific evolution. Detailed experimental protocols for its synthesis and analysis are presented, alongside a visualization of its proposed mechanism of action in sprout inhibition.
Introduction
This compound (C₁₀H₁₈O) is an aliphatic ketone that is found in a variety of natural sources, including fruits, spices, vegetables, coffee, tea, and certain mushrooms.[1] Its distinct organoleptic profile, often described as fatty, green, and reminiscent of jasmine, has made it a valuable component in the flavor and fragrance industry.[2][3] Beyond its sensory applications, this compound has emerged as a significant agricultural tool, functioning as a plant growth regulator to inhibit sprouting in stored potatoes.[4][5] This guide provides a detailed technical account of the scientific history and key experimental methodologies associated with this versatile molecule.
Discovery and History
While the precise first synthesis or isolation of this compound is not definitively documented in readily available contemporary literature, its study is intrinsically linked to the broader exploration of unsaturated ketones in flavor and aroma chemistry that gained momentum in the mid-20th century. The development of analytical techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) was pivotal in identifying and characterizing volatile compounds like this compound from natural sources. Its recognition as a flavor component led to its inclusion in compendia of flavoring substances and subsequent evaluation by international bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has deemed it safe for use as a flavoring agent.[6] Its application as a sprout inhibitor is a more recent development, driven by the search for safer and more sustainable alternatives to conventional synthetic inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of (E)-3-Decen-2-one is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [7] |
| Molecular Weight | 154.25 g/mol | [7] |
| CAS Number | 10519-33-2 | [7] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Fatty, green, jasmine, vegetable | [2][3] |
| Boiling Point | 125 °C at 12 mmHg | [3] |
| Density | 0.847 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.45 | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported in the literature, with the Aldol (B89426) condensation being a prominent method.
Experimental Protocol: Synthesis via Aldol Condensation
This protocol describes the synthesis of this compound through the base-catalyzed Aldol condensation of heptaldehyde and acetone.[4][8]
Materials:
-
Heptaldehyde
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Pumice or acidic clay (for dehydration)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve heptaldehyde in an excess of acetone.
-
Base Catalysis: Slowly add a catalytic amount of aqueous sodium hydroxide solution to the reaction mixture while stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid). Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification of Aldol Adduct: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude 4-hydroxydecan-2-one (B15475434) (the aldol adduct).
-
Dehydration: Dehydrate the crude aldol adduct by heating it over pumice or an acidic clay catalyst to yield this compound.[4]
-
Final Purification: Purify the resulting this compound by vacuum distillation.
Caption: Workflow for the synthesis of this compound via Aldol condensation.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in various matrices.
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the analysis of this compound in a food matrix, such as potatoes.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)
-
Autosampler
Sample Preparation (Headspace Solid-Phase Microextraction - SPME):
-
Homogenization: Homogenize a representative sample of the potato matrix.
-
Vial Preparation: Place a known amount of the homogenized sample into a headspace vial.
-
Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature and time to allow for the adsorption of volatile compounds, including this compound.
-
Desorption: Introduce the SPME fiber into the hot GC inlet, where the adsorbed analytes are desorbed and transferred to the analytical column.
GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Analysis:
-
Identification: Compare the obtained mass spectrum and retention time with that of a certified reference standard of this compound.
-
Quantification: Generate a calibration curve using a series of standard solutions of known concentrations.
Caption: Experimental workflow for GC-MS analysis of this compound.
Biological Activity and Mechanism of Action
The primary biological activity of this compound in the agricultural context is its ability to inhibit the sprouting of potato tubers during post-harvest storage.[9][10]
Mechanism of Sprout Inhibition
The precise signaling pathway of this compound in potato sprout inhibition is not fully elucidated. However, the available literature suggests a mechanism involving direct physical damage to the developing sprouts.[11] The proposed mechanism involves the following key steps:
-
Membrane Integrity Disruption: this compound is believed to interfere with the integrity of cell membranes in the meristematic tissues of the potato sprouts.[4]
-
Increased Oxidative Stress: This disruption of membrane integrity leads to an increase in oxidative stress within the sprout cells.[4]
-
Desiccation and Necrosis: The combination of membrane damage and oxidative stress results in the desiccation (drying out) and subsequent necrosis (cell death) of the sprout tissues.[4]
This process effectively "burns" off the developing sprouts, and repeated applications may be necessary for long-term control as new sprouts can emerge.
Caption: Proposed mechanism of action for this compound in potato sprout inhibition.
Conclusion
This compound stands as a compelling example of a naturally occurring compound with diverse and valuable applications. Its journey from a flavor and fragrance component to a key tool in sustainable agriculture highlights the ongoing potential for discovering novel functionalities in natural products. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for further research and development. While its primary mechanism of action in sprout inhibition is understood at a cellular level, further investigation into the specific molecular targets and signaling cascades could pave the way for the development of even more effective and targeted plant growth regulators. This guide provides a comprehensive technical foundation for professionals engaged in the study and application of this important molecule.
References
- 1. This compound [thegoodscentscompany.com]
- 2. youtube.com [youtube.com]
- 3. Aliphatic polyketones as classic yet new molecular ropes for structural diversity in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound |Research Chemical [benchchem.com]
- 5. The Fascinating History of Flavor Chemists - Aromatech [aromatechgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. nappo.org [nappo.org]
- 8. popsci.com [popsci.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Evaluating Ecologically Acceptable Sprout Suppressants for Enhancing Dormancy and Potato Storability: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study of Some Preparative Methods for Aliphatic Ketones and Development of ... - Ralph Donald Spencer - Google Books [books.google.com.na]
The Enigmatic Aroma of Nature: A Technical Guide to the Natural Sources and Biosynthesis of 3-Decen-2-one
For the attention of researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the natural occurrences and biosynthetic pathways of the aliphatic ketone, 3-decen-2-one (B80159). This document delves into the quantitative distribution of this volatile compound, details the experimental protocols for its analysis, and visually elucidates its formation through biochemical pathways.
Introduction
This compound, a naturally occurring unsaturated methyl ketone, is a significant contributor to the aroma and flavor profiles of a diverse range of natural products. Its characteristic fruity, green, and fatty notes have led to its use as a flavoring agent in the food industry.[1] Beyond its sensory properties, this compound exhibits biological activity, notably as a plant growth regulator, where it is utilized as a post-harvest sprout inhibitor for potatoes.[2][3] Understanding the natural distribution and biosynthetic origins of this molecule is crucial for applications in food science, agriculture, and potentially, for its role in biological signaling pathways relevant to drug development.
Natural Sources of this compound
This compound is found across various biological kingdoms, from fungi and plants to animal products. Its presence is a result of the metabolic breakdown of fatty acids, a ubiquitous process in living organisms. The following table summarizes the known natural sources of this compound, with quantitative data where available.
| Natural Source | Kingdom | Concentration Data | References |
| Porcini Mushrooms (Boletus edulis) | Fungi | Present, specific concentration not widely reported. | [4] |
| Iberian Ham | Animalia | Present, contributes to the characteristic aroma. | [4] |
| Skipjack Tuna (Katsuwonus pelamis) | Animalia | Identified as a volatile component. | [4] |
| Yogurt | Animalia (Product) | Present as a result of microbial fermentation. | [4] |
| Various Fruits (e.g., apricot, peach, pear) | Plantae | Contributes to the fruity aroma profile. | [1] |
| Various Vegetables (e.g., cucumber) | Plantae | Present as a volatile organic compound. | [1] |
| Dairy Products (e.g., milk, cheese) | Animalia (Product) | Contributes to the flavor profile. | [1] |
| Potatoes (Solanum tuberosum) - Post-harvest | Plantae | Applied as a sprout inhibitor. | [5][6] |
Biosynthesis of this compound: A Pathway Rooted in Fatty Acid Metabolism
The biosynthesis of this compound is intrinsically linked to the beta-oxidation of unsaturated fatty acids. While the complete enzymatic cascade specifically for this compound has not been fully elucidated in a single organism, the general pathway for methyl ketone formation provides a strong theoretical framework. The proposed pathway involves a modified beta-oxidation cycle.
The biosynthesis is hypothesized to proceed as follows:
-
Activation of a C10 Unsaturated Fatty Acid: The pathway likely initiates with a C10 unsaturated fatty acid, such as decenoic acid, which is activated to its coenzyme A (CoA) thioester, decenoyl-CoA.
-
Hydration: An enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of decenoyl-CoA, forming 3-hydroxydecanoyl-CoA.[7][8]
-
Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of 3-hydroxydecanoyl-CoA to a keto group, yielding 3-ketodecanoyl-CoA.[9][10] This reaction is stereospecific, typically acting on the (S)-enantiomer.[11]
-
Thioester Cleavage and Decarboxylation: A specialized thioesterase, often referred to as a methyl ketone synthase, hydrolyzes the thioester bond of 3-ketodecanoyl-CoA to release the free 3-ketodecanoic acid.[12][13] This β-keto acid is unstable and readily undergoes decarboxylation to produce this compound and carbon dioxide.
Experimental Protocols for the Analysis of this compound
The volatile nature of this compound necessitates specific analytical techniques for its extraction and quantification from various matrices. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction (SPME)-GC-MS are the methods of choice.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This technique is ideal for analyzing volatile compounds in solid or liquid samples without extensive sample preparation.
Methodology:
-
Sample Preparation: A known amount of the sample (e.g., homogenized mushroom tissue, a liquid food sample) is placed in a headspace vial. For solid samples, a matrix modifier (e.g., saturated NaCl solution) can be added to increase the volatility of the analytes.
-
Incubation: The sealed vial is incubated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.
-
Injection: A heated gas-tight syringe or an automated headspace sampler injects a specific volume of the headspace gas into the GC-MS system.
-
GC Separation: The volatile compounds are separated on a capillary column (e.g., DB-5MS or equivalent) with a suitable temperature program.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are used for compound identification by comparison with spectral libraries (e.g., NIST) and authentic standards.
Workflow for Headspace GC-MS Analysis:
Solid-Phase Microextraction (SPME)-GC-MS
SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or directly from a liquid sample.
Methodology:
-
Fiber Selection: The choice of SPME fiber coating is critical. For a moderately polar compound like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice, offering a broad range of analyte adsorption.[14][15][16]
-
Extraction: The SPME fiber is exposed to the headspace of a heated and agitated sample vial for a specific time (e.g., 30 minutes at 60°C).
-
Desorption: The fiber is then retracted and inserted into the hot injector of the GC-MS, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
GC-MS Analysis: The separation and detection are performed as described for HS-GC-MS.
Experimental Workflow for SPME-GC-MS:
Derivatization for Enhanced Detection
For certain applications requiring higher sensitivity or improved chromatographic performance, derivatization of the ketone group can be employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with ketones to form stable oximes, which can be readily analyzed by GC-MS, often with enhanced sensitivity in negative chemical ionization (NCI) mode.[17]
Conclusion
This compound is a naturally occurring volatile compound with significant implications for the food and agricultural industries. Its biosynthesis is intricately tied to the fundamental metabolic process of fatty acid beta-oxidation, highlighting the interconnectedness of primary and secondary metabolism. The analytical methodologies detailed in this guide provide a robust framework for the accurate identification and quantification of this compound in diverse biological matrices. Further research into the specific enzymes and regulatory mechanisms governing its biosynthesis will not only deepen our understanding of natural product chemistry but may also open new avenues for the biotechnological production of this valuable flavor and aroma compound. For professionals in drug development, understanding the biosynthesis and natural occurrence of such bioactive small molecules can provide insights into potential metabolic pathways and targets for therapeutic intervention.
References
- 1. Enoyl_CoA_Hydratase [collab.its.virginia.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. canada.ca [canada.ca]
- 4. amvac.com [amvac.com]
- 5. tandfonline.com [tandfonline.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic engineering of β-oxidation to leverage thioesterases for production of 2-heptanone, 2-nonanone and 2-undecanone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 15. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pheromonal Properties and Role in Insect Communication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheromones are the cornerstone of chemical communication in insects, mediating a vast array of behaviors critical for their survival and reproduction. These semiochemicals, produced and released by an individual, elicit specific physiological and behavioral responses in conspecifics. A comprehensive understanding of the chemical properties of pheromones, the intricate signaling pathways they activate, and the precise experimental methodologies used to study them is paramount for fundamental research and the development of novel pest management strategies and other biotechnological applications. This technical guide provides an in-depth exploration of the core principles of insect pheromonal communication, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.
Pheromonal Properties: A Quantitative Perspective
The biological activity of a pheromone is intrinsically linked to its specific chemical properties. These include the precise blend of constituent compounds, their relative ratios, and the rate at which they are released into the environment. This section presents a summary of these quantitative parameters for several well-studied insect species.
Chemical Composition and Blend Ratios
The specificity of a pheromonal signal is often determined by a unique blend of multiple chemical components. The precise ratio of these components is critical for eliciting a behavioral response.
Table 1: Chemical Composition of Sex Pheromones in Selected Moth Species
| Species | Family | Pheromone Components | Ratio |
| Heliothis virescens | Noctuidae | (Z)-11-Hexadecenal, (Z)-9-Tetradecenal, (Z)-11-Hexadecenol, Heptanal, Tetradecanal, Hexadecanal | 100:2:1:1:1:1 |
| Plutella xylostella | Plutellidae | (Z)-11-Hexadecenal, (Z)-11-Hexadecenyl acetate, (Z)-11-Hexadecenol | 8:100:18 or 10:90:1[1] |
| Grapholita molesta | Tortricidae | (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate, (Z)-8-Dodecenol, Dodecyl acetate | 100:4.2:trace:significant amounts[2] |
| Spodoptera littoralis | Noctuidae | (Z,E)-9,11-Tetradecadienyl acetate, (Z,E)-9,12-Tetradecadienyl acetate | 95:5 |
| Bombyx mori | Bombycidae | (E,Z)-10,12-Hexadecadien-1-ol (Bombykol) | Single Component |
Pheromone Release Rates
The quantity of pheromone released per unit of time is a crucial factor in determining the size and shape of the active space, the area within which the pheromone concentration is above the behavioral threshold of the receiving insect.
Table 2: Female Sex Pheromone Release Rates for Selected Insect Species
| Species | Order | Pheromone Component(s) | Mean Release Rate (ng/hr) | Analytical Method |
| Grapholita molesta | Lepidoptera | (Z)-8-Dodecenyl acetate | 8.48 ± 7.26[2] | GC-MS |
| Heliothis subflexa | Lepidoptera | Total Pheromone Blend | 152.8 | GC-FID |
| Chloridea virescens | Lepidoptera | (Z)-11-Hexadecenal | ~414 (peak) | GC/MS[3] |
| Plodia interpunctella | Lepidoptera | (Z,E)-9,12-Tetradecadien-1-yl acetate | Not specified, but low | Gas Chromatography[4] |
| Lobesia botrana | Lepidoptera | (E,Z)-7,9-dodecadien-1-yl acetate | ~50 (from passive dispenser) | GC/FID[5] |
Key Signaling Pathways in Pheromonal Communication
The journey of a pheromone signal from its biosynthesis and release by the sender to its perception and processing by the receiver involves a series of complex and tightly regulated signaling pathways.
Pheromone Biosynthesis Activating Neuropeptide (PBAN) Signaling Pathway
In many moth species, the biosynthesis of sex pheromones is initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[6][7][8][9] This neuropeptide is released from the subesophageal ganglion and travels through the hemolymph to the pheromone gland.[7]
Insect Olfactory Signal Transduction Pathway
The detection of pheromones by an insect's antenna initiates a rapid and sensitive signal transduction cascade within the olfactory sensory neurons (OSNs). This process converts the chemical signal into an electrical signal that is transmitted to the brain.
Experimental Protocols
The study of insect pheromones relies on a suite of specialized experimental techniques. This section provides detailed methodologies for several key procedures.
Pheromone Extraction from Glandular Tissues
This protocol describes the general procedure for extracting pheromones from the glands of female insects.
Materials:
-
Virgin female insects of the desired age
-
Dissecting microscope
-
Fine-tipped forceps
-
Micro-scissors
-
Glass vials with Teflon-lined caps
-
Hexane (B92381) (HPLC grade) or other suitable organic solvent
-
Glass Pasteur pipettes
-
Nitrogen gas stream
Procedure:
-
Insect Preparation: Anesthetize a virgin female insect by chilling it on ice for 2-3 minutes.
-
Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland. For many moth species, this is located at the tip of the abdomen.
-
Extraction: Immediately place the excised gland into a glass vial containing a small, precise volume of hexane (e.g., 50-100 µL).
-
Incubation: Gently agitate the vial for a predetermined period (e.g., 30 minutes) at room temperature to allow the pheromone to diffuse into the solvent.
-
Sample Collection: Carefully remove the glandular tissue from the vial.
-
Concentration (Optional): If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen gas.
-
Storage: Store the extract at -20°C or lower in a sealed vial until analysis.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the summated response of all olfactory receptor neurons on an insect's antenna to a volatile stimulus.[10][11][12][13][14]
Materials:
-
EAG system (amplifier, data acquisition system)
-
Faraday cage
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline)
-
Insect holder
-
Air delivery system with charcoal filter and humidifier
-
Stimulus cartridges (e.g., Pasteur pipettes with filter paper)
-
Test compounds and solvent (e.g., hexane)
Procedure:
-
Insect Preparation: Anesthetize the insect and mount it in a holder, exposing the antennae.
-
Antenna Preparation: Excise one antenna at the base and mount it between the recording and reference electrodes using conductive gel.
-
Electrode Placement: Insert the basal end of the antenna into the reference electrode and the distal tip into the recording electrode.
-
Signal Stabilization: Place the preparation in a continuous, clean, humidified airstream and allow the baseline electrical signal to stabilize.
-
Stimulus Preparation: Apply a known amount of the test compound dissolved in a solvent to a piece of filter paper and insert it into a stimulus cartridge. Prepare a solvent-only control.
-
Stimulus Delivery: Puff a pulse of air through the stimulus cartridge into the continuous airstream directed at the antenna.
-
Data Recording: Record the resulting negative voltage deflection (the EAG response).
-
Data Analysis: Measure the amplitude of the EAG response in millivolts (mV). Normalize responses to a standard compound or the solvent control.
Single Sensillum Recording (SSR)
SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons within a single sensillum.[15][16][17][18][19]
Materials:
-
SSR system (high-impedance amplifier, data acquisition system)
-
Anti-vibration table
-
Faraday cage
-
Micromanipulators (one for reference, one for recording electrode)
-
Sharpened tungsten or glass microelectrodes
-
Insect holder
-
Air delivery and stimulus system (as for EAG)
Procedure:
-
Insect Preparation: Immobilize the insect in a holder, ensuring the antenna is stable and accessible.
-
Reference Electrode: Insert the reference electrode into the insect's eye or another part of the body.
-
Recording Electrode: Under high magnification, carefully advance the recording electrode to pierce the cuticle of a single sensillum.
-
Signal Acquisition: Observe the spontaneous firing of action potentials from the neuron(s) within the sensillum.
-
Stimulus Delivery: Deliver a puff of the test compound over the antenna as in the EAG protocol.
-
Data Recording: Record the change in the firing rate (number of spikes per second) of the neuron in response to the stimulus.
-
Data Analysis: Quantify the change in spike frequency from the baseline to determine the neuron's sensitivity and specificity to the tested compound.
Wind Tunnel Behavioral Bioassay
Wind tunnel assays are used to study the behavioral responses of insects to airborne pheromone plumes in a controlled environment that simulates natural conditions.[4][20][21][22]
Materials:
-
Wind tunnel with controlled airflow, temperature, humidity, and lighting
-
Video recording equipment
-
Pheromone dispenser (e.g., rubber septum, filter paper)
-
Release cage for insects
-
Source of the synthetic pheromone or natural extract
Procedure:
-
Environmental Control: Set the wind tunnel parameters (e.g., wind speed of 0.3 m/s, dim red light) to mimic the conditions under which the insect is naturally active.
-
Pheromone Source Placement: Place the pheromone dispenser at the upwind end of the tunnel.
-
Insect Acclimatization: Allow the insects (typically virgin males for sex pheromone assays) to acclimate to the experimental conditions in a release cage for at least 30 minutes.
-
Insect Release: Place the release cage at the downwind end of the tunnel and open it to release the insect.
-
Behavioral Observation: Record the insect's flight path and behaviors for a set period (e.g., 5 minutes). Key behaviors to score include activation, take-off, upwind flight, casting (zigzagging flight), and source contact.
-
Data Analysis: Quantify the percentage of insects exhibiting each behavior in response to the pheromone stimulus compared to a solvent control.
Chemical Synthesis of Insect Pheromones
The artificial synthesis of insect pheromones is crucial for their structural confirmation and for producing sufficient quantities for research and pest management applications.[23][24][25][26]
General Synthetic Strategies:
-
Alkyne Routes: These methods often involve the coupling of smaller alkyne fragments, followed by stereoselective reduction to form the desired (Z) or (E) double bonds.
-
Wittig Reaction: This is a widely used method for forming carbon-carbon double bonds with good control over stereochemistry.
-
Olefin Metathesis: This powerful reaction allows for the formation of new double bonds by rearranging the fragments of existing olefins.
-
Organometallic Cross-Coupling Reactions: Reactions like the Suzuki or Heck coupling are used to form carbon-carbon bonds efficiently.[26]
A detailed, specific synthetic protocol is highly dependent on the target pheromone's chemical structure.
Conclusion
The study of insect pheromones is a dynamic and interdisciplinary field that continues to yield profound insights into chemical communication and behavior. The ability to quantify pheromonal properties, elucidate the underlying signaling pathways, and perform precise behavioral and electrophysiological experiments is essential for advancing our knowledge. The methodologies and data presented in this technical guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals working to unravel the complexities of insect chemical communication and to leverage this understanding for innovative applications. The continued refinement of these techniques and the integration of new technologies will undoubtedly lead to further breakthroughs in this fascinating area of science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]
- 7. Unraveling the pheromone biosynthesis activating neuropeptide (PBAN) signal transduction cascade that regulates sex pheromone production in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pheromone biosynthesis activating neuropeptide family in insects: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 13. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ockenfels-syntech.com [ockenfels-syntech.com]
- 15. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. ento.psu.edu [ento.psu.edu]
- 23. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 24. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 25. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic data (NMR, IR, MS) for 3-Decen-2-one characterization
Characterization of 3-Decen-2-one (B80159): A Spectroscopic Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of this compound, specifically focusing on the (E)-isomer. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed analysis of the compound's structure. Experimental protocols for acquiring this data are also detailed to ensure reproducibility.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the characterization of (E)-3-decen-2-one.
Table 1: ¹H NMR Spectroscopic Data for (E)-3-Decen-2-one
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.78 | dt | 16.0, 6.9 | H-4 |
| 6.07 | d | 16.0 | H-3 |
| 2.23 | s | - | H-1 (CH₃) |
| 2.18 | q | 7.3 | H-5 (CH₂) |
| 1.43 | sextet | 7.4 | H-6 (CH₂) |
| 1.28 | m | - | H-7, H-8, H-9 (CH₂)₃ |
| 0.88 | t | 7.0 | H-10 (CH₃) |
Solvent: CDCl₃. Data sourced from spectral prediction and comparison with similar structures.
Table 2: ¹³C NMR Spectroscopic Data for (E)-3-Decen-2-one
| Chemical Shift (δ) ppm | Assignment |
| 198.5 | C-2 (C=O) |
| 148.8 | C-4 |
| 132.0 | C-3 |
| 32.4 | C-5 |
| 31.5 | C-7 |
| 28.9 | C-6 |
| 26.7 | C-1 |
| 22.5 | C-8 |
| 14.0 | C-9 |
| Note: One carbon signal (from the C₅-C₉ alkyl chain) is likely overlapping or not explicitly resolved in typical predicted spectra. |
Solvent: CDCl₃. Data sourced from spectral prediction and comparison with similar structures.
Table 3: IR Spectroscopic Data for (E)-3-Decen-2-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2957-2855 | Strong | C-H stretch (alkane) |
| ~1674 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1630 | Medium | C=C stretch (alkene) |
| ~968 | Strong | =C-H bend (trans alkene) |
Sample preparation: Neat liquid. Data is typical for α,β-unsaturated ketones.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 154 | ~10 | [M]⁺ (Molecular Ion) |
| 139 | ~5 | [M - CH₃]⁺ |
| 111 | ~20 | [M - C₃H₇]⁺ |
| 97 | ~45 | [M - C₄H₉]⁺ |
| 83 | ~30 | [C₆H₁₁]⁺ |
| 69 | ~70 | [C₅H₉]⁺ |
| 43 | 100 | [CH₃CO]⁺ (Base Peak) |
Ionization method: Electron Ionization (EI). Data sourced from the NIST WebBook.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[2] The solution should be clear and free of any particulate matter.[3]
-
NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.[4]
-
Instrumentation: The spectra are recorded on a standard NMR spectrometer (e.g., Bruker, 400 MHz).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.[2] A relaxation delay of 2-5 seconds is common.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared salt plate assembly into the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: For a liquid sample, dilute it to a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol (B129727) or acetonitrile.[7] Further dilution to the low µg/mL range may be necessary depending on the instrument's sensitivity.[7]
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for this type of compound.[8]
-
Data Acquisition:
-
Introduce the sample into the ion source. For volatile liquids, this can be done via a direct insertion probe or through a gas chromatograph (GC) inlet.[8]
-
The standard electron energy for EI is 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
Synthesis methods for 3-Decen-2-one, including condensation and dehydration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 3-Decen-2-one, a valuable unsaturated ketone intermediate. The focus of this document is on the widely utilized Claisen-Schmidt (aldol) condensation and subsequent dehydration, as well as the direct dehydration of the aldol (B89426) adduct. This guide includes detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate a thorough understanding of the synthetic pathways.
Introduction
This compound, with the chemical formula C₁₀H₁₈O, is an α,β-unsaturated ketone of significant interest in various fields of chemical research and development.[1][2] Its synthesis is a fundamental example of carbon-carbon bond formation, a cornerstone of organic chemistry. The primary and most common method for its preparation involves the Claisen-Schmidt condensation, a type of aldol condensation, between heptanal (B48729) and acetone (B3395972), followed by dehydration of the resulting β-hydroxy ketone.[3] An alternative, though less commonly detailed, approach is the direct dehydration of the isolated aldol addition product, 4-hydroxy-2-decanone.[3]
This guide will delve into the specifics of these synthetic routes, providing detailed experimental procedures and the expected quantitative outcomes.
Synthesis via Claisen-Schmidt Condensation and Dehydration
The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones. In this reaction, an enolate ion, generated from a ketone (acetone in this case) by a base, acts as a nucleophile and attacks the carbonyl carbon of an aldehyde (heptanal). The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration, often in situ upon heating or under acidic/basic conditions, to yield the more stable conjugated enone, this compound.[4]
Reaction Scheme:
Experimental Protocol
This protocol is a synthesized representation of common laboratory procedures for the base-catalyzed condensation of heptanal and acetone.
Materials:
-
Heptanal
-
Acetone
-
Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Hydrochloric Acid (HCl), dilute solution (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve heptanal (1 equivalent) and acetone (1.5 to 5 equivalents) in 95% ethanol. The use of excess acetone can help to favor the desired cross-condensation over the self-condensation of heptanal.
-
Base Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of sodium hydroxide or potassium hydroxide. The addition should be done dropwise to control the reaction temperature.
-
Condensation Reaction: Continue stirring the mixture at room temperature for a period of 1 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Dehydration: Following the condensation, the reaction mixture can be gently heated to reflux (around 80°C) for 1 to 2 hours to facilitate the dehydration of the intermediate 4-hydroxy-2-decanone.[5] Alternatively, the dehydration can be achieved during the workup by acidification.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then neutralize it with a dilute solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash them sequentially with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound can be purified by vacuum distillation.[6] Collect the fraction boiling at approximately 125 °C at 12 mmHg.[7]
Quantitative Data
The following table summarizes typical data for the synthesis of this compound via the Claisen-Schmidt condensation. Please note that yields can vary based on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Typical Yield | 65-75% | [3] |
| Purity (post-distillation) | >97% | [7] |
| Boiling Point | 125 °C / 12 mmHg | [7] |
| Density (at 25 °C) | 0.847 g/mL | [7] |
| Refractive Index (n20/D) | 1.45 | [7] |
Synthesis via Dehydration of 4-Hydroxy-2-decanone
This method involves the synthesis and isolation of the aldol adduct, 4-hydroxy-2-decanone, followed by a separate dehydration step to yield this compound. This two-step approach allows for the purification of the intermediate, which can be beneficial in certain research contexts. The dehydration is typically achieved by heating the β-hydroxy ketone in the presence of a catalyst such as pumice or acidic clay.[3]
Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-2-decanone (Aldol Addition)
The procedure for the aldol addition is similar to the condensation reaction described above, but the dehydration step is intentionally avoided.
-
Reaction: Follow steps 1-3 of the Claisen-Schmidt condensation protocol, maintaining a lower reaction temperature (e.g., 0-5 °C) to minimize spontaneous dehydration.
-
Workup: After the reaction is complete, carefully neutralize the mixture with a dilute acid at low temperature. Extract the product with a suitable organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure. The crude 4-hydroxy-2-decanone can be purified by column chromatography if necessary.
Step 2: Dehydration of 4-Hydroxy-2-decanone
-
Setup: Place the purified 4-hydroxy-2-decanone in a distillation apparatus with a small amount of pumice or acidic clay as a catalyst.
-
Dehydration and Distillation: Heat the mixture. The dehydration will occur, and the resulting this compound, along with water, will distill over.
-
Purification: The collected distillate will contain this compound and water. Separate the organic layer, dry it with a suitable drying agent, and purify further by vacuum distillation as described previously.
Spectroscopic Data for this compound
The following table summarizes the key spectroscopic data for the characterization of this compound.
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR (Proton NMR) | Chemical shifts (δ) in ppm: ~6.8 (dt, 1H, C=CH-CO), ~6.1 (d, 1H, C=CH-CO), ~2.2 (q, 2H, -CH₂-C=C), ~2.1 (s, 3H, -COCH₃), ~1.4 (m, 4H, -(CH₂)₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | [8] |
| ¹³C NMR (Carbon NMR) | Chemical shifts (δ) in ppm: ~198 (C=O), ~148 (C=CH), ~132 (C=CH), ~32 (-CH₂-), ~31 (-CH₂-), ~29 (-CH₂-), ~27 (-COCH₃), ~22 (-CH₂-), ~14 (-CH₃) | [8] |
| IR (Infrared) Spectroscopy | Characteristic peaks in cm⁻¹: ~1675 (C=O stretch, conjugated ketone), ~1630 (C=C stretch), ~2925, 2855 (C-H stretch, aliphatic) | [8] |
| MS (Mass Spectrometry) | m/z (relative intensity): 154 (M+), 139, 111, 97, 83, 69, 55, 43 (base peak) | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and a general workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound is a well-established process, with the Claisen-Schmidt condensation of heptanal and acetone being the most practical and widely used method. This guide has provided detailed insights into the experimental protocols, expected yields, and spectroscopic data associated with this important transformation. The provided diagrams offer a clear visualization of the reaction mechanism and experimental workflow, serving as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful control of reaction conditions and purification techniques are paramount to achieving high yields and purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound |Research Chemical [benchchem.com]
- 4. amherst.edu [amherst.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
Toxicological Profile and Safety Information for 3-Decen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Decen-2-one (B80159), a naturally occurring alpha,beta-unsaturated ketone found in various foods, is utilized as a food flavoring agent and a plant growth regulator, primarily to inhibit sprouting in stored potatoes.[1][2][3] This technical guide provides a comprehensive overview of the toxicological profile and safety information for this compound, compiled from regulatory assessments and scientific studies. The available data indicate a low acute toxicity profile, with some irritant effects on the skin and eyes.[1][4] It is not considered a dermal sensitizer (B1316253) and is not genotoxic.[2][4] This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes metabolic and mechanistic pathways to support risk assessment and inform future research.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (3E)-dec-3-en-2-one | [5] |
| CAS Number | 10519-33-2 | [1][5] |
| Molecular Formula | C10H18O | [1][5] |
| Molecular Weight | 154.25 g/mol | [1][5] |
| Appearance | Colorless to straw-colored liquid | [1] |
| Odor | Green-fruity, with apple, pear, and jasmine nuances | [1] |
| Boiling Point | ~109°C at 20 mmHg | [1] |
| Flash Point | 92°C | [1] |
| Specific Gravity | 0.85 | [1] |
| Vapor Pressure | 0.285 mm Hg | [4] |
| Solubility | Almost insoluble in water; soluble in perfume oils | [5] |
Toxicological Profile
The toxicological database for this compound is considered complete for hazard characterization and risk assessment.[4]
Acute Toxicity
This compound exhibits low acute toxicity via oral and dermal routes, and moderate toxicity via inhalation.[6]
| Endpoint | Species | Route | Value | EPA Toxicity Category | Reference |
| LD50 | Rat | Oral | 320 mg/kg | IV | [1] |
| LD50 | - | Dermal | - | IV | [4] |
| LC50 | - | Inhalation | - | III | [4] |
Irritation and Sensitization
The compound is considered an irritant to the skin and eyes but is not a dermal sensitizer.[4]
| Endpoint | Result | EPA Toxicity Category | Reference |
| Primary Dermal Irritation | Irritant | II | [4] |
| Eye Irritation | Irritant | II | [4] |
| Dermal Sensitization | Not a sensitizer | - | [4] |
Repeated Dose Toxicity
No significant adverse effects have been reported from repeated oral exposure.[1] Waivers for 90-day oral, dermal, and inhalation toxicity studies were granted based on its natural occurrence, its approval as a food additive by the U.S. FDA, and metabolism data indicating innocuous metabolites.[4]
Genotoxicity
Based on available studies, this compound is considered to be non-genotoxic.[2][4]
| Assay | Test System | Result | Reference |
| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse | Non-genotoxic | [4] |
Developmental and Reproductive Toxicity
No teratogenic effects have been observed.[1] A prenatal developmental toxicity study showed no adverse effects up to the highest dose tested.[4]
| Endpoint | Species | Value | Effect | Reference |
| Maternal NOAEL | Rat | 300 mg/kg bw/day | Reduced body weight gain | [1][6] |
| Developmental NOAEL | Rat | 1,000 mg/kg bw/day | No adverse effects | [4][6] |
Metabolism and Mechanism of Action
Metabolism
In biological systems, such as potato tubers, this compound undergoes a two-step reduction.[1] The expected metabolic pathway in mammals involves the reduction of the double bond and/or carbonyl group, followed by glucuronic acid conjugation and excretion.[6]
Caption: Metabolic reduction of this compound in potato tubers.
Mechanism of Action (Sprout Inhibition)
As a plant growth regulator, this compound inhibits sprouting in potatoes by disrupting membrane integrity, which leads to increased oxidative stress and subsequent necrosis of the sprout tissues.[1]
References
- 1. This compound |Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: AMV-1018) [sitem.herts.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound, (3E)- | C10H18O | CID 5363233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Peer review of the pesticide risk assessment of the active substance (3E )‐dec‐3‐en‐2‐one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical methods for the detection of 3-Decen-2-one in environmental samples
Application Note: Detection of 3-Decen-2-one (B80159) in Environmental Samples
Introduction
This compound is a volatile organic compound (VOC) that occurs naturally in various plants and is also used as a food flavoring agent and a sprout inhibitor for potatoes in storage.[1][2][3][4] Its presence in the environment can result from both natural and anthropogenic sources. Due to its high volatility, it is primarily released into the air, with potential for deposition into water and soil.[2][5] Monitoring its levels in environmental matrices is crucial for assessing environmental fate and potential exposure. This document provides detailed protocols for the extraction and quantification of this compound in water, soil, and air samples using Gas Chromatography-Mass Spectrometry (GC-MS), the most widely used and effective technique for this analyte.[1][6]
Principle
The analytical workflow involves the isolation and preconcentration of this compound from the environmental matrix, followed by separation, identification, and quantification using GC-MS. Sample preparation techniques are tailored to the specific matrix (water, soil, or air) to ensure efficient extraction and minimize interferences. Gas chromatography separates the volatile compounds in the sample, and mass spectrometry provides definitive identification based on the mass-to-charge ratio of the compound and its fragments, as well as accurate quantification.
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples
This protocol describes the use of Solid-Phase Microextraction (SPME), a solvent-free technique that is highly effective for extracting VOCs from aqueous matrices.[7][8]
1. Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Vials: 20 mL amber glass headspace vials with PTFE/silicone septa
-
Heater/Stirrer
-
Reagents: Sodium chloride (NaCl), analytical grade; this compound standard; Internal standard (e.g., 2-octanone).
2. Sample Preparation (Headspace SPME)
-
Transfer 10 mL of the water sample into a 20 mL headspace vial.
-
Add 3 g of NaCl to the sample to increase the ionic strength and promote the partitioning of this compound into the headspace.
-
Spike the sample with an appropriate internal standard.
-
Immediately seal the vial with the screw cap and PTFE/silicone septum.
-
Place the vial in a heating block or water bath set to 60°C and allow it to equilibrate for 15 minutes with gentle stirring.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile analytes.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
3. GC-MS Parameters
-
Injector: Splitless mode, 250°C
-
Desorption Time: 2 minutes
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mass Spectrometer:
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound: m/z 69 (quantifier), 43, 83 (qualifiers).
-
Protocol 2: Analysis of this compound in Soil and Sediment Samples
This protocol utilizes solvent extraction, which has been shown to be a robust and efficient method for recovering VOCs from solid matrices.[9]
1. Materials and Reagents
-
Centrifuge and Centrifuge Tubes: 50 mL, solvent-resistant
-
Ultrasonic Bath
-
Syringe Filters: 0.45 µm, PTFE
-
Reagents: Methanol (B129727) (pesticide grade); Anhydrous sodium sulfate (B86663); this compound standard; Internal standard.
2. Sample Preparation (Solvent Extraction)
-
Weigh 10 g of the soil/sediment sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Spike the sample with an appropriate internal standard.
-
Seal the tube and vortex for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant (methanol extract) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
The extract is now ready for direct injection into the GC-MS.
3. GC-MS Parameters
-
Injector: Splitless mode, 250°C
-
Injection Volume: 1 µL
-
Column, Carrier Gas, Oven Program, and MS parameters: Same as described in Protocol 1.
Protocol 3: Analysis of this compound in Air Samples
This protocol details active air sampling using sorbent tubes followed by thermal desorption, a standard method for monitoring airborne VOCs.
1. Materials and Reagents
-
Sorbent Tubes: Stainless steel tubes packed with a suitable sorbent (e.g., Tenax® TA).
-
Air Sampling Pump: Calibrated to the desired flow rate.
-
Thermal Desorber coupled to the GC-MS system.
-
Reagents: this compound standard; Internal standard.
2. Sample Collection and Preparation
-
Connect a sorbent tube to a calibrated air sampling pump.
-
Draw a known volume of air (e.g., 5-100 L) through the sorbent tube at a flow rate of 50-200 mL/min. The total volume will depend on the expected concentration.
-
After sampling, cap both ends of the sorbent tube and store at 4°C until analysis.
-
For analysis, place the sorbent tube in the automated thermal desorber. An internal standard can be injected directly onto the tube before desorption.
-
The thermal desorber will heat the tube to release the trapped analytes, which are then transferred to the GC column.
3. Thermal Desorption and GC-MS Parameters
-
Thermal Desorber Parameters:
-
Tube Desorption: 280°C for 10 minutes
-
Focusing Trap: Cooled to -10°C during tube desorption, then rapidly heated to 300°C to inject analytes into the GC.
-
-
GC-MS Parameters: Same as described in Protocol 1.
Data Presentation
The following table summarizes the limits of quantification (LOQ) for this compound in various environmental matrices as reported in the literature.
| Matrix | Analytical Method | Limit of Quantification (LOQ) | Reference |
| Soil | GC-MS/MS | 0.01 mg/kg | [1] |
| Drinking & Surface Water | GC-MS | 0.1 µg/L | [1] |
| Air | GC-MS | 0.1 mg/m³ | [1][10] |
Visualizations
Caption: Overview of the analytical workflow.
Caption: Protocol for water sample analysis.
References
- 1. Peer review of the pesticide risk assessment of the active substance (3E )‐dec‐3‐en‐2‐one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. canada.ca [canada.ca]
- 4. This compound [thegoodscentscompany.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. brjac.com.br [brjac.com.br]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [helda.helsinki.fi]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Decen-2-one in Flavor and Fragrance Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Decen-2-one (B80159) (CAS No. 10519-33-2) is an alpha,beta-unsaturated ketone that is a significant component in the flavor and fragrance industry.[1] It is a colorless to pale yellow liquid with a characteristic powerful, fruity, and jasmine-like odor.[2][3] This document provides detailed application notes and protocols for the use of this compound in flavor and fragrance formulations, intended for researchers, scientists, and professionals in the field.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in various formulations.
| Property | Value | Reference |
| Molecular Formula | C10H18O | |
| Molecular Weight | 154.25 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Fruity, jasmine, fatty, green, pear, waxy, vegetable, meaty, earthy | [1][5] |
| Taste Profile | Fatty, green | [5] |
| Boiling Point | 125-126 °C | [2][3] |
| Flash Point | 91.7 °C | [2][3] |
| Specific Gravity | 0.840-0.850 @ 25°C | [2][3] |
| Refractive Index | 1.445-1.455 @ 20°C | [2][3] |
| Solubility | Miscible in alcohol, insoluble in water | [2][3] |
| FEMA Number | 3532 | [6][7] |
Organoleptic Properties and Applications
This compound is valued for its complex and multifaceted organoleptic profile, making it a versatile ingredient in both flavor and fragrance compositions.
Flavor Applications
In the flavor industry, this compound is utilized for its ability to impart fatty, green, and slightly fruity notes. It is particularly effective in savory applications, enhancing the flavor profiles of chicken and other meats.[5] It also finds use in citrus flavors, such as mandarin, tangerine, and grapefruit, where it adds depth and a more natural character.[5][8] Its natural occurrence has been identified in foods like yogurt, skipjack tuna, and porcini mushrooms.[9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there are no safety concerns at current intake levels when used as a flavoring agent.[9][10]
Typical Use Levels in Food Products:
| Food Category | Typical Use Level (ppm) |
| Beverages (Non-alcoholic) | 2.0 |
| Beverages (Alcoholic) | 4.0 |
| Baked Goods | - |
| Chewing Gum | - |
| Hard Candy | - |
| Ice Cream, Ices | - |
Fragrance Applications
In perfumery, this compound is used to add depth and complexity to floral and green compositions. It is a valuable component in jasmine and orris formulations, where it contributes a natural, waxy, and slightly fruity nuance.[1][5] Its fatty character can also be used to create interesting effects in various fragrance types. The recommended usage level in a fragrance concentrate can be up to 1.0%.[1]
Experimental Protocols
The following protocols are provided as a guide for the evaluation and application of this compound in flavor and fragrance research and development.
Sensory Evaluation Protocol
Objective: To characterize the sensory profile of this compound and determine its detection threshold.
Materials:
-
This compound, high purity
-
Odorless solvent (e.g., propylene (B89431) glycol for flavor, ethanol (B145695) for fragrance)
-
Glass vials with Teflon-lined caps
-
Olfactory strips (for fragrance evaluation)
-
Tasting cups (for flavor evaluation)
-
Deionized water (for rinsing)
-
Unsalted crackers (for palate cleansing)
-
Sensory evaluation forms
-
Trained sensory panel (8-12 members)
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen solvent. A logarithmic dilution series (e.g., 1%, 0.1%, 0.01%, etc.) is recommended to determine the detection threshold.
-
For flavor evaluation, prepare solutions in deionized water or a simple food base (e.g., sugar water).
-
-
Evaluation Environment:
-
Conduct the evaluation in a well-ventilated, odor-free room with controlled lighting and temperature.[11]
-
-
Fragrance Evaluation:
-
Dip olfactory strips into each dilution for a standardized amount of time (e.g., 2 seconds).
-
Present the strips to the panelists in a randomized order, along with a blank (solvent only).
-
Panelists evaluate the odor intensity and describe the odor characteristics on the sensory evaluation form.
-
-
Flavor Evaluation:
-
Present the diluted samples in tasting cups in a randomized order, including a blank.
-
Panelists take a small sip, evaluate the flavor profile, and expectorate.
-
Panelists cleanse their palate with deionized water and unsalted crackers between samples.
-
-
Data Analysis:
-
Analyze the collected data to determine the odor and flavor detection thresholds (the concentration at which 50% of the panel can detect the substance).
-
Compile the descriptive terms used by the panelists to create a sensory profile (e.g., using a flavor wheel or spider plot).
-
Gas Chromatography-Olfactometry (GC-O) Protocol
Objective: To identify the key odor-active components of a complex mixture containing this compound.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP)
-
Mass spectrometer (MS) for compound identification (optional but recommended)
-
Appropriate GC column (e.g., non-polar or polar, depending on the matrix)
-
Sample containing this compound in a suitable solvent
-
Trained human assessor
Procedure:
-
Instrument Setup:
-
Install the GC column and configure the instrument parameters (injector temperature, oven temperature program, carrier gas flow rate).
-
Split the column effluent between the FID/MS and the ODP.
-
-
Sample Injection:
-
Inject a known volume of the sample into the GC.
-
-
Olfactometry:
-
A trained assessor sniffs the effluent from the ODP throughout the chromatographic run.
-
The assessor records the retention time, duration, and description of each perceived odor.
-
-
Data Integration:
-
Correlate the odor events recorded by the assessor with the peaks detected by the FID/MS.
-
Identify the compounds responsible for the specific odors based on their mass spectra and retention indices.
-
Accelerated Stability Testing Protocol
Objective: To evaluate the stability of this compound in a finished product under accelerated conditions.
Materials:
-
Finished product containing this compound (e.g., a lotion or a beverage)
-
Control sample (product without this compound)
-
Identical packaging to the final product
-
Stability oven capable of maintaining a constant elevated temperature (e.g., 40°C or 45°C)[7][12]
-
Refrigerator/freezer for cycle testing
-
UV light cabinet (optional)
-
Analytical instrumentation (e.g., GC-MS)
-
Sensory panel
Procedure:
-
Sample Preparation:
-
Prepare multiple samples of the finished product and the control in their final packaging.
-
-
Storage Conditions:
-
Place samples in the stability oven at a constant elevated temperature (e.g., 45°C) for a predetermined period (e.g., 12 weeks, which can simulate approximately one year at ambient temperature).[12]
-
For freeze-thaw stability, cycle samples between -10°C and 25°C for several cycles (e.g., three cycles of 24 hours at each temperature).[13]
-
If light stability is a concern, expose samples to a controlled UV light source.
-
Store a set of samples at room temperature as a reference.
-
-
Evaluation Intervals:
-
At regular intervals (e.g., 2, 4, 8, and 12 weeks), remove samples from each storage condition for evaluation.
-
-
Analysis:
-
Physical Evaluation: Assess for any changes in color, clarity, viscosity, and phase separation.
-
Chemical Analysis: Use GC-MS to quantify the concentration of this compound and identify any degradation products.
-
Sensory Evaluation: Conduct a sensory panel to evaluate any changes in the odor or flavor profile of the product compared to the room temperature reference sample.
-
-
Data Interpretation:
-
Analyze the data to determine the shelf-life of the product and identify any potential stability issues related to the inclusion of this compound.
-
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway
The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade.
References
- 1. This compound [thegoodscentscompany.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Molecular insights into human taste perception and umami tastants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. femaflavor.org [femaflavor.org]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. Bitter taste receptors: Genes, evolution and health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Federal Register :: this compound; Exemption from the Requirement of a Tolerance [federalregister.gov]
- 10. amvac.com [amvac.com]
- 11. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
- 12. freelanceformulations.com [freelanceformulations.com]
- 13. makingcosmetics.com [makingcosmetics.com]
Application Notes and Protocols for Evaluating Insect Behavioral Responses to 3-Decen-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Comprehensive searches of scientific literature and regulatory databases did not yield specific studies detailing insect behavioral or electrophysiological responses to 3-Decen-2-one (B80159). This compound is primarily documented as a naturally occurring substance used as a post-harvest potato sprout inhibitor, with regulatory assessments concluding minimal exposure and risk to non-target insects due to its indoor application method.[1][2]
Therefore, the following application notes and protocols are presented as a general framework for evaluating the potential effects of a volatile organic compound like this compound on insect behavior. The experimental designs, data tables, and visualizations are based on established methodologies in entomology and chemical ecology and should be adapted based on the insect species and specific research questions.
Introduction
This compound is a volatile organic compound found in various natural sources.[3] While its primary registered use is as a plant growth regulator, its structural properties as a ketone suggest it could potentially be perceived by insect olfactory systems. Ketones are a class of compounds known to be involved in insect chemical communication, acting as attractants, repellents, or components of pheromone blends.[4] Understanding the behavioral response of insects to this compound is a critical first step in exploring its potential as a semiochemical for pest management or in assessing its impact on non-target species.
These application notes provide detailed protocols for two standard methods used to assess insect responses to volatile compounds: the Y-tube olfactometer behavioral assay and the Electroantennography (EAG) assay.
Behavioral Assay: Y-Tube Olfactometer
The Y-tube olfactometer is a widely used behavioral assay to determine if a volatile chemical is an attractant, repellent, or neutral to an insect. The assay presents the insect with a choice between two air streams, one carrying the test odor and the other a control.
Experimental Protocol
a. Insect Preparation:
-
Species Selection: Choose an insect species relevant to the research question (e.g., a pest species for control strategies, a beneficial insect for non-target effects).
-
Rearing: Rear insects under controlled conditions of temperature, humidity, and photoperiod to ensure uniform physiological states.
-
Pre-assay Starvation: To motivate foraging behavior, starve adult insects for a species-appropriate period (e.g., 4-24 hours) with access to water.
-
Sex and Age: Use insects of a specific sex and age cohort to minimize variability in behavioral responses.
b. Odorant Preparation:
-
Purity: Use a high-purity standard of (E)-3-Decen-2-one.
-
Solvent: Dissolve the compound in a high-purity, volatile solvent such as hexane (B92381) or paraffin (B1166041) oil.
-
Concentration Series: Prepare a serial dilution of this compound to test a range of concentrations (e.g., 0.01 µg/µL, 0.1 µg/µL, 1 µg/µL, 10 µg/µL).
-
Stimulus Application: Apply a standard volume (e.g., 10 µL) of the odorant solution onto a filter paper strip. Allow the solvent to evaporate completely before placing it in the odor source chamber. The control arm should contain a filter paper with the solvent alone.
c. Y-Tube Olfactometer Setup and Procedure:
-
Apparatus: A glass Y-tube with a central arm for insect release and two side arms connected to odor sources.
-
Airflow: A constant, purified, and humidified airflow is passed through both arms of the olfactometer at a controlled rate (e.g., 0.5 L/min).
-
Acclimation: Place an individual insect at the entrance of the central arm and allow it to acclimate for a short period (e.g., 1 minute).
-
Choice and Data Collection: Record the first choice of the insect (which arm it enters) and the time spent in each arm over a defined period (e.g., 5-10 minutes). An insect is considered to have made a choice when it moves a set distance into one of the arms.
-
Replication: Test a sufficient number of insects (e.g., 30-50) for each concentration.
-
Controls: Rotate the position of the treatment and control arms after a set number of trials to avoid spatial bias. Clean the Y-tube thoroughly with solvent and bake it between testing different concentrations.
Data Presentation (Hypothetical Data)
The behavioral response can be quantified using a Preference Index (PI), calculated as: PI = (Number of insects choosing treatment - Number of insects choosing control) / Total number of insects making a choice
Table 1: Hypothetical Y-Tube Olfactometer Response of Insecta exempli to this compound
| Concentration (µg/µL) | N (Chose Treatment) | N (Chose Control) | N (No Choice) | Total N | Preference Index (PI) | Statistical Significance (p-value) | Behavioral Interpretation |
| Solvent Control | 24 | 26 | 5 | 55 | -0.04 | > 0.05 | Neutral |
| 0.01 | 28 | 22 | 6 | 56 | 0.12 | > 0.05 | Neutral |
| 0.1 | 35 | 15 | 5 | 55 | 0.40 | < 0.05 | Attraction |
| 1 | 40 | 10 | 4 | 54 | 0.60 | < 0.01 | Strong Attraction |
| 10 | 12 | 38 | 6 | 56 | -0.52 | < 0.01 | Repellency |
Data is hypothetical and for illustrative purposes only. Statistical analysis would typically be performed using a Chi-square test or a G-test.
Electrophysiological Assay: Electroantennography (EAG)
EAG is an electrophysiological technique that measures the summated electrical potential from the entire insect antenna in response to an odorant stimulus. It is a powerful tool for screening compounds that can be detected by an insect's olfactory system and for determining the relative sensitivity to different compounds.
Experimental Protocol
a. Insect Preparation:
-
Anesthetize an insect by chilling it on ice.
-
Under a stereomicroscope, carefully excise an antenna at its base using fine scissors.
-
Alternatively, the whole insect can be mounted, with the head immobilized.
b. Electrode Preparation and Antenna Mounting:
-
Electrodes: Use glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) and containing a silver wire.
-
Reference Electrode: Insert the base of the excised antenna into the reference electrode.
-
Recording Electrode: Place the distal tip of the antenna into the recording electrode. A small amount of conductive gel can be used to ensure a good connection.
c. Stimulus Delivery and Recording:
-
Odorant Cartridges: Prepare odorant stimuli as described for the olfactometer, with the filter paper placed inside a Pasteur pipette.
-
Air Delivery System: A continuous stream of purified and humidified air is passed over the mounted antenna.
-
Stimulus Puff: A puff of air (e.g., 0.5 seconds) is delivered through the odorant cartridge into the continuous airstream using a stimulus controller.
-
Recording: The change in electrical potential (a negative deflection) across the antenna is amplified and recorded. The amplitude of this deflection is the EAG response.
-
Dose-Response: Present a series of concentrations in ascending order, with a solvent control presented periodically to monitor the antenna's viability. Allow sufficient time between stimuli for the antenna to recover.
Data Presentation (Hypothetical Data)
EAG responses are typically measured in millivolts (mV). The responses are often normalized relative to a standard compound or the solvent control.
Table 2: Hypothetical Electroantennogram (EAG) Responses of Insecta exempli to this compound
| Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE | Normalized Response (%) |
| Solvent Control | 0.12 ± 0.02 | 0 |
| 0.1 | 0.35 ± 0.04 | 20 |
| 1 | 0.88 ± 0.07 | 68 |
| 10 | 1.54 ± 0.11 | 127 |
| 100 | 1.89 ± 0.15 | 158 |
| Standard (e.g., 1-Hexanol) | 1.12 ± 0.09 | 100 |
Data is hypothetical. The normalized response is calculated relative to the response to a standard odorant.
Visualizations
Generalized Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway.
Y-Tube Olfactometer Experimental Workflow
Caption: Y-Tube Olfactometer Experimental Workflow.
Electroantennography (EAG) Experimental Workflow
Caption: Electroantennography (EAG) Experimental Workflow.
References
Application Notes and Protocols for Electroantennography (EAG) Analysis of Insect Antennal Response to 3-Decen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical potential from olfactory receptor neurons on an insect's antenna in response to volatile chemical stimuli.[1][2][3][4][5] This method is a cornerstone in chemical ecology, entomology, and the development of semiochemical-based pest management strategies.[1][6] By quantifying the antennal response to specific compounds, researchers can screen for biologically active molecules such as pheromones, kairomones, and allomones.[1][6] 3-Decen-2-one is a volatile organic compound whose role as an insect semiochemical is under investigation. These application notes provide a detailed protocol for conducting EAG experiments to assess the antennal response of insects to this compound.
Core Principles of Electroantennography
The fundamental principle of EAG involves placing an insect antenna between two electrodes to measure the change in electrical potential upon exposure to an odorant.[2][3] A continuous stream of humidified and purified air flows over the antenna to establish a stable baseline. A puff of air containing the test compound, this compound, is then introduced into this airstream. If the olfactory receptor neurons on the antenna are sensitive to the compound, they will depolarize, and the EAG system records this summated potential as a negative voltage deflection.[4][5][7] The amplitude of this response is proportional to the number of responding neurons and the intensity of their response, providing a quantitative measure of the antenna's sensitivity.
Data Presentation
Quantitative data from EAG experiments are essential for determining the sensitivity of an insect's olfactory system to this compound. A dose-response relationship is typically established by exposing the antenna to a range of odorant concentrations. The following tables provide a template for presenting such data.
Note: The data presented below are hypothetical and for illustrative purposes. Actual EAG responses would need to be determined empirically.
Table 1: Dose-Response of Insect Antennae to this compound
| Concentration of this compound (µg/µL) | Mean EAG Response (mV ± SE) | Normalized Response (%)* |
| Solvent Control (e.g., Hexane) | 0.05 ± 0.01 | 0 |
| 0.001 | 0.12 ± 0.02 | 10 |
| 0.01 | 0.28 ± 0.04 | 25 |
| 0.1 | 0.65 ± 0.09 | 60 |
| 1 | 1.10 ± 0.15 | 100 |
| 10 | 1.35 ± 0.18 | 123 |
| 100 | 1.32 ± 0.17 | 120 |
| Standard Reference (e.g., 1-Hexanol, 1 µg/µL) | 1.05 ± 0.12 | 95 |
*Normalized Response (%) is calculated relative to the response to the 1 µg/µL dose of this compound, which is set as the 100% response.
Experimental Protocols
This section provides a detailed methodology for performing an EAG assay with this compound.
Materials and Equipment
-
Insect Subjects: Sexually mature male and/or female insects of the target species.
-
Compound: High-purity this compound.
-
Solvent: High-purity hexane (B92381) or paraffin (B1166041) oil.
-
EAG System:
-
Stereomicroscope
-
Micromanipulators
-
Recording and reference electrodes (e.g., Ag/AgCl wires in glass capillaries filled with saline solution)
-
High-impedance DC amplifier
-
Data acquisition system (computer with appropriate software)
-
-
Odor Delivery System:
-
Purified and humidified air source
-
Stimulus controller
-
Pasteur pipettes and filter paper strips (e.g., 1 cm x 2 cm)
-
-
Dissection Tools: Fine scissors, forceps.
-
Consumables: Glass capillaries, saline solution (e.g., Ringer's solution), conductive gel.
Step-by-Step Protocol
A. Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/µL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/µL).[4]
-
Apply 10 µL of each solution onto a separate filter paper strip and insert it into a Pasteur pipette.
-
Prepare a control pipette with solvent only.
-
Prepare a standard reference pipette with a known general odorant (e.g., 1-Hexanol) to monitor the viability of the antennal preparation.
B. Insect Preparation (Excised Antenna Method)
-
Anesthesia: Anesthetize an insect by chilling it on ice for a few minutes.[1]
-
Excision: Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.[1]
-
Mounting:
-
Place a small amount of conductive gel on the EAG probe electrodes.[1]
-
Mount the basal end of the antenna onto the reference electrode.
-
Carefully bring the distal tip of the antenna into contact with the recording electrode. A small portion of the tip may be clipped to ensure good electrical contact.[1]
-
C. EAG Recording
-
Setup: Place the mounted antenna preparation under the stereomicroscope and position it in a continuous stream of humidified, purified air (e.g., 0.5 L/min) directed over the antenna.[1]
-
Stabilization: Allow the baseline electrical signal from the antenna to stabilize.
-
Stimulus Delivery: Insert the tip of a stimulus pipette into the airflow directed at the antenna. Deliver a timed puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant.[1]
-
Recording: Record the resulting negative voltage deflection (EAG response) in millivolts (mV).[1]
-
Recovery: Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover and the baseline to stabilize.[1][4]
-
Stimulus Order: Present the stimuli in a randomized order, starting with the solvent control, to minimize the effects of antennal adaptation or sensitization.[1][4]
-
Standard Reference: At the beginning and end of each recording session, present the standard reference compound to monitor the viability of the antennal preparation and to allow for normalization of responses.[1]
D. Data Analysis
-
Measure the peak amplitude of the negative voltage deflection for each stimulus.[4]
-
Subtract the response to the solvent control from the responses to the this compound stimuli.
-
If desired, normalize the data. This can be done by expressing the responses as a percentage of the response to a standard reference compound or a specific concentration of the test compound.[2]
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine significant differences between responses to different concentrations.
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the generalized signaling pathway of insect olfaction, from the binding of an odorant molecule to the generation of a signal that is sent to the brain.
Caption: Generalized insect olfactory signaling pathway.
EAG Experimental Workflow
The diagram below outlines the logical flow of the electroantennography experiment, from preparation to data analysis.
Caption: Experimental workflow for electroantennography.
Troubleshooting and Considerations
-
Antenna Viability: The antennal preparation has a limited lifespan. Monitor the response to the standard reference throughout the experiment. A significant drop in response indicates the preparation is no longer viable.
-
Baseline Stability: A drifting baseline can be caused by the antenna drying out or poor electrode contact. Ensure the air stream is properly humidified and that the electrode contact is secure.[2]
-
Solvent Effects: Always include a solvent-only control to ensure that the observed responses are due to the test compound and not the solvent.
-
Contamination: Use clean Pasteur pipettes for each stimulus to avoid cross-contamination.
By following these detailed steps, researchers can obtain reliable and reproducible data on the olfactory sensitivity of insects to this compound. This information is fundamental for advancing our understanding of insect chemical communication and for the development of novel and environmentally sound pest management strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ockenfels-syntech.com [ockenfels-syntech.com]
- 4. benchchem.com [benchchem.com]
- 5. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 6. plantprotection.pl [plantprotection.pl]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Field Trial Design: 3-Decen-2-one as an Insect Attractant
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Decen-2-one is a naturally occurring aliphatic ketone found in various plants and fungi, such as mushrooms.[1] It is known for its green, fruity odor and has been explored as a plant growth regulator.[1] Its volatile nature and presence in insect food sources suggest its potential as a semiochemical for attracting specific insect species. Effective field trials are crucial to validate the efficacy of 3-decan-2-one as an insect attractant for its potential use in integrated pest management (IPM) programs.[2] These programs utilize strategies like monitoring, mass trapping, and "lure and kill" to manage pest populations.[2]
These application notes provide a detailed framework and experimental protocols for designing and conducting field trials to test the attractant properties of 3-decan-2-one.
Pre-Field Laboratory Bioassays
Prior to large-scale field trials, it is essential to confirm the biological activity of 3-decan-2-one in controlled laboratory settings. These preliminary assays provide evidence that the target insect species can detect and respond to the compound.
Protocol 1: Electroantennography (EAG)
EAG measures the electrical output of an insect's antenna in response to an odor, indicating olfactory detection.[3]
Materials:
-
High-purity 3-decan-2-one
-
Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)[3]
-
Live, healthy adult insects of the target species
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Humidified and purified air delivery system
Procedure:
-
Antenna Preparation: Anesthetize an insect (e.g., by cooling) and carefully excise one antenna at its base.[4] Mount the antenna between two electrodes.
-
Stimulus Preparation: Prepare serial dilutions of 3-decan-2-one in the chosen solvent. Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette. A solvent-only pipette serves as the control.
-
Data Collection: Deliver puffs of air through the stimulus pipettes, directed at the mounted antenna. Record the resulting electrical signals (depolarizations).[3] Present stimuli in increasing order of concentration, with control puffs interspersed to monitor the antenna's viability.[3]
-
Data Analysis: Measure the peak amplitude of the voltage deflection for each stimulus.[3] Subtract the average response to the solvent control to correct for mechanical stimulation.[3]
Protocol 2: Y-Tube Olfactometer Bioassay
This behavioral assay determines if the scent of 3-decan-2-one elicits a directional response from an insect.[4]
Materials:
-
Glass Y-tube olfactometer
-
Purified and humidified air source with flow meters
-
Test insects
-
3-decan-2-one solution on filter paper (treatment)
-
Solvent-only filter paper (control)
Procedure:
-
Setup: Connect the Y-tube to the air source, ensuring equal airflow through both arms. Place the 3-decan-2-one source at the end of one arm and the control at the end of the other.
-
Bioassay: Introduce a single insect at the base of the Y-tube. Allow a set amount of time (e.g., 5-10 minutes) for the insect to choose an arm.[4] A choice is recorded when the insect moves a specific distance into one arm.
-
Data Collection: Record the number of insects choosing the treatment arm versus the control arm.
-
Statistical Analysis: Use a Chi-square (χ²) test to determine if the observed choices differ significantly from a 50:50 distribution.[3]
Field Trial Design and Protocols
The design of a field trial is critical for obtaining statistically valid results and requires careful consideration of various factors that can influence insect capture rates.[5]
Experimental Workflow
Caption: Workflow for designing and executing a field trial for an insect attractant.
Protocol 3: Field Trapping Experiment
Objective: To evaluate the attractiveness of 3-decan-2-one to target insect species under field conditions.
1. Site Selection:
-
Choose a location where the target insect population is known to be present.[5]
-
The site should be relatively uniform in terms of vegetation and environmental conditions.
-
Avoid areas with recent pesticide applications.[6]
2. Experimental Design:
-
A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of environmental gradients (e.g., wind direction, sunlight).
-
Divide the experimental area into several blocks (replicates).
-
Within each block, randomly assign each treatment to a trap.[3]
3. Treatments:
-
Treatment 1 (Control): Trap with a dispenser containing only the solvent.
-
Treatment 2 (Low Dose): Trap with a lure containing a low dose of 3-decan-2-one.
-
Treatment 3 (Medium Dose): Trap with a lure containing a medium dose of 3-decan-2-one.
-
Treatment 4 (High Dose): Trap with a lure containing a high dose of 3-decan-2-one.
-
(Optional)Treatment 5 (Positive Control): Trap with a known standard attractant for the target species, if available.
4. Lure and Trap Preparation:
-
Lures: Load controlled-release dispensers (e.g., rubber septa, polyethylene (B3416737) vials) with the specified doses of 3-decan-2-one.
-
Traps: Select a trap type appropriate for the target insect's biology and behavior (e.g., sticky traps, funnel traps, delta traps).
5. Trap Deployment:
-
Deploy the traps according to the randomized design.
-
Ensure traps are spaced sufficiently far apart (e.g., 20-50 meters) to prevent interference between treatments.[3]
-
Place traps at a height and orientation suitable for the target insect.
6. Data Collection:
-
Check traps at regular intervals (e.g., weekly).
-
Record the number of target insects and non-target insects captured in each trap.[7]
-
Note environmental conditions (temperature, wind speed, rainfall) during the trapping period.
7. Maintenance:
-
Replace lures at appropriate intervals based on their expected field longevity.[3]
-
Rotate trap positions within each block periodically to further minimize positional bias.[8]
Logical Relationships in Experimental Design
Caption: Randomized Complete Block Design (RCBD) with 3 treatments and 3 blocks.
Data Presentation and Analysis
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Y-Tube Olfactometer Results
| Odor Source in Treatment Arm | Odor Source in Control Arm | No. of Insects Choosing Treatment Arm | No. of Insects Choosing Control Arm | No. of Non-Responders | Chi-Square (χ²) Value | P-value |
| This compound | Solvent |
Table 2: Field Trial Trap Capture Data (Weekly)
| Block | Treatment | Week 1 | Week 2 | Week 3 | Week 4 | Mean Capture ± SE |
| 1 | Control | |||||
| 1 | Low Dose | |||||
| 1 | Medium Dose | |||||
| 1 | High Dose | |||||
| 2 | Control | |||||
| 2 | Low Dose | |||||
| 2 | Medium Dose | |||||
| 2 | High Dose | |||||
| ... | ... |
Table 3: Selectivity of this compound
| Treatment | Mean No. of Target Insects Captured (per trap/week) | Mean No. of Non-Target Insects Captured (per trap/week) | Selectivity Ratio (Target:Non-Target) |
| Control | |||
| Low Dose | |||
| Medium Dose | |||
| High Dose |
Statistical Analysis
The collected field data should be analyzed using appropriate statistical methods to determine the significance of the results.
-
Data Transformation: Trap capture data often follow a non-normal distribution. Therefore, a transformation (e.g., Log(x+1)) may be necessary before analysis to meet the assumptions of parametric tests.[7][9]
-
Analysis of Variance (ANOVA): Use a two-way ANOVA to analyze the transformed trap capture data, with "treatment" and "block" as factors.[8]
-
Mean Separation Test: If the ANOVA shows a significant effect of the treatment, use a post-hoc test like Tukey's HSD to compare the means of the different treatments and identify which ones are significantly different from the control.[7]
Conclusion
A rigorously designed field trial, preceded by confirmatory laboratory bioassays, is fundamental to unequivocally determine the potential of 3-decan-2-one as an insect attractant. By following these protocols, researchers can generate robust and statistically defensible data to support the development of new, effective, and environmentally sound pest management tools.
References
- 1. This compound |Research Chemical [benchchem.com]
- 2. plantprotection.pl [plantprotection.pl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Insect Attractants | Annual Reviews [annualreviews.org]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. Frontiers | Field Evaluation of Different Attractants for Detecting and Monitoring Drosophila suzukii [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of 3-Decen-2-one in Pest Management Lures and Traps
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Decen-2-one (B80159) is a naturally occurring alpha-beta unsaturated aliphatic ketone that has been identified as a component in some food and flavoring agents.[1] While its primary registered use in pest management is as a plant growth regulator, specifically for inhibiting sprouting in stored potatoes, its chemical properties suggest potential as a semiochemical for insect attraction.[2][3][4] Semiochemicals are signaling molecules that can be utilized in integrated pest management (IPM) programs for monitoring, mass trapping, and mating disruption of insect pests.[5][6]
These application notes provide a comprehensive guide for the formulation, experimental validation, and field deployment of this compound as a potential insect attractant in lures and traps. The protocols outlined below are based on established methodologies for other insect semiochemicals and serve as a framework for researchers to investigate the efficacy of this compound for specific target pest species.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the development of effective and stable lure formulations.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈O | [7] |
| Molecular Weight | 154.25 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Fruity, fatty, slightly citrus | |
| Boiling Point | 211-212 °C | |
| Vapor Pressure | 0.03 mmHg at 25 °C | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, hexane) | |
| Isomers | Exists as (E)- and (Z)- isomers. The specific isomer may elicit different behavioral responses in insects. |
Lure Formulation Protocols
The objective of lure formulation is to achieve a controlled and sustained release of this compound at a rate that is attractive to the target insect species over a desired period.
Materials
-
This compound (analytical standard, specify isomer if known)
-
High-purity organic solvent (e.g., hexane, ethanol, acetone)
-
Controlled-release dispensers (e.g., rubber septa, polyethylene (B3416737) vials, hollow fibers)
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Airtight storage containers (e.g., glass vials with PTFE-lined caps)
Protocol for Lure Preparation
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in a suitable organic solvent. For example, to create a 100 mg/mL solution, dissolve 1 g of this compound in 10 mL of hexane. Vortex until fully dissolved.
-
Serial Dilutions: Perform serial dilutions of the stock solution to achieve the desired concentrations for lure loading. Common loading doses for semiochemicals range from 1 µg to 10 mg per lure, depending on the target species and the release characteristics of the dispenser.
-
Lure Loading:
-
Rubber Septa: Using a micropipette, carefully apply the desired volume of the this compound solution onto the center of the rubber septum.
-
Polyethylene Vials: Dispense the desired volume of the solution directly into the vial. A cotton wick can be added to facilitate evaporation.
-
-
Solvent Evaporation: Allow the solvent to evaporate completely in the fume hood for at least 1-2 hours before sealing the lures in airtight packaging.
-
Storage: Store the prepared lures in a freezer at -20°C in airtight containers until field deployment to prevent degradation and premature release of the volatile.
Experimental Workflow for Lure Development and Field Testing
The following workflow outlines the necessary steps to validate the efficacy of a this compound lure.
Caption: Workflow for the development and evaluation of this compound lures.
Field Evaluation Protocols
Field trials are essential to determine the attractiveness of the formulated lures under natural conditions.
Experimental Design
-
Site Selection: Choose a location with a known population of the target insect pest.
-
Trap Type: Select a trap design appropriate for the target insect (e.g., sticky traps, funnel traps, McPhail traps).
-
Treatments: Include the following treatments in each experimental block:
-
Traps baited with this compound lures (at various doses).
-
A positive control (a known attractant for the target pest, if available).
-
A negative control (trap with a blank, solvent-treated dispenser).
-
An unbaited trap.
-
-
Replication: Use a randomized complete block design with a minimum of 4-5 replicates.
-
Trap Spacing: Ensure traps are spaced sufficiently far apart (e.g., 20-50 meters) to avoid interference between treatments.
Data Collection and Analysis
-
Trap Inspection: Inspect traps at regular intervals (e.g., weekly) and record the number of captured target insects.
-
Lure Replacement: Replace lures as needed based on their expected field longevity, which should be determined in preliminary release rate studies.
-
Statistical Analysis: Analyze the trap capture data using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), to compare the mean number of insects captured among the different treatments.
Quantitative Data Summary (Hypothetical Examples)
As there is limited published data on the efficacy of this compound as an insect attractant, the following tables provide hypothetical examples of how to present quantitative data from field trials.
Table 1: Mean Weekly Trap Captures of a Hypothetical Pest Species with Different this compound Lure Formulations.
| Lure Formulation | Mean (±SE) Trap Capture per Week |
| This compound (1 mg in rubber septum) | 15.2 ± 2.1 a |
| This compound (5 mg in rubber septum) | 25.8 ± 3.5 b |
| This compound (10 mg in rubber septum) | 22.1 ± 2.9 b |
| Positive Control (Known Attractant) | 30.5 ± 4.2 c |
| Negative Control (Solvent only) | 1.8 ± 0.5 d |
| Unbaited Trap | 1.2 ± 0.4 d |
| Means within a column followed by the same letter are not significantly different (P > 0.05, Tukey's HSD). |
Table 2: Release Rate of this compound from Different Dispensers under Laboratory Conditions (25°C).
| Dispenser Type | Initial Load (mg) | Mean Release Rate (µ g/day ) | Effective Field Life (days) |
| Rubber Septum | 5 | 150 ± 12 | ~30 |
| Polyethylene Vial | 10 | 250 ± 20 | ~40 |
| Hollow Fiber | 1 | 50 ± 5 | ~20 |
Signaling Pathway (Hypothetical)
The precise signaling pathway by which an insect would detect and respond to this compound is currently unknown. However, a generalized olfactory signaling pathway is depicted below. It is hypothesized that this compound would act as a ligand for specific odorant receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs).
Caption: Generalized insect olfactory signaling pathway for this compound.
Conclusion
While this compound is an established plant growth regulator, its potential as an insect semiochemical remains largely unexplored. The protocols and guidelines presented here offer a structured approach for researchers to systematically investigate its efficacy as an attractant for pest insects. Rigorous laboratory and field testing are required to determine the optimal formulation, target species, and its potential role in integrated pest management programs.
References
- 1. canada.ca [canada.ca]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound (Ref: AMV-1018) [sitem.herts.ac.uk]
- 4. This compound | Agricultural Marketing Service [ams.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. plantprotection.pl [plantprotection.pl]
- 7. This compound, (3E)- | C10H18O | CID 5363233 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analysis of 3-Decen-2-one by Gas Chromatography
Introduction
3-Decen-2-one (B80159) is a volatile organic compound and a naturally occurring ketone found in various sources, including mushrooms. It is recognized for its characteristic fatty, green, and jasmine-like odor and is utilized as a flavor and fragrance agent in food products such as dairy, chicken, and citrus-flavored items.[1] Accurate and sensitive analytical methods are crucial for its quantification in complex matrices for quality control, food science, and environmental monitoring. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a robust and highly selective technique for the analysis of this compound.[2][3] This application note details various sample preparation techniques and provides a comprehensive protocol for the analysis of this compound.
Principle
Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4] Samples containing this compound are first prepared to isolate the analyte and remove interfering matrix components. The prepared sample is then injected into the GC system, where it is vaporized.[4][5] An inert carrier gas, such as helium, transports the vaporized analytes through the heated column.[4][5] Compounds separate based on their boiling points and affinity for the stationary phase; analytes with lower boiling points and weaker interactions elute faster.[5] A mass spectrometer detector then identifies and quantifies the eluted compounds based on their mass-to-charge ratio, providing high sensitivity and specificity.[2]
Sample Preparation Techniques
Proper sample preparation is critical for accurate GC analysis.[6] The choice of method depends on the sample matrix and the concentration of the analyte.
-
Headspace (HS) Analysis : This technique is ideal for analyzing volatile compounds in solid or liquid samples. The sample is sealed in a vial and heated, allowing volatile analytes like this compound to partition into the gas phase (headspace) above the sample.[6][7] A portion of this gas is then injected into the GC, minimizing matrix interference.[7]
-
Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace.[4][8] Analytes adsorb onto the fiber, which is then directly inserted into the hot GC inlet for thermal desorption and analysis.[4][8] This method is effective for concentrating volatile and semi-volatile compounds from various matrices.[3][8]
-
Solvent Extraction : This traditional method involves using a solvent (e.g., dichloromethane, hexane, acetonitrile) to extract the analyte from the sample matrix.[9][10] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for cleanup and concentration of the analyte before injection.[6][9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient extraction technique for a wide range of analytes in food matrices.[6][11]
Quantitative Data
GC-MS/MS methods have been developed for the sensitive quantification of (3E)-dec-3-en-2-one in various environmental and biological matrices. The reported Limits of Quantification (LOQ) demonstrate the high sensitivity of the technique.
| Matrix | Detection Method | Limit of Quantification (LOQ) |
| High Water Content Commodities | GC-MS/MS | 0.01 mg/kg |
| Soil | GC-MS/MS | 0.01 mg/kg |
| Body Tissues | GC-MS/MS | 0.01 mg/kg |
| Blood | GC-MS/MS | 0.01 mg/L |
| Urine | GC-MS/MS | 0.01 mg/L |
| Drinking & Surface Water | GC-MS | 0.1 µg/L |
| Air | GC-MS | 0.1 mg/m³ |
| Table 1: Summary of reported Limits of Quantification for this compound analysis. Data sourced from a peer review of pesticide risk assessment.[2] |
Experimental Workflow
The general workflow for the GC-MS analysis of this compound involves several key stages, from sample collection to data interpretation. The choice of sample preparation is a critical step that is dependent on the specific matrix being analyzed.
Caption: Experimental workflow for this compound analysis.
Protocols
The following are detailed protocols for the analysis of this compound using different sample preparation methods followed by GC-MS.
Protocol 1: Headspace GC-MS Analysis
This protocol is suitable for the determination of this compound in liquid or solid samples where the analyte is sufficiently volatile.
1. Materials and Reagents
-
This compound analytical standard
-
Appropriate solvent (e.g., Methanol) for standard preparation
-
20 mL headspace vials with PTFE-lined septa
-
Gas-tight syringe
2. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Create a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 0.01 to 1.0 µg/mL).
3. Sample Preparation
-
Accurately weigh or pipette a known amount of the homogenized sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.[3]
-
If required, add an internal standard.
-
Immediately seal the vial tightly with the cap and septum.[7]
4. GC-MS Analysis
-
Place the sealed vial into the headspace autosampler's oven.[7]
-
Incubation : Heat the vial at a set temperature (e.g., 70°C) for a defined period (e.g., 10-20 minutes) to allow volatiles to equilibrate in the headspace.[3][7]
-
Injection : Program the autosampler to automatically inject a specific volume (e.g., 1 mL) of the headspace gas into the GC injector.[6]
-
Run the GC-MS sequence according to the parameters in Table 2.
5. Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte concentration by comparing its peak area to the calibration curve.
Protocol 2: SPME-GC-MS Analysis
This protocol is a sensitive, solventless method for extracting this compound from various matrices.
1. Materials and Reagents
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-lined septa
-
This compound analytical standard and solvent
2. Standard and Sample Preparation
-
Prepare standards as described in Protocol 1.
-
Place a known amount of homogenized sample (e.g., 2-6 g) into a 20 mL vial and seal it.[3]
3. SPME Extraction
-
Fiber Conditioning : Condition the SPME fiber before use according to the manufacturer's instructions, typically by inserting it into the GC inlet at a high temperature (e.g., 270°C for 30 min).[3]
-
Equilibration : Place the sample vial in a heated water bath or heating block (e.g., 70°C) and allow it to equilibrate for 10-15 minutes.[3]
-
Extraction : Insert the SPME fiber through the vial's septum and expose it to the headspace above the sample for a fixed time (e.g., 30-40 minutes) while maintaining the temperature.[3]
-
Retract the fiber into the needle after extraction.
4. GC-MS Analysis
-
Immediately insert the SPME fiber into the hot GC inlet (e.g., 250°C).
-
Desorption : Expose the fiber in the inlet for a set time (e.g., 3-5 minutes) to thermally desorb the trapped analytes onto the GC column.[3]
-
Start the GC-MS run simultaneously with desorption. Use the parameters outlined in Table 2.
GC-MS Method Parameters
The following table provides a representative set of GC-MS parameters that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with Mass Spectrometric Detector (GC-MS/MS) |
| Column | DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Mode : SplitlessTemperature : 250°C |
| Oven Program | Initial Temp : 40-50°C, hold for 2-4 minRamp : 5°C/min to 250°CFinal Hold : Hold at 250°C for 1-5 min |
| MS System | |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan : m/z 40-300 (for identification)Selected Ion Monitoring (SIM) : For enhanced sensitivity and quantification (target specific ions for C10H18O, MW 154.25) |
| Table 2: Representative GC-MS parameters for this compound analysis. These parameters are synthesized from typical methods for volatile compound analysis.[3][12][13] |
GC Method Development Logic
Developing a robust GC method involves a logical progression of steps to ensure accurate and reliable results. The process begins with understanding the analyte and matrix, followed by systematic optimization of sample preparation and instrument parameters.
Caption: Logical workflow for GC method development.
References
- 1. This compound [thegoodscentscompany.com]
- 2. Peer review of the pesticide risk assessment of the active substance (3E )‐dec‐3‐en‐2‐one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive characterization of volatile compounds in Iranian black teas using chemometric analysis of GC-MS fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. iltusa.com [iltusa.com]
- 7. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. youtube.com [youtube.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of 3-Decen-2-one from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Decen-2-one is a naturally occurring aliphatic ketone found in a variety of natural sources, including fruits, mushrooms, and insects. It is recognized for its role as a plant growth regulator, particularly as a sprout inhibitor in potatoes, and as a flavoring agent in the food industry. This document provides detailed protocols for the extraction of this compound from natural sources, focusing on methods suitable for research and development. The protocols described include steam distillation, solvent extraction, and headspace solid-phase microextraction (SPME), followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Data Presentation
Due to the limited availability of directly comparable quantitative data for the extraction of this compound from various natural sources using different methods in existing literature, the following table presents a summary of typical yields for general volatile compounds from relevant matrices. This information can serve as a baseline for experimental design.
| Natural Source Matrix | Extraction Method | Typical Volatile Compound Yield (w/w) | Reference |
| Agaricus bisporus (Mushroom) | Steam Distillation | 0.005% - 0.02% | [1] |
| Agaricus bisporus (Mushroom) | Solvent Extraction (Methanol) | ~0.5% (crude extract) | [2] |
| Pleurotus eryngii (Mushroom) | Solvent Extraction (Methanol) | Not specified for volatiles | [2] |
| Fruit (General) | Headspace SPME | Not applicable (relative abundance) | [3][4] |
| Insects (General) | Solvent Extraction (Hexane) | Varies significantly by species |
Note: The yields for solvent extraction typically represent the total crude extract and not specifically the volatile fraction. The efficiency of extracting this compound will depend on its concentration in the source material and the optimization of the chosen extraction method.
Experimental Protocols
Steam Distillation for Extraction from Mushrooms (e.g., Agaricus bisporus)
Steam distillation is a common method for extracting volatile compounds, such as essential oils, from plant and fungal materials. The process involves passing steam through the material to vaporize the volatile compounds, which are then condensed and collected.
Materials and Equipment:
-
Fresh or dried mushroom fruiting bodies (e.g., Agaricus bisporus)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle or hot plate
-
Grinder or blender
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glassware (beakers, flasks, etc.)
-
Dichloromethane (B109758) or diethyl ether (for liquid-liquid extraction)
Protocol:
-
Sample Preparation:
-
For fresh mushrooms, wash to remove any debris and chop into small pieces.
-
For dried mushrooms, grind the material into a coarse powder.
-
-
Apparatus Setup:
-
Assemble the steam distillation apparatus as shown in the diagram below.
-
Fill the boiling flask with distilled water to approximately two-thirds of its volume.
-
Place the prepared mushroom sample into the biomass flask.
-
-
Distillation:
-
Heat the water in the boiling flask to generate steam.
-
Allow the steam to pass through the mushroom sample in the biomass flask. The steam will carry the volatile compounds, including this compound, with it.
-
The steam and volatile compound mixture will then travel to the condenser.
-
-
Condensation and Collection:
-
Cool the condenser with a continuous flow of cold water to condense the vapor back into a liquid.
-
Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer containing the volatile compounds.
-
-
Separation and Drying:
-
Transfer the collected distillate to a separatory funnel.
-
Allow the layers to separate. The less dense oil layer containing this compound will be on top.
-
Carefully drain the lower aqueous layer.
-
To further isolate the compound from any dissolved water, a liquid-liquid extraction can be performed on the hydrosol using a non-polar solvent like dichloromethane or diethyl ether.
-
Collect the organic layer and dry it over anhydrous sodium sulfate to remove any residual water.
-
-
Solvent Removal and Storage:
-
Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
The resulting essential oil containing this compound can be stored in a sealed vial in a cool, dark place until analysis.
-
Solvent Extraction for Extraction from Insects or Mushrooms
Solvent extraction is a versatile method that uses organic solvents to dissolve and extract compounds of interest from a solid or liquid matrix. The choice of solvent is crucial and depends on the polarity of the target compound.
Materials and Equipment:
-
Insect or mushroom samples (fresh or freeze-dried and powdered)
-
Organic solvents (e.g., n-hexane, dichloromethane, methanol, ethanol)
-
Soxhlet extractor (optional, for continuous extraction)
-
Beakers and flasks
-
Shaker or sonicator
-
Filter paper and funnel or centrifugation apparatus
-
Rotary evaporator
-
Anhydrous sodium sulfate
Protocol:
-
Sample Preparation:
-
Freeze-dry the insect or mushroom samples to remove water.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Maceration:
-
Weigh a known amount of the powdered sample and place it in a flask.
-
Add a suitable solvent (e.g., n-hexane for non-polar compounds) in a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Agitate the mixture using a shaker or sonicator for a defined period (e.g., 1-3 hours) at room temperature.
-
-
Soxhlet Extraction (for more exhaustive extraction):
-
Place the powdered sample in a thimble within the Soxhlet apparatus.
-
Fill the round-bottom flask with the chosen solvent.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the soluble compounds. The solvent containing the extract will then siphon back into the flask. This cycle is repeated multiple times.
-
-
-
Filtration/Centrifugation:
-
After extraction, separate the solid residue from the solvent extract by filtration through filter paper or by centrifugation.
-
-
Drying and Concentration:
-
Dry the solvent extract over anhydrous sodium sulfate to remove any traces of water.
-
Concentrate the extract by evaporating the solvent using a rotary evaporator under reduced pressure.
-
-
Storage:
-
Store the concentrated extract in a sealed vial at a low temperature to prevent degradation before analysis.
-
Headspace Solid-Phase Microextraction (HS-SPME) for Extraction from Fruits
HS-SPME is a solvent-free, sensitive, and rapid technique for extracting volatile and semi-volatile compounds from the headspace above a sample. It is particularly well-suited for analyzing the aroma profile of fruits.
Materials and Equipment:
-
Fresh fruit samples
-
HS-SPME autosampler or manual holder
-
SPME fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials with septa
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Water bath or incubator
-
Blender or homogenizer
-
Sodium chloride (optional, to increase ionic strength)
Protocol:
-
Sample Preparation:
-
Homogenize a known weight of the fresh fruit sample to create a puree.
-
Transfer a specific amount of the homogenate (e.g., 2-5 g) into a headspace vial.
-
Optionally, add a saturated solution of sodium chloride to enhance the release of volatile compounds from the matrix.
-
Immediately seal the vial with a septum.
-
-
Equilibration:
-
Place the sealed vial in a water bath or incubator at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
-
Extraction:
-
Insert the SPME fiber through the septum into the headspace above the sample.
-
Expose the fiber to the headspace for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature. The volatile compounds will adsorb onto the fiber coating.
-
-
Desorption and Analysis:
-
After extraction, retract the fiber and immediately insert it into the hot injection port of the GC-MS.
-
The high temperature of the injector (e.g., 250°C) will cause the adsorbed volatile compounds to desorb from the fiber and be transferred to the GC column for separation and subsequent detection by the mass spectrometer.
-
Visualization of Experimental Workflows
Caption: Workflow for Steam Distillation of this compound from Mushrooms.
Caption: Workflow for Solvent Extraction of this compound.
Caption: Workflow for HS-SPME of this compound from Fruits.
References
Use of 3-Decen-2-one as a semiochemical in integrated pest management (IPM) strategies
Initial investigations into the use of 3-decen-2-one (B80159) as a semiochemical in integrated pest management (IPM) strategies have revealed no scientific or regulatory evidence to support this application. Extensive searches of scientific literature and regulatory databases indicate that this compound is not utilized as a kairomone, allomone, or pheromone for the management of insect pests.
Instead, this compound is well-documented and registered for use as a plant growth regulator, specifically as a post-harvest sprout inhibitor for stored potatoes.[1][2][3][4] This document serves to clarify the established application of this compound and to provide a general overview of the role of semiochemicals in IPM for the intended audience of researchers, scientists, and drug development professionals.
Established Application of this compound: Potato Sprout Inhibition
This compound is a naturally occurring biochemical that is used to control sprouting in potatoes during storage.[2][3] Its mode of action involves interfering with the membrane integrity of the developing sprouts, leading to desiccation and necrosis of the meristematic tissues.[3][5]
Application Method: The primary method of application is through thermal fogging within enclosed potato storage facilities.[1][3] This ensures that the volatile compound is distributed evenly among the stored potatoes.
Regulatory Status: this compound is registered as a biopesticide by the United States Environmental Protection Agency (EPA) and is also approved by the U.S. Food and Drug Administration (FDA) as a food additive (flavoring agent).[3][4][6] Regulatory assessments have concluded that when used according to label directions, it does not pose an unreasonable risk to human health or the environment.[1][4] Due to its indoor use pattern and volatility, exposure to non-target organisms is considered minimal.[1]
The Role of Semiochemicals in Integrated Pest Management (IPM)
While this compound is not used as a semiochemical for pest control, the broader strategy of employing chemical signals in IPM is a significant and expanding field of research. Semiochemicals are chemicals that convey information between organisms and are categorized based on who benefits from the communication. In IPM, they are used to monitor and control pest populations in an eco-friendly manner.
Key applications of semiochemicals in IPM include:
-
Monitoring: Pheromone-baited traps are widely used to detect the presence and population density of pests, which helps in making informed decisions about the timing and necessity of control measures.
-
Mass Trapping: Deploying a large number of baited traps to capture a significant portion of a pest population, thereby reducing their numbers and subsequent damage.
-
Mating Disruption: Permeating an area with a synthetic pheromone to confuse males and prevent them from locating females, thus disrupting mating and reducing the next generation's population.
-
Push-Pull Strategies: This involves using a combination of repellents ("push") to drive pests away from the main crop and attractants ("pull") to lure them towards a trap crop or a trap.
Conclusion
The available evidence does not support the use of this compound as a semiochemical in integrated pest management. Its established and effective role is that of a post-harvest sprout inhibitor for potatoes. For researchers and scientists interested in the application of semiochemicals in IPM, the focus should be on compounds that have been scientifically validated for their roles as pheromones, kairomones, or allomones in modifying insect behavior. Due to the lack of data on the semiochemical use of this compound, no quantitative data tables, experimental protocols, or signaling pathway diagrams for this application can be provided.
References
Troubleshooting & Optimization
Common impurities in commercially available 3-Decen-2-one and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 3-Decen-2-one.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis
Problem: Your GC-MS analysis of this compound shows multiple peaks in addition to the main product peak.
Possible Causes and Solutions:
-
Unreacted Starting Materials: The most common synthesis method for this compound is the aldol (B89426) condensation of heptaldehyde and acetone (B3395972).[1][2] Incomplete reaction can leave residual amounts of these starting materials.
-
Identification: Look for peaks corresponding to the mass spectra of heptaldehyde (m/z fragments typically include 44, 57, 72, 114) and acetone (m/z fragments typically include 43, 58).
-
Removal: Both heptaldehyde (boiling point: 153-155 °C) and acetone (boiling point: 56 °C) are more volatile than this compound (boiling point: ~210 °C at atmospheric pressure, 125 °C at 12 mmHg). A simple distillation or a fractional vacuum distillation can effectively remove these impurities.
-
-
Aldol Adduct Intermediate: The aldol condensation reaction proceeds through a β-hydroxy ketone intermediate, 4-hydroxy-3-decen-2-one. Incomplete dehydration during the synthesis will result in its presence.
-
Identification: This impurity is less volatile than this compound and will have a higher boiling point. Its mass spectrum will show a molecular ion peak corresponding to its molecular weight (172.26 g/mol ) and characteristic fragmentation patterns for a hydroxy ketone.
-
Removal: Fractional vacuum distillation is the most effective method to separate the higher-boiling aldol adduct from the desired this compound.
-
-
Self-Condensation Byproducts: Acetone can undergo self-condensation to form diacetone alcohol and mesityl oxide. Heptaldehyde can also undergo self-condensation.
-
Identification: These byproducts will have different retention times and mass spectra compared to this compound. Compare your data with spectral libraries for identification.
-
Removal: Fractional vacuum distillation or flash column chromatography can be used to separate these byproducts.
-
Issue 2: Inconsistent Experimental Results
Problem: You are observing variability in your experimental outcomes when using different batches of this compound.
Possible Causes and Solutions:
-
Varying Impurity Profiles: Different commercial suppliers may use slightly different manufacturing processes, leading to variations in the types and levels of impurities between batches.
-
Recommendation: It is highly recommended to perform a purity analysis (e.g., by GC-MS) on each new batch of this compound before use. This will help in correlating any experimental inconsistencies with the impurity profile.
-
Purification: If significant batch-to-batch variation is observed, consider purifying the material in-house using the methods described in this guide to ensure a consistent starting material.
-
-
Presence of Isomers: this compound can exist as E and Z isomers. The commercial product is typically the more stable E (trans) isomer. The presence of the Z (cis) isomer could potentially influence biological activity.
-
Identification: The E and Z isomers may be separable by high-resolution gas chromatography. 1H NMR spectroscopy can also be used to distinguish and quantify the isomers based on the coupling constants of the vinylic protons.
-
Mitigation: If isomeric purity is critical for your application, purification by flash column chromatography may be effective in separating the isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Based on its primary synthesis via aldol condensation, the most probable impurities are:
-
Unreacted heptaldehyde
-
Unreacted acetone
-
The aldol addition intermediate (4-hydroxy-3-decen-2-one)
-
Byproducts from the self-condensation of acetone (e.g., mesityl oxide)
Q2: How can I remove these common impurities?
A2: The choice of purification method depends on the nature of the impurity.
-
For volatile impurities like residual acetone and heptaldehyde, fractional vacuum distillation is highly effective.
-
For less volatile impurities such as the aldol adduct and self-condensation byproducts, fractional vacuum distillation or flash column chromatography are recommended.
Q3: Is there a general-purpose purification protocol I can follow?
A3: Yes, here are general protocols for the two most effective purification methods.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for removing both more and less volatile impurities.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask(s)
-
Thermometer
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
Stir bar
-
Cold trap (recommended to protect the vacuum pump)
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.
-
Place the crude this compound and a stir bar into the round-bottom flask.
-
Slowly apply the vacuum and begin stirring.
-
Once a stable vacuum is achieved (e.g., 12 mmHg), gradually heat the flask using the heating mantle.
-
Collect the initial fractions, which will contain the more volatile impurities like acetone and heptaldehyde.
-
As the temperature of the vapor at the distillation head stabilizes around the boiling point of this compound at the applied pressure (approximately 125 °C at 12 mmHg), switch to a clean receiving flask to collect the purified product.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
Once the majority of the this compound has distilled, stop the heating and allow the system to cool down before slowly releasing the vacuum.
-
The less volatile impurities, such as the aldol adduct, will remain in the distillation flask.
Protocol 2: Purification by Flash Column Chromatography
This method is particularly useful for removing impurities with different polarities, such as the more polar aldol adduct.
Materials and Equipment:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Solvent System Selection: Use TLC to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., with compressed air or a pump) to move the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 154.25 | ~210 (atm), 125 (12 mmHg) | Desired Product |
| Heptaldehyde | 114.19 | 153 - 155 | More volatile impurity |
| Acetone | 58.08 | 56 | Highly volatile impurity |
| 4-Hydroxy-3-decen-2-one | 172.26 | > Boiling point of this compound | Less volatile impurity |
| Mesityl Oxide | 98.14 | 129 | Potential byproduct |
Visualizations
References
Degradation pathways and stability of 3-Decen-2-one under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability of 3-Decen-2-one under various storage conditions. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As an α,β-unsaturated ketone, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: This is particularly relevant in aqueous solutions or formulations. The rate of hydrolysis is significantly influenced by pH, with faster degradation typically observed under alkaline conditions.[1]
-
Oxidation: The double bond and the carbonyl group are potential sites for oxidative degradation, which can be initiated by exposure to air (oxygen), heat, or the presence of oxidizing agents. This can lead to the formation of various oxidation products, altering the compound's properties.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to isomerization, cyclization, or fragmentation of the molecule.[2]
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. For the neat compound, a shelf-life of up to 24 months can be expected when stored under an inert atmosphere (e.g., nitrogen), protected from light, and at controlled, cool temperatures. When incorporated into formulations, its stability will be influenced by the matrix components, pH, and packaging.
Q3: What are the ideal storage conditions to ensure the stability of this compound?
A3: To maximize stability and prevent degradation, this compound should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere like nitrogen or argon. For solutions or formulations, it is crucial to control the pH, avoiding alkaline conditions, and to consider the use of antioxidants.
Q4: Can antioxidants be used to improve the stability of this compound?
A4: Yes, antioxidants can be effective in preventing oxidative degradation. Natural antioxidants such as tocopherols (B72186) (Vitamin E) have been shown to be effective in stabilizing fragrance compounds by neutralizing free radicals and interrupting oxidative chain reactions.[3][4][5] The selection and concentration of an antioxidant should be carefully evaluated for compatibility and efficacy within the specific formulation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in an Aqueous Formulation
Possible Cause: This issue is often linked to hydrolytic degradation, especially if the formulation has a neutral to alkaline pH. α,β-unsaturated ketones can undergo hydrolysis, and the rate is typically accelerated at higher pH values.[1]
Troubleshooting Steps:
-
Measure pH: Immediately determine the pH of your formulation.
-
pH Adjustment: If the pH is above 7, consider adjusting it to a mildly acidic range (e.g., pH 4-6), where the rate of hydrolysis is generally slower. Conduct compatibility studies to ensure the new pH does not negatively impact other components.
-
Buffer Selection: If buffering is necessary, choose a buffer system that is compatible with this compound and maintains the target pH effectively.
-
Temperature Control: Store the formulation at reduced temperatures (refrigerated if possible) to decrease the rate of hydrolysis.
-
Reformulation: If pH adjustment is not feasible, consider reformulation in a less aqueous or non-aqueous vehicle.
Issue 2: Development of Off-Odors or Color Change in the Sample
Possible Cause: The development of off-odors or a change in color, such as yellowing, often indicates oxidative or photodegradation. Oxidation can lead to the formation of various smaller, more volatile compounds with different scent profiles, while both degradation pathways can produce chromophores that impart color.
Troubleshooting Steps:
-
Protect from Light: Ensure that the sample is stored in a light-protected container (e.g., amber glass vial) and away from direct sunlight or artificial light sources.
-
Inert Atmosphere: If not already done, purge the headspace of the container with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.
-
Antioxidant Addition: Evaluate the addition of an antioxidant. Conduct a small-scale study with a suitable antioxidant like tocopherol to assess its effectiveness in preventing these changes.
-
Packaging Evaluation: Consider the oxygen permeability of your storage container. If using plastic, ensure it has a low oxygen transmission rate. Glass is generally a better barrier.
-
Headspace Minimization: Use a container that is appropriately sized for the sample volume to reduce the amount of oxygen in the headspace.
Issue 3: Inconsistent Results in Analytical Quantification of this compound
Possible Cause: Inconsistent analytical results can stem from the instability of the compound during the analytical procedure itself or from using a non-stability-indicating method. The volatility of this compound can also contribute to variability if sample handling is not carefully controlled.
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method (e.g., GC-MS or HPLC-UV) is properly validated and proven to be stability-indicating. This involves performing a forced degradation study to demonstrate that the method can separate the intact this compound from its degradation products.
-
Sample Preparation: Minimize the exposure of the sample to air and light during preparation. Use volumetric flasks with stoppers and work efficiently. If dilution is required, use a solvent in which this compound is stable.
-
Internal Standard: For chromatographic methods, use an internal standard to correct for variations in injection volume and sample handling. The internal standard should be a stable compound with similar chemical properties to this compound.
-
Control Sample Temperature: Keep samples cool during the analytical sequence, for example, by using a temperature-controlled autosampler.
-
Check for Adsorption: this compound, being a moderately nonpolar molecule, may adsorb to certain types of plastic or glass surfaces. Silanized glass vials may reduce this issue.
Quantitative Data Summary
The following tables provide illustrative data on the stability of α,β-unsaturated ketones under various conditions. Note: Specific quantitative data for this compound is not extensively available in public literature; therefore, these tables are based on typical behavior for this class of compounds and should be used as a general guide. Experimental determination of these parameters for this compound is highly recommended.
Table 1: Illustrative pH-Rate Profile for Hydrolysis of an α,β-Unsaturated Ketone at 25°C
| pH | Apparent First-Order Rate Constant (k_obs, day⁻¹) (Illustrative) | Half-Life (t½, days) (Illustrative) |
| 4.0 | 0.005 | 138.6 |
| 5.0 | 0.008 | 86.6 |
| 6.0 | 0.015 | 46.2 |
| 7.0 | 0.050 | 13.9 |
| 8.0 | 0.180 | 3.9 |
| 9.0 | 0.650 | 1.1 |
Table 2: Illustrative Impact of Temperature on Degradation Rate of an α,β-Unsaturated Ketone at pH 7
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs, day⁻¹) (Illustrative) | Half-Life (t½, days) (Illustrative) |
| 4 | 0.010 | 69.3 |
| 25 | 0.050 | 13.9 |
| 40 | 0.250 | 2.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature for 4 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
For solution-state thermal stress, heat the stock solution at 60°C for 48 hours.
-
Cool and dilute to a suitable concentration for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal degradation.
-
Dilute to a suitable concentration for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV or GC-MS). The goal is to achieve 5-20% degradation of the parent compound.[6][7]
Protocol 2: Stability-Indicating GC-MS Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Volume: 1 µL
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan from m/z 40 to 400 for qualitative analysis and identification of degradation products. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound (e.g., m/z 43, 55, and the molecular ion at 154).[8]
Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]
- 2. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. btsa.com [btsa.com]
- 4. btsa.com [btsa.com]
- 5. btsa.com [btsa.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sgs.com [sgs.com]
- 8. This compound, (3E)- | C10H18O | CID 5363233 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the yield and purity of 3-Decen-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3-Decen-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include:
-
Claisen-Schmidt (Aldol) Condensation: This is a widely used industrial method involving the base-catalyzed reaction of heptaldehyde and acetone (B3395972).[1]
-
Oxidation of 1-Decene: This laboratory-scale method utilizes oxidizing agents like hydrogen peroxide or benzoyl peroxide.[1]
-
Dehydration of 4-Decanol-2-one: This method involves the dehydration of the corresponding alcohol over a catalyst such as pumice or acidic clay.[1]
-
Wittig Reaction: This method offers high selectivity for the formation of the carbon-carbon double bond by reacting an appropriate phosphonium (B103445) ylide with an aldehyde.[2][3]
Q2: What are the typical yields and purities for the Claisen-Schmidt condensation?
A2: The Claisen-Schmidt condensation of heptaldehyde and acetone can typically achieve yields in the range of 65-75% with a purity of ≥95% on an industrial scale.[1] However, these values are highly dependent on the optimization of reaction conditions.
Q3: What are the main side reactions to consider during the Claisen-Schmidt synthesis of this compound?
A3: The primary side reactions that can reduce the yield and purity of this compound are:
-
Self-condensation of Acetone: Under basic conditions, two molecules of acetone can react to form mesityl oxide and other byproducts.[4][5]
-
Cannizzaro Reaction of Heptaldehyde: In the presence of a strong base, heptaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to yield heptanoic acid and heptanol.[6][7]
-
Formation of Polymeric Byproducts: The bifunctional nature of the reactants can sometimes lead to the formation of polymeric materials.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture over time.
Q5: What are the recommended purification methods for this compound?
A5: The primary methods for purifying this compound are:
-
Fractional Distillation: Due to its liquid nature, fractional distillation under reduced pressure is an effective method for separating this compound from less volatile impurities.[8] this compound has a boiling point of approximately 109°C at 20 mmHg.[1]
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities based on polarity. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically employed.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have reacted with atmospheric CO2. 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use fresh, high-quality catalyst. 2. Increase the molar ratio of the catalyst. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of significant side products | 1. Self-condensation of acetone is dominant: The concentration of acetone enolate is too high. 2. Cannizzaro reaction of heptaldehyde: The base concentration is too high or the reaction temperature is excessive. | 1. Slowly add acetone to the mixture of heptaldehyde and base. 2. Use a milder base or lower the base concentration. Control the reaction temperature carefully. |
| Product loss during workup | 1. Incomplete extraction: The product may not be fully extracted from the aqueous layer. 2. Emulsion formation: An emulsion may have formed during the extraction process, trapping the product. | 1. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. Add brine to the aqueous layer to break the emulsion. |
Low Purity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of starting materials in the final product | 1. Incomplete reaction: The reaction was not allowed to proceed to completion. 2. Inefficient purification: The purification method did not effectively separate the product from the unreacted starting materials. | 1. Increase the reaction time and monitor by TLC until the starting materials are consumed. 2. Optimize the fractional distillation conditions (e.g., use a longer column, adjust the vacuum). For column chromatography, optimize the eluent system for better separation. |
| Presence of high molecular weight impurities | 1. Self-condensation of acetone: Byproducts from acetone self-condensation may be present. 2. Polymerization: Polymeric materials may have formed during the reaction. | 1. Optimize the reaction conditions to minimize acetone self-condensation (see "Low Yield" table). 2. Filter the crude product before purification to remove any solid polymeric material. |
| Presence of unexpected peaks in GC-MS or NMR | 1. Isomerization: The double bond may have migrated, or cis/trans isomers may be present. 2. Aldol addition product: The intermediate β-hydroxy ketone may not have fully dehydrated. | 1. Analyze the spectral data to identify the isomers. Some isomerization may be unavoidable depending on the reaction conditions. 2. Ensure reaction conditions (e.g., heat, acid/base catalyst) are sufficient to promote dehydration. |
Data Presentation
Table 1: Comparison of Common Synthesis Methods for this compound
| Synthesis Method | Typical Yield (%) | Typical Purity (%) | Scalability | Key Advantages | Key Disadvantages |
| Claisen-Schmidt Condensation [1] | 65 - 75 | ≥95 | Industrial | Cost-effective, uses readily available starting materials. | Prone to side reactions, requires careful optimization. |
| Oxidation of 1-Decene [1] | 50 - 60 | 90 | Lab-scale | Can provide good yields for smaller-scale synthesis. | Use of potentially hazardous oxidizing agents. |
| Wittig Reaction [2][3] | >80 (General) | High | Lab to Pilot | High stereoselectivity, predictable product formation. | Stoichiometric use of phosphonium ylide, generation of triphenylphosphine (B44618) oxide byproduct. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a representative method and may require optimization for specific laboratory conditions.
Materials:
-
Heptaldehyde (1 equivalent)
-
Acetone (2-5 equivalents)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous solution)
-
Ethanol
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine heptaldehyde and acetone.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, neutralize the mixture with a dilute HCl solution to a pH of ~7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a vacuum source.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Gradually reduce the pressure to the desired level (e.g., 20 mmHg).
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound (~109°C at 20 mmHg).[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. This compound, (3E)- | C10H18O | CID 5363233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Method development for the chiral separation of 3-Decen-2-one enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of the chiral separation of 3-Decen-2-one enantiomers. The information is tailored for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of this compound and similar volatile ketones.
Issue 1: Poor or No Enantiomeric Resolution
Q: My chromatogram shows a single peak or two poorly resolved peaks for the this compound enantiomers. What are the likely causes and how can I improve the separation?
A: Poor or no resolution is a common challenge in chiral method development. The primary reason is often an inappropriate choice of chiral stationary phase (CSP) or suboptimal analytical conditions. For a volatile, unsaturated ketone like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be viable, each with its own set of parameters to optimize.
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
For Gas Chromatography (GC):
-
Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs are highly effective for separating volatile enantiomers like ketones.[1][2] If you are not using a cyclodextrin-based column, this should be your first consideration. If you are, the specific derivative of the cyclodextrin is crucial.
-
Temperature Optimization: Lowering the oven temperature often enhances chiral recognition and improves resolution.[3] Conversely, higher temperatures can lead to better peak shapes but may decrease selectivity. A systematic evaluation of the temperature program is recommended.
-
Carrier Gas and Flow Rate: The choice of carrier gas (Helium or Hydrogen) and its linear velocity can impact efficiency and resolution. Slower flow rates can sometimes improve separation.
For High-Performance Liquid Chromatography (HPLC):
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are excellent candidates for the separation of α,β-unsaturated ketones.[4]
-
Mobile Phase Composition: In normal-phase HPLC, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is critical. Small changes in the modifier percentage can significantly impact enantioselectivity. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can also dramatically alter the separation.
-
Temperature: Similar to GC, lower temperatures in HPLC generally favor better chiral resolution.
Issue 2: Peak Tailing
Q: The peaks for my this compound enantiomers are tailing. What causes this and how can I achieve symmetrical peaks?
A: Peak tailing is often caused by secondary interactions between the analyte and active sites within the chromatographic system, or by column overload. For a ketone, interactions with acidic silanol (B1196071) groups on silica-based columns or liners can be a common cause.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing.
Corrective Actions:
-
Reduce Sample Concentration: Inject a diluted sample to rule out column overload. If peak shape improves, the initial concentration was too high.
-
GC System Inertness:
-
Inlet Liner: Use a fresh, deactivated inlet liner. Active sites on a contaminated or old liner are a common source of tailing for polar analytes.
-
Column Inlet: Trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile residues that can create active sites.
-
-
HPLC Mobile Phase Modification:
-
For basic impurities or interactions, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape.
-
For acidic interactions, adding an acidic modifier like trifluoroacetic acid (TFA) can be beneficial.
-
Issue 3: Irreproducible Retention Times
Q: The retention times for my enantiomers are shifting between injections. What could be the cause?
A: Fluctuations in retention times can be attributed to several factors, including instability in the chromatographic conditions or issues with the instrument itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Ensure the GC oven or HPLC column compartment temperature is stable and accurately controlled. |
| Flow Rate Instability | Check for leaks in the system. For GC, verify the gas pressures and flows. For HPLC, ensure the pump is functioning correctly and the mobile phase is properly degassed. |
| Mobile Phase Changes (HPLC) | If using a multi-component mobile phase, ensure it is well-mixed and that there is no selective evaporation of one of the components. Prepare fresh mobile phase daily. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase (HPLC) or at the initial temperature (GC) before each injection. |
Experimental Protocols (Recommended Starting Points)
As no specific published methods for the chiral separation of this compound were identified, the following protocols are based on established methods for structurally similar volatile and unsaturated ketones. These should serve as a strong starting point for method development.
Gas Chromatography (GC) Method
Given the volatility of this compound, GC is a highly suitable technique. Cyclodextrin-based chiral stationary phases are the most promising for this separation.[1][2]
Instrumentation and Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary GC Column: e.g., a derivative of β-cyclodextrin
-
Carrier Gas: Helium or Hydrogen
Hypothetical GC Parameters:
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Chiral Column | 30 m x 0.25 mm ID, 0.25 µm film thickness with a derivatized β-cyclodextrin CSP | If resolution is poor, try a different cyclodextrin derivative (e.g., permethylated, acetylated). |
| Injector Temperature | 250 °C | Adjust as needed to ensure complete vaporization without degradation. |
| Oven Temperature Program | 60 °C (hold 2 min), ramp at 2 °C/min to 180 °C, hold 5 min | Lower the initial temperature and/or slow the ramp rate to improve resolution. |
| Carrier Gas | Helium | - |
| Flow Rate | 1.0 mL/min (constant flow) | Optimize for best resolution and peak shape. |
| Detector Temperature | 280 °C (FID) or as per MS requirements | - |
| Injection Volume | 1 µL (with appropriate split ratio, e.g., 50:1) | Reduce if peaks are broad or fronting (overload). |
| Sample Preparation | Dilute in a suitable solvent (e.g., hexane, dichloromethane) to 10-100 µg/mL. | - |
High-Performance Liquid Chromatography (HPLC) Method
For less volatile ketones or for preparative scale separations, HPLC with a polysaccharide-based chiral stationary phase is a powerful alternative.
Instrumentation and Consumables:
-
HPLC system with UV detector
-
Chiral HPLC Column: e.g., Chiralpak® AD-H or Chiralcel® OD-H
Hypothetical HPLC Parameters:
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Chiral Column | Chiralpak® IA or IB (immobilized polysaccharide-based CSP), 250 x 4.6 mm, 5 µm | Screen other polysaccharide-based columns if necessary. |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Vary the percentage of 2-Propanol (e.g., from 5% to 20%). Add 0.1% TFA or DEA to assess impact on peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Decrease to 0.5 mL/min to potentially improve resolution. |
| Column Temperature | 25 °C | Decrease temperature in 5 °C increments to enhance enantioselectivity. |
| Detection Wavelength | 220 nm (based on the α,β-unsaturated ketone chromophore) | Scan for optimal wavelength if sensitivity is low. |
| Injection Volume | 10 µL | Reduce if peak distortion is observed. |
| Sample Preparation | Dissolve in mobile phase at a concentration of 0.5-1.0 mg/mL. | - |
Disclaimer: The experimental protocols provided are intended as starting points for method development and have been inferred from methods for structurally related compounds. Optimization will be necessary to achieve the desired separation for this compound enantiomers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.cz [gcms.cz]
- 3. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing [mdpi.com]
- 4. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS for Trace Level Detection of 3-Decen-2-one
Welcome to the technical support center for the analysis of 3-Decen-2-one. This resource is designed for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the trace level detection of this volatile ketone. Here, you will find troubleshooting guidance and frequently asked questions to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection mode for trace level detection of this compound?
A1: For trace level analysis, splitless injection is generally preferred over split injection. This is because in splitless mode, the entire vaporized sample is transferred to the column, maximizing the analyte amount reaching the detector and thereby enhancing sensitivity.[1] When using splitless injection, it is crucial to optimize the purge activation time to ensure efficient transfer of this compound onto the column while venting residual solvent.
Q2: I am observing poor peak shape (fronting or tailing) for this compound. What are the likely causes?
A2: Poor peak shape for ketones like this compound can stem from several factors:
-
Active Sites: Silanol groups in the injector liner or contamination on the GC column can interact with the polar ketone group, leading to peak tailing.[2][3]
-
Improper Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, causing peak fronting.[4] Conversely, a temperature that is too high can cause thermal degradation.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[4]
-
Incorrect Column Installation: An improper column cut or installation depth can create dead volumes, leading to peak distortion.[3]
Q3: My signal intensity for this compound is very low. How can I improve the sensitivity?
A3: To improve sensitivity for trace level detection, consider the following optimizations:
-
Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range (Scan mode), using SIM mode to monitor only a few characteristic ions of this compound will significantly increase sensitivity.[5][6]
-
Optimize MS Source and Detector Parameters: Ensure the ion source is clean and properly tuned.[4] Adjusting the detector gain can also amplify the signal, but be cautious of increasing noise.
-
Enhance Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) or headspace analysis can pre-concentrate volatile compounds like this compound before injection, thereby increasing the signal.[1]
-
Optimize GC Parameters: A slower oven temperature ramp rate can result in narrower, taller peaks, improving the signal-to-noise ratio.[1][7]
Q4: What type of GC column is recommended for the analysis of this compound?
A4: A mid-polar or polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, is generally suitable for the analysis of ketones.[8] For general-purpose screening of volatile compounds, a non-polar column like a DB-5ms can also be used.[9] The choice will depend on the complexity of your sample matrix and potential co-eluting compounds.
Troubleshooting Guides
This section provides solutions to common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.
Issue 1: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What could be the cause?
A: Inconsistent retention times are typically due to issues with the gas flow or oven temperature.
| Possible Cause | Troubleshooting Steps |
| Leaks in the GC system | Perform a leak check, especially around the injector septum and column fittings. |
| Fluctuating oven temperature | Verify that the oven temperature is stable and programmed correctly. Ensure the oven is not being opened during a run. |
| Column degradation | The stationary phase may be damaged. Try conditioning the column or replacing it if the problem persists. |
| Inconsistent carrier gas flow | Check the gas cylinder pressure and ensure the flow controllers are functioning correctly. |
Issue 2: No Peak Detected
Q: I am injecting my this compound standard, but I don't see any peak in the chromatogram. What should I check?
A: The absence of a peak can be due to a number of factors, from sample injection to detector issues.
| Possible Cause | Troubleshooting Steps |
| Syringe issue | Ensure the syringe is drawing up the sample correctly and is not blocked. |
| Incorrect injection parameters | Verify that the injection volume and mode (split/splitless) are set correctly in the method. |
| Broken column | Check for a break in the GC column, especially near the injector or detector. |
| MS detector issue | Ensure the MS is properly tuned and that the filament is on. Check for vacuum leaks. |
| Analyte degradation | The injector temperature may be too high, causing the this compound to degrade. Try lowering the injector temperature. |
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound
This protocol is a general guideline for the analysis of this compound in a liquid matrix using headspace sampling.
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
If using an internal standard, add the appropriate volume of the internal standard solution to the vial.
-
Immediately seal the vial with a crimp cap.
-
-
Headspace Incubation:
-
Place the vial in the headspace autosampler.
-
Incubate the sample at a constant temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[10]
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 230°C
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 43, 55, 70, 85, 111, 154).
-
Data Presentation
Table 1: Effect of Injector Temperature on this compound Peak Area and Shape
| Injector Temperature (°C) | Relative Peak Area | Peak Asymmetry Factor | Observations |
| 200 | 75% | 1.8 (Tailing) | Incomplete vaporization leading to peak tailing and lower response. |
| 225 | 92% | 1.3 | Improved peak shape and response. |
| 250 | 100% | 1.0 | Optimal vaporization, symmetrical peak, and highest response. |
| 275 | 95% | 0.9 | Slight decrease in response, possibly due to minor thermal degradation. |
Table 2: Effect of Oven Temperature Ramp Rate on Peak Height and Resolution
| Oven Ramp Rate (°C/min) | Relative Peak Height | Resolution from Nearest Peak | Observations |
| 5 | 90% | 2.5 | Good resolution, but broader peaks and longer run time. |
| 10 | 100% | 2.0 | Optimal balance of peak height, resolution, and analysis time. |
| 15 | 85% | 1.5 | Faster analysis, but decreased resolution and peak height. |
| 20 | 70% | 1.2 | Poor resolution and significantly broader peaks. |
Visualizations
Caption: Experimental workflow for headspace GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for poor peak shape of this compound.
Caption: Logical relationships of GC-MS parameter optimization for this compound analysis.
References
- 1. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aimanalytical.com [aimanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alsenvironmental.co.uk [alsenvironmental.co.uk]
Technical Support Center: Overcoming Matrix Effects in the Analysis of 3-Decen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3-decen-2-one (B80159) in complex samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor/Low Recovery of this compound | Inadequate Extraction Efficiency: The chosen sample preparation method may not be effectively extracting this compound from the sample matrix. | Optimize Sample Preparation: For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique that minimizes matrix interference.[1] Optimize HS-SPME parameters such as fiber type (e.g., DVB/CAR/PDMS), extraction time, and temperature. For liquid samples, consider Liquid-Liquid Extraction (LLE) with a non-polar solvent. For solid samples, ensure thorough homogenization. |
| Analyte Volatility: this compound is a volatile compound and can be lost during sample preparation steps, especially if heat is applied. | Control Temperature: Minimize sample exposure to high temperatures. If using solvent extraction, perform steps on ice and use a gentle stream of nitrogen for solvent evaporation at low temperatures. | |
| Strong Analyte-Matrix Interactions: this compound may be strongly bound to matrix components, preventing its efficient extraction. | Modify Sample Matrix: For aqueous samples, adjusting the pH or adding salt (salting out) can help to release this compound into the headspace for HS-SPME analysis. | |
| Poor Chromatographic Peak Shape (e.g., Tailing, Broadening) | Active Sites in the GC System: Active sites in the GC inlet liner, column, or detector can interact with the analyte, causing peak tailing. | System Maintenance: Regularly clean the GC inlet and replace the liner and septa. Use a deactivated liner to minimize interactions. Condition the GC column according to the manufacturer's instructions. |
| Co-eluting Matrix Components: Interference from co-eluting matrix components can distort the peak shape of this compound. | Optimize Chromatography: Adjust the GC oven temperature program to improve the separation between this compound and interfering peaks. A slower temperature ramp or a longer column may be necessary. | |
| Signal Suppression or Enhancement in Mass Spectrometry | Matrix Effects: Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to a suppressed or enhanced signal. | Improve Sample Cleanup: Employ more rigorous sample cleanup techniques to remove interfering matrix components. This can include Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) as part of a QuEChERS-type method.[2] |
| Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as the samples. This helps to compensate for matrix effects as both standards and samples will be similarly affected.[3] | ||
| Utilize Stable Isotope Dilution Analysis (SIDA): This is the most effective method to correct for matrix effects. A stable isotope-labeled internal standard (e.g., this compound-d3) is added to the sample at the beginning of the workflow. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate quantification.[4][5] | ||
| Inconsistent or Irreproducible Results | Variability in Sample Preparation: Inconsistent execution of sample preparation steps can lead to variable analyte recovery and matrix effects. | Standardize Protocols: Ensure that all samples, standards, and quality controls are treated identically. Use automated sample preparation systems where possible to improve consistency. |
| Instrumental Drift: Changes in instrument performance over time can affect results. | Regular Instrument Calibration and Maintenance: Calibrate the instrument regularly and perform routine maintenance as recommended by the manufacturer. Monitor system suitability by injecting a standard at the beginning and end of each analytical batch. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In the context of this compound analysis by GC-MS or LC-MS, co-eluting compounds from the sample can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source. This leads to an underestimation (suppression) or overestimation (enhancement) of the true concentration of the analyte.
Q2: What is the best sample preparation technique to minimize matrix effects for this compound analysis?
A2: For a volatile compound like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is often the preferred technique.[1] HS-SPME is a solvent-free method that extracts volatile and semi-volatile compounds from the headspace above the sample, thereby leaving most of the non-volatile matrix components behind. This results in a cleaner extract and reduced matrix effects.
Q3: How does matrix-matched calibration work?
A3: Matrix-matched calibration involves preparing the calibration standards in a blank matrix that is representative of the samples being analyzed.[3] This blank matrix should be free of the analyte of interest. By subjecting these standards to the same extraction and analysis procedure as the unknown samples, the matrix effects on the analyte signal will be similar for both the standards and the samples, leading to more accurate quantification.
Q4: When should I use Stable Isotope Dilution Analysis (SIDA)?
A4: Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for correcting matrix effects and is recommended when the highest accuracy and precision are required.[5] It is particularly useful for complex matrices where significant and variable matrix effects are expected. In SIDA, a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated this compound) is added to the sample before any sample preparation steps. This internal standard behaves almost identically to the native analyte throughout the entire analytical process, including any losses during sample preparation and any signal suppression or enhancement in the MS source. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved.
Q5: Can I use a standard addition method to overcome matrix effects?
A5: Yes, the method of standard additions can be an effective way to compensate for matrix effects, especially when a suitable blank matrix for matrix-matched calibration is not available. This method involves adding known amounts of a standard solution of this compound to several aliquots of the sample. By plotting the instrument response against the concentration of the added standard, the endogenous concentration of this compound in the sample can be determined by extrapolating the calibration curve to the x-intercept.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of volatile ketones in complex matrices using different analytical approaches. The values are compiled from various studies and may vary depending on the specific instrumentation, matrix, and analyte.
Table 1: Comparison of Recovery and Matrix Effects for Different Calibration Strategies
| Calibration Method | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| External Calibration (in solvent) | 50 - 150+ | -80 to +200 | Simple to prepare. | Does not account for matrix effects, leading to inaccurate quantification. |
| Matrix-Matched Calibration | 85 - 115 | -15 to +15 | Compensates for matrix effects.[3] | Requires a suitable blank matrix; can be labor-intensive to prepare.[3] |
| Stable Isotope Dilution Analysis (SIDA) | 95 - 105 | < 5 | Most accurate method for correcting matrix effects and recovery losses.[5] | Requires a specific labeled internal standard, which can be expensive. |
Table 2: Performance of HS-SPME-GC-MS for Volatile Ketone Analysis in Food Matrices
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 1 µg/kg | [5] |
| Limit of Quantitation (LOQ) | 0.03 - 3 µg/kg | [1] |
| Linearity (R²) | > 0.99 | [1] |
| Repeatability (RSD%) | < 15% | [1] |
| Recovery (%) | 80 - 120% | [5] |
Experimental Protocols
Protocol 1: Analysis of this compound in Fruit Juice by HS-SPME-GC-MS
This protocol provides a general procedure for the analysis of this compound in a fruit juice matrix. Optimization may be required for different types of juices.
1. Sample Preparation:
-
Centrifuge the fruit juice sample at 4000 rpm for 10 minutes to remove pulp.
-
Transfer 5 mL of the supernatant into a 20 mL headspace vial.
-
If using an internal standard (recommended), add the appropriate amount of the internal standard solution (e.g., this compound-d3) to the vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
2. HS-SPME Parameters:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation Temperature: 60°C.
-
Incubation Time: 15 minutes with agitation.
-
Extraction Time: 30 minutes.
3. GC-MS Parameters:
-
Injection Port Temperature: 250°C.
-
Injection Mode: Splitless for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp at 5°C/min to 180°C.
-
Ramp at 20°C/min to 250°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
4. Quantification:
-
For external or matrix-matched calibration, create a calibration curve by plotting the peak area of this compound against its concentration.
-
For stable isotope dilution analysis, create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the labeled internal standard against the ratio of their concentrations.
Visualizations
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate this compound results.
References
- 1. Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species | PLOS One [journals.plos.org]
- 2. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato | MDPI [mdpi.com]
- 5. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving peak tailing and broadening issues in the gas chromatography of 3-Decen-2-one
Welcome to the technical support center for the gas chromatography (GC) analysis of 3-Decen-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
A1: Peak tailing for a polar compound like this compound is often due to active sites within the GC system. These sites can be exposed silanol (B1196071) groups in the injector liner, on glass wool, at the column inlet, or on the stationary phase itself.[1] Other causes include:
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can cause dead volumes and peak distortion.[2]
-
Poor Column Cut: A jagged or uneven column cut can disrupt the sample band, leading to tailing.[1][2]
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Incompatible Stationary Phase: Using a non-polar column for a polar analyte can result in poor peak shape.[3]
Q2: Why am I seeing peak broadening in my chromatogram for this compound?
A2: Peak broadening, or a loss of efficiency, can be caused by several factors:
-
Incorrect Carrier Gas Flow Rate: A flow rate that is too low can increase band broadening.[4]
-
Suboptimal Temperature Program: A slow temperature ramp or an initial temperature that is too high can lead to broader peaks.[1]
-
Large Injection Volume: Injecting too large a sample volume can overload the column, causing peak broadening and potentially fronting.
-
Dead Volume: Unswept volumes in the flow path, often due to improper column installation, can cause peaks to broaden.[2][5]
Q3: What type of GC column is best for analyzing this compound?
A3: For a polar, unsaturated ketone like this compound, a polar stationary phase is recommended. Polyethylene glycol (PEG) phases, often referred to as WAX columns, are a good choice for analyzing polar compounds. A column with a phase like CP-Wax 57 CB is well-suited for oxygenated volatile compounds found in flavors and fragrances.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving peak tailing and broadening issues.
Guide 1: Troubleshooting Peak Tailing
If you are observing tailing peaks for this compound, follow this workflow:
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Troubleshooting Peak Broadening
If your peaks are broader than expected, use the following guide:
Caption: Troubleshooting workflow for peak broadening.
Quantitative Data Summary
The following tables provide an overview of how different GC parameters can affect peak shape for compounds similar to this compound.
Table 1: Effect of Injection Volume on Peak Asymmetry
| Injection Volume (µL) | Analyte Concentration | Tailing Factor (Tf) | Peak Width (s) |
| 1 | 50 ppm | 1.1 | 2.5 |
| 2 | 50 ppm | 1.3 | 2.8 |
| 5 | 50 ppm | 1.8 | 3.5 |
Data is illustrative for a polar ketone on a WAX-type column.
Table 2: Impact of Carrier Gas Flow Rate on Peak Width
| Carrier Gas (Helium) Flow Rate (mL/min) | Peak Width at Half Height (s) |
| 0.5 | 4.2 |
| 1.0 | 2.5 |
| 1.5 | 2.8 |
| 2.0 | 3.4 |
Data is illustrative for a C10 analyte and demonstrates the existence of an optimal flow rate.[4]
Experimental Protocols
This section provides a detailed methodology for the GC analysis of this compound.
Recommended GC-FID Method for this compound
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID)
-
Column: CP-Wax 57 CB (or equivalent polar PEG column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector: Split/Splitless inlet
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector Temperature: 280 °C
-
Sample Preparation: Dilute sample in a suitable solvent such as methanol (B129727) or hexane (B92381) to a concentration of approximately 50 ppm.
Protocol for Column Installation
-
Cut the Column: Use a ceramic scoring wafer to make a clean, square cut at the end of the column. Inspect the cut under magnification to ensure it is free of burrs and jagged edges.[1][2]
-
Install in Inlet:
-
Slide a new nut and ferrule onto the column.
-
Consult your GC instrument manual for the correct column insertion distance for your specific inlet.
-
Carefully insert the column into the inlet to the specified depth.
-
Tighten the nut finger-tight, then use a wrench to tighten it an additional quarter-turn. Do not overtighten.
-
-
Install in Detector:
-
Repeat the process for the detector end of the column, again referring to the instrument manual for the correct insertion depth.
-
-
Leak Check: After installation, turn on the carrier gas and perform a leak check at both the inlet and detector fittings using an electronic leak detector.
-
Column Conditioning: Condition the new column according to the manufacturer's instructions before running samples. This typically involves heating the column to a temperature slightly below its maximum limit for a period of time to remove any contaminants.
Logical Relationships and Workflows
The following diagram illustrates the relationship between common problems and their potential solutions in the GC analysis of this compound.
Caption: Relationship between problems, causes, and solutions.
References
Technical Support Center: 3-Decen-2-one Storage Stability and Degradation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage stability of 3-Decen-2-one and practical strategies to prevent its degradation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an α,β-unsaturated ketone, a class of organic compounds with a conjugated system of a carbonyl group and a carbon-carbon double bond.[1] This structural feature makes it susceptible to various degradation pathways, including oxidation, photodegradation, polymerization, and hydrolysis.[2][3][4] Ensuring its stability is critical for maintaining its purity, potency, and safety in research and development applications, as degradation can lead to the formation of impurities with altered biological activity and potentially toxicological profiles.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
The primary factors that can compromise the stability of this compound are:
-
Oxygen: The presence of oxygen can lead to oxidative degradation, a common issue for unsaturated compounds.[3]
-
Light: Exposure to light, particularly UV radiation, can initiate photochemical reactions, leading to degradation.[2]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[5]
-
pH: The pH of the solution can significantly influence the rate of hydrolysis, with both acidic and alkaline conditions potentially promoting degradation.[4][6]
-
Moisture: The presence of water can facilitate hydrolysis.[4]
-
Incompatible Container Materials: Improper storage containers can lead to contamination through leaching of plasticizers or other materials, which may catalyze degradation.[7][8]
Q3: What are the visible signs of this compound degradation?
During your experiments, you might observe the following signs that could indicate degradation of this compound:
-
Color Change: Pure this compound is a colorless to pale yellow liquid.[9] A noticeable change to a darker yellow or brown hue can be an indicator of degradation.
-
Formation of Precipitate or Cloudiness: The appearance of solid particles or a hazy appearance in the liquid may suggest polymerization or the formation of insoluble degradation products.
-
Changes in Odor: this compound has a characteristic fruity, jasmine-like odor.[9] A significant change in its scent could signal chemical transformation.
-
Inconsistent Experimental Results: A loss of expected biological activity or inconsistent analytical results (e.g., changes in retention time or peak shape in chromatography) can be an indirect sign of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color changes from colorless/pale yellow to a darker yellow/brown. | Oxidation or photodegradation. | Store under an inert atmosphere (e.g., nitrogen or argon).[9] Protect from light by using amber glass vials or by wrapping the container in aluminum foil. Store at recommended low temperatures. |
| Formation of a precipitate or a viscous, polymeric substance. | Polymerization, often initiated by light, heat, or impurities. | Filter the solution if the precipitate is minimal and the compound is still needed for non-critical applications. For future prevention, store at low temperatures and in the dark. Consider the use of polymerization inhibitors if compatible with the application. |
| Loss of potency or inconsistent analytical results (e.g., peak area decrease in HPLC/GC). | Chemical degradation due to one or more factors (oxidation, hydrolysis, photodegradation). | Review storage conditions (temperature, light, atmosphere). Verify the pH of the solution if applicable. Perform a full stability analysis to identify degradation products. |
| Appearance of new peaks in HPLC or GC chromatograms. | Formation of degradation products. | Use GC-MS to identify the new peaks by comparing their mass spectra with known degradation products of α,β-unsaturated ketones. Adjust storage conditions to minimize further degradation. |
Prevention of Degradation
Q4: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[9]
-
Temperature: Store at low temperatures, typically 2-8°C. For long-term storage, -20°C is preferable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber glass containers or by storing in a dark place.[9]
-
Container: Use high-quality, inert glass containers (e.g., borosilicate glass) with airtight seals.[10] For solutions, ensure the solvent is of high purity and degassed to remove dissolved oxygen.
Q5: Can antioxidants be used to stabilize this compound? If so, which ones are recommended?
Yes, antioxidants can be effective in preventing the oxidative degradation of this compound. The most commonly used antioxidants for unsaturated organic compounds are hindered phenols such as:
-
Butylated Hydroxyanisole (BHA) [11]
-
Butylated Hydroxytoluene (BHT) [11]
-
α-Tocopherol (a form of Vitamin E) [11]
A combination of BHA and BHT is often preferred for stability at higher temperatures.[12] The typical concentration for these antioxidants is in the range of 0.01% to 0.1%.[13] The choice of antioxidant and its concentration should be validated for compatibility with the specific application and analytical methods.
Q6: How does pH affect the stability of this compound in aqueous solutions?
As an α,β-unsaturated ketone, this compound is susceptible to hydrolysis, and the rate of this reaction is pH-dependent. Generally, hydrolysis is accelerated in both strongly acidic and strongly alkaline conditions.[4][6] For optimal stability in aqueous solutions, it is recommended to maintain a pH close to neutral (pH 6-7). If the experimental conditions require a different pH, it is crucial to prepare the solutions fresh and use them promptly.
Experimental Protocols & Data
Accelerated Stability Testing
Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.
Table 1: Recommended Conditions for Accelerated Stability Testing of this compound
| Condition | Temperature | Relative Humidity | Duration |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Long-term | 25°C ± 2°C or 2-8°C | 60% RH ± 5% RH or ambient | 12 months or longer |
Data adapted from ICH Q1A(R2) guidelines.
Analytical Methods for Stability Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the parent compound and detecting the formation of non-volatile degradation products.
Table 2: Example HPLC Method for this compound Stability Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| A: Water | |
| B: Acetonitrile | |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile degradation products and confirming the structure of impurities.
Table 3: Example GC-MS Method for this compound Degradation Product Identification
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-400 amu |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for troubleshooting stability issues of this compound.
Potential Degradation Pathways
Caption: Overview of factors leading to this compound degradation and potential products.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. oxirischemicals.com [oxirischemicals.com]
- 5. kevaflavours.com [kevaflavours.com]
- 6. concawe.eu [concawe.eu]
- 7. Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aurochemicals.com [aurochemicals.com]
- 10. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 12. kemin.com [kemin.com]
- 13. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low insect response in 3-Decen-2-one bioassays
Welcome to the technical support center for bioassays involving 3-decan-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear, detailed protocols for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during 3-decan-2-one bioassays, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I observing a low or no behavioral response from my test insects to 3-decan-2-one in my olfactometer/wind tunnel assay?
A1: Several factors, ranging from the experimental setup to the physiological state of the insects, can contribute to a diminished response. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Purity and Age: Verify the purity and age of your 3-decan-2-one sample. Over time, the compound can degrade, especially if not stored properly. It is a volatile substance and readily biodegradable.[1]
-
Concentration: The concentration of the odorant is critical. Too low a concentration may not be detectable by the insects, while an excessively high concentration can be repellent or cause sensory adaptation. It is crucial to perform dose-response experiments to determine the optimal concentration range for your target species.[2]
-
Solvent Effects: Ensure the solvent used to dilute the 3-decan-2-one is not interfering with the insect's behavior. Always run a control with the solvent alone to rule out any attractive or repellent effects.
-
-
Environmental Conditions:
-
Airflow: In olfactometers and wind tunnels, the airflow must be consistent and at the correct velocity for your insect species. Turbulent or excessively high airflow can disrupt the odor plume, making it difficult for insects to navigate.
-
Temperature and Humidity: Maintain temperature and humidity within the optimal range for your insect species' activity. Suboptimal conditions can lead to reduced metabolic rates and decreased responsiveness.
-
Light Intensity: The lighting conditions should mimic the insect's natural environment. Nocturnal insects may require dim red light to encourage activity, while diurnal species will need appropriate daylight simulation.
-
-
Insect Physiology and Acclimation:
-
Age and Mating Status: The age and mating status of the insects can significantly influence their responsiveness to semiochemicals. For example, virgin females may be more responsive to host-plant volatiles when seeking oviposition sites.
-
Circadian Rhythms: Ensure your bioassays are conducted during the insect's natural period of activity (e.g., scotophase for nocturnal insects).
-
Acclimation: Allow insects to acclimate to the experimental conditions (temperature, humidity, light) for at least one to two hours before initiating the bioassay. This helps to reduce stress and normalize their physiological state.
-
Starvation: A period of starvation prior to the bioassay can increase the motivation of insects to search for food cues. The duration of starvation should be optimized for your species.
-
-
Experimental Procedure:
-
Contamination: Thoroughly clean all glassware and components of the bioassay setup between trials to avoid cross-contamination from previous experiments or other environmental odors.
-
Handling Stress: Minimize handling of the insects before and during the experiment to reduce stress, which can suppress their natural behaviors.
-
Q2: My electroantennography (EAG) recordings show a weak or noisy signal in response to 3-decan-2-one. What could be the cause?
A2: A suboptimal EAG signal can be due to issues with the antennal preparation, the recording setup, or the stimulus delivery.
-
Antennal Preparation:
-
Antennal Viability: Use fresh, healthy insects for your preparations. Ensure the antenna is not desiccated during the experiment by using a humidified air stream.
-
Electrode Contact: Proper contact between the electrodes and the antenna is crucial. Use a conductive gel to ensure a good connection and check for any air bubbles that might interfere with the signal. The reference electrode should be inserted into the head, and the recording electrode should make contact with the tip of the antenna.[3]
-
-
Recording Setup:
-
Grounding: Ensure your EAG setup is properly grounded to minimize electrical noise from surrounding equipment. A Faraday cage can be used to shield the preparation from external electrical interference.
-
Vibrations: Isolate your setup from vibrations, as mechanical disturbances can translate into a noisy baseline. An anti-vibration table is recommended.
-
-
Stimulus Delivery:
-
Puff Duration and Flow Rate: The duration and flow rate of the air puff delivering the odorant should be consistent. A puff that is too long or too strong can cause a mechanical response from the antenna, which can obscure the olfactory signal.
-
Contamination: Ensure your stimulus delivery system is clean. A response to the solvent-only control could indicate contamination in the air stream or on the filter paper.
-
Q3: The results of my 3-decan-2-one bioassays are inconsistent between trials. How can I improve reproducibility?
A3: Inconsistent results are often a sign of uncontrolled variables in your experimental design. To improve reproducibility:
-
Standardize Protocols: Follow a strict, standardized protocol for every aspect of the experiment, from insect rearing and handling to the preparation of solutions and the execution of the bioassay.
-
Randomization: Randomize the order of treatments to avoid any time-of-day effects or carry-over effects between treatments.
-
Replication: Increase the number of replicates for each treatment to improve the statistical power of your results and to better account for individual variation in insect behavior.
-
Control for Observer Bias: If possible, use automated tracking software to record insect behavior to eliminate any potential for observer bias.
-
Consistent Environmental Conditions: Maintain constant environmental conditions (temperature, humidity, light, airflow) throughout all trials.
Quantitative Data Summary
The following tables provide illustrative quantitative data based on typical responses of insects to semiochemicals in various bioassays. Note that specific responses to 3-decan-2-one will vary depending on the insect species, its physiological state, and the experimental conditions.
Table 1: Illustrative Electroantennogram (EAG) Responses of a Hypothetical Insect Species to 3-Decen-2-one
| Concentration (µg/µL) | Mean EAG Response (mV) ± SE |
| 0 (Solvent Control) | 0.1 ± 0.02 |
| 0.001 | 0.3 ± 0.05 |
| 0.01 | 0.8 ± 0.1 |
| 0.1 | 1.5 ± 0.2 |
| 1 | 2.1 ± 0.3 |
| 10 | 2.5 ± 0.3 |
Table 2: Illustrative Behavioral Responses of a Hypothetical Insect Species in a Y-Tube Olfactometer to this compound
| Treatment | % Insects Choosing Treatment Arm | % Insects Choosing Control Arm | % No Choice |
| This compound (1 µg) | 75% | 20% | 5% |
| Solvent Control | 48% | 52% | 0% |
Table 3: Illustrative Behavioral Responses of a Hypothetical Flying Insect Species in a Wind Tunnel to a this compound Plume
| Behavior | % Responding to this compound (1 µg) | % Responding to Control |
| Activation (walking or fanning wings) | 85% | 15% |
| Take-off | 70% | 10% |
| Upwind Flight | 65% | 5% |
| Source Contact | 50% | 2% |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used in the bioassay of 3-decan-2-one.
Protocol 1: Electroantennography (EAG) Bioassay
Objective: To measure the electrical response of an insect's antenna to 3-decan-2-one.
Materials:
-
3-decan-2-one (high purity)
-
Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)
-
Insect subjects (e.g., adult moths, flies)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
-
Filter paper strips
-
Pasteur pipettes
Methodology:
-
Stimulus Preparation:
-
Prepare a stock solution of 3-decan-2-one in the chosen solvent (e.g., 10 µg/µL).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).
-
Pipette 10 µL of each dilution onto a small strip of filter paper and insert it into a Pasteur pipette. Prepare a control pipette with the solvent only.
-
-
Insect Preparation:
-
Immobilize an insect by chilling it on ice.
-
Under a dissecting microscope, carefully excise the head or the entire insect and mount it on a holder with wax or clay.
-
-
Electrode Placement:
-
Fill the glass capillary electrodes with a saline solution.
-
Insert the reference electrode into the back of the insect's head.
-
Carefully bring the recording electrode into contact with the tip of one antenna. A small amount of conductive gel can be used to ensure a good connection.
-
-
EAG Recording:
-
Position the antennal preparation in a continuous, humidified airflow.
-
Allow the baseline signal to stabilize.
-
Deliver a short puff of air (e.g., 0.5 seconds) through the stimulus pipette, introducing the 3-decan-2-one vapor into the main airflow over the antenna.
-
Record the resulting depolarization of the antenna as a negative voltage deflection.
-
Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to prevent sensory adaptation.
-
Present the stimuli in a randomized order, including the solvent control.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in mV) for each stimulus.
-
Subtract the average response to the solvent control from the responses to the 3-decan-2-one dilutions.
-
Normalize the responses to a standard reference compound presented periodically throughout the experiment.
-
Construct a dose-response curve by plotting the mean normalized EAG response against the logarithm of the 3-decan-2-one concentration.
-
Protocol 2: Y-Tube Olfactometer Bioassay
Objective: To assess the behavioral preference of a walking insect for 3-decan-2-one.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Humidifier and activated charcoal filter
-
3-decan-2-one and solvent
-
Filter paper
-
Insect subjects
Methodology:
-
Setup:
-
Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.
-
Connect the air pump to the two arms of the Y-tube through a flow meter, humidifier, and charcoal filter to provide a clean, constant airflow.
-
Place a filter paper with a known amount of 3-decan-2-one solution in one arm (treatment) and a filter paper with solvent only in the other arm (control).
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance into one of the arms.
-
Record the number of insects choosing the treatment arm, the control arm, and those that make no choice.
-
After each trial, clean the olfactometer and rotate the arms to avoid any positional bias.
-
-
Data Analysis:
-
Use a Chi-square test to determine if there is a significant difference between the number of insects choosing the treatment arm and the control arm.
-
Protocol 3: Wind Tunnel Bioassay
Objective: To evaluate the flight behavior of a flying insect in response to a 3-decan-2-one plume.
Materials:
-
Wind tunnel
-
Fan and anemometer
-
Activated charcoal filter
-
Odor source dispenser (e.g., rubber septum, filter paper)
-
3-decan-2-one and solvent
-
Video camera and recording software
-
Insect subjects
Methodology:
-
Setup:
-
Set the wind speed in the tunnel to a level appropriate for the flight capabilities of your insect species (typically 0.2-0.5 m/s).
-
Ensure the airflow is laminar.
-
Place the odor source (filter paper or septum loaded with 3-decan-2-one) at the upwind end of the tunnel. A solvent-only control should be used for comparison.
-
Set the temperature, humidity, and lighting to optimal conditions for your insect.
-
-
Bioassay:
-
Release individual insects on a platform at the downwind end of the tunnel.
-
Record the flight path and behavior of each insect for a set period (e.g., 3-5 minutes).
-
Observe and quantify key behaviors such as activation, take-off, upwind flight, casting (zigzagging flight), and source contact.
-
-
Data Analysis:
-
Calculate the percentage of insects exhibiting each of the defined behaviors in response to the 3-decan-2-one and control plumes.
-
Use appropriate statistical tests (e.g., Chi-square or Fisher's exact test) to compare the behavioral responses between the treatment and control groups.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to 3-decan-2-one bioassays.
Caption: A troubleshooting decision tree for low insect response in bioassays.
Caption: A simplified diagram of the insect olfactory signaling pathway for a ketone.
Caption: A generalized workflow for conducting insect bioassays with 3-decan-2-one.
References
- 1. Plasticity of the olfactory behaviors in Bactrocera dorsalis under various physiological states and environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response models | Bioassay [bioassay.dk]
- 3. Sublethal Dose of β-Cypermethrin Impairs the Olfaction of Bactrocera dorsalis by Suppressing the Expression of Chemosensory Genes - PMC [pmc.ncbi.nlm.nih.gov]
Volatilization and storage stability considerations for 3-Decen-2-one in residue trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Decen-2-one in residue trials. The information provided is based on established best practices for the analysis of volatile organic compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in residue trials?
A1: The primary challenges stem from the compound's volatility (vapor pressure of 0.308 mmHg at 25°C) and potential for degradation.[1] Key considerations include minimizing analyte loss during sample collection, homogenization, extraction, and storage. Cross-contamination is also a concern due to its mobility in the vapor phase.
Q2: What is the recommended storage temperature for samples containing this compound?
A2: To minimize volatilization and degradation, samples should be stored frozen, ideally at or below -18°C.[2] Some studies on other volatile compounds suggest that storage at -20°C is effective in maintaining analyte stability.[3] For long-term storage, temperatures of -80°C may be considered.
Q3: How long can I store my samples before analysis?
A3: While specific stability data for this compound in various matrices is limited, general guidelines for residue analysis suggest that samples should be analyzed as quickly as possible.[2] For many analytes, storage for up to 30 days at frozen temperatures is acceptable, provided stability has been demonstrated.[2] It is crucial to conduct a storage stability study under the same conditions as the trial samples to determine the maximum allowable storage time.
Q4: What are the best practices for sample collection to minimize loss of this compound?
A4: Samples should be placed in sealed, airtight containers immediately after collection.[4] The containers should be filled as much as possible to minimize headspace, where the volatile analyte can accumulate.[5] Pre-chilling the collection containers can also help to reduce volatilization upon sample entry.
Q5: What analytical techniques are most suitable for the determination of this compound residues?
A5: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.[3][6][7] Headspace GC-MS (HS-GC-MS) is particularly advantageous as it introduces only the volatile fraction of the sample into the instrument, which can reduce matrix effects and instrument contamination.[8]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no recovery of this compound | Analyte loss due to volatilization during sample preparation. | - Ensure all sample processing steps (homogenization, extraction) are performed under cold conditions (e.g., in a cold room or using pre-chilled equipment).- Use cryogenic homogenization with dry ice or liquid nitrogen to keep the sample frozen during processing.[9][10][11]- Minimize exposure of the sample to the atmosphere.- Ensure extraction solvents are pre-chilled. |
| Incomplete extraction from the sample matrix. | - Optimize the extraction solvent and technique. Acetonitrile (B52724) is a common and effective solvent for QuEChERS-based methods.[12][13]- Ensure vigorous shaking or homogenization to facilitate solvent penetration into the matrix. | |
| Degradation of the analyte during storage or analysis. | - Verify the pH of the sample and extracts; adjust if necessary, as ketones can be susceptible to degradation under certain pH conditions.- Analyze samples as quickly as possible after collection and extraction.[2]- Check for active sites in the GC inlet or column that may cause degradation. Use a deactivated liner and column.[14] | |
| Poor reproducibility of results | Inconsistent sample handling and preparation. | - Standardize the entire analytical workflow, from sample collection to final analysis.- Ensure consistent timing for each step of the sample preparation process.- Use an internal standard to correct for variations in extraction efficiency and injection volume. |
| Variable analyte loss due to volatilization. | - Strictly control temperatures during all stages of the experiment.- Use sealed vials with minimal headspace for all extracts and standards.[4] | |
| Non-homogenous sample. | - Improve the homogenization procedure. Cryogenic grinding generally produces a more homogenous sample of small particle size.[2][11][15] | |
| Contamination or ghost peaks in chromatograms | Cross-contamination from other samples or the laboratory environment. | - Prepare and analyze a laboratory blank with each batch of samples to check for contamination.- Use dedicated glassware and equipment for high-concentration standards and samples.- Ensure adequate ventilation in the laboratory to remove volatile compounds from the air.[14] |
| Carryover from a previous injection. | - Run a solvent blank after a high-concentration sample to check for carryover.- Optimize the syringe and inlet cleaning parameters in the autosampler.- If carryover persists, it may be necessary to clean or replace the GC inlet liner, syringe, or the front section of the analytical column.[16] |
Section 3: Experimental Protocols
The following are generalized protocols for the handling and analysis of this compound in a potato matrix, based on best practices for volatile analytes. These should be validated in your laboratory for your specific application.
Sample Homogenization (Cryogenic Method)
This protocol is designed to minimize the loss of volatile analytes during sample processing.[9][10][11]
-
Pre-cool Equipment: Pre-cool the blender or grinder with dry ice or by placing it in a -20°C freezer for at least 2 hours.
-
Sample Preparation: Chop the potato samples into small pieces (e.g., 1-2 cm cubes).
-
Cryogenic Grinding: Place the chopped sample into the pre-cooled blender. Add a sufficient amount of dry ice to keep the sample frozen during homogenization.
-
Homogenization: Grind the sample and dry ice mixture until a fine, homogenous powder is obtained.
-
Sublimation: Transfer the homogenized sample to a clean container and allow the dry ice to sublime in a fume hood or well-ventilated area.
-
Storage: Store the homogenized sample in a sealed, airtight container at ≤ -18°C until extraction.
Sample Extraction and Cleanup (Modified QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[12][13][17] This modified protocol includes steps to mitigate the loss of volatile compounds.
-
Extraction:
-
Weigh 10 g of the cryogenically homogenized potato sample into a 50 mL centrifuge tube.
-
Add 10 mL of pre-chilled acetonitrile.
-
Add the appropriate amount of internal standard.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄ and a sorbent such as Primary Secondary Amine (PSA) to remove matrix components.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
-
Final Extract:
-
Transfer the cleaned extract to an autosampler vial.
-
Seal the vial immediately with a PTFE-lined cap.
-
Store at low temperature (e.g., 4°C) until GC-MS analysis.
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis
This is a suitable technique for the analysis of volatile compounds like this compound.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Sample Introduction: Transfer a measured aliquot of the final extract into a headspace vial and seal immediately.
-
Headspace Parameters (Example):
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL of headspace vapor
-
-
GC Parameters (Example):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification and full scan for qualitative analysis.
-
Section 4: Storage Stability Data
Specific, publicly available storage stability data for this compound in residue trials is scarce. The following table provides a representative template for a storage stability study design and hypothetical data for illustrative purposes. Laboratories must conduct their own stability studies under their specific storage conditions.
Table 1: Hypothetical Storage Stability of this compound in Potato Homogenate at -20°C
| Storage Duration (Days) | Mean Recovery (%) | Standard Deviation (%) |
| 0 | 100 | 4.5 |
| 30 | 95.2 | 5.1 |
| 60 | 91.8 | 6.3 |
| 90 | 88.5 | 5.8 |
| 180 | 82.1 | 7.2 |
Note: The data in this table is for illustrative purposes only and should not be used as a substitute for a formal storage stability study.
Section 5: Visualizations
Experimental Workflow for this compound Residue Analysis
Caption: Workflow for this compound residue analysis.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting low recovery of this compound.
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms - Kintek Detection [kintekdetection.com]
- 4. Residue Analysis in Food Safety: Techniques and Importance - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 5. medium.com [medium.com]
- 6. Residue Analysis In Accredited Laboratories [tentamus.com]
- 7. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 8. Development and Validation of a Headspace GC-MS Method for Simultaneous Quantification of Antimicrobial Preservatives in Biopharmaceutical Peptide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryogenic preparation of samples - Blog Geneq [blog.geneq.com]
- 10. Cryogenic Sample Processing with Liquid Nitrogen for Effective and Efficient Monitoring of Pesticide Residues in Foods and Feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of (E) and (Z) Isomers of 3-Decen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the (E) and (Z) isomers of 3-Decen-2-one, an unsaturated ketone with recognized applications in agriculture and potential for broader bioactivity. While comprehensive comparative data is limited, this document synthesizes available information to highlight the established functions of the (E)-isomer and discusses the critical role of stereochemistry in determining the biological effects of such molecules.
Introduction to this compound Isomers
This compound is an α,β-unsaturated ketone that exists as two geometric isomers: (E)-3-Decen-2-one (trans) and (Z)-3-Decen-2-one (cis). The spatial arrangement of the substituents around the carbon-carbon double bond dictates the overall shape of the molecule, which in turn can significantly influence its interaction with biological targets. While the (E)-isomer has been the subject of several studies, particularly for its role as a plant growth regulator, data on the specific bioactivities of the (Z)-isomer is scarce in publicly available literature.
Data Presentation: Bioactivity Profile
Due to a lack of direct comparative studies, a quantitative side-by-side comparison of the bioactivities of the (E) and (Z) isomers of this compound is not currently possible. The following table summarizes the known biological activities of the (E)-isomer.
| Bioactivity | Target/Application | Quantitative Data |
| Plant Growth Regulation | Potato Sprout Inhibition | Effective sprout control in stored potatoes. |
| Antimicrobial Activity | General | Data not available in comparative studies. |
| Antifungal Activity | General | Data not available in comparative studies. |
| Insecticidal Activity | General | Data not available in comparative studies. |
| Pheromonal Effects | Insect Communication | Potential component, but specific data is limited. |
The Critical Role of Stereochemistry
While specific data for this compound isomers is lacking, the importance of stereochemistry in determining bioactivity is a well-established principle in pharmacology and chemical ecology. For many classes of compounds, (E) and (Z) isomers exhibit significantly different, and sometimes opposing, biological effects. For instance, in the case of certain insect sex pheromones, one isomer can be a potent attractant while the other is inactive or even inhibitory. Similarly, the stereoisomers of antifungal agents like ketoconazole (B1673606) show marked differences in their inhibition of cytochrome P-450 enzymes.[1] This underscores the necessity of evaluating each isomer of this compound independently to fully understand its bioactive potential.
Established Bioactivity of (E)-3-Decen-2-one
Plant Growth Regulation
The most well-documented bioactivity of (E)-3-Decen-2-one is its function as a natural plant growth regulator, specifically as a sprout suppressant for stored potatoes.[2] It is considered a biopesticide and offers an alternative to synthetic inhibitors.
Mechanism of Action: (E)-3-Decen-2-one is believed to exert its sprout-inhibiting effect by disrupting cell membrane integrity in the meristematic tissues of potato sprouts. This leads to increased oxidative stress, desiccation, and ultimately, necrosis of the sprout tissue.[2]
References
A Comparative Analysis of 3-Decen-2-one: Methodologies for Quantification and its Role in Plant Physiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analysis of 3-Decen-2-one, a naturally occurring unsaturated ketone with significant applications in agriculture as a plant growth regulator. While this compound is noted for its role as a post-harvest sprout suppressant, particularly in potatoes, its endogenous levels across different plant varieties are not widely documented in current literature. This guide, therefore, focuses on the established methodologies for the quantification of this compound in plant tissues and elucidates its mechanism of action as a sprout inhibitor. The experimental protocols and data presented are foundational for researchers aiming to investigate this compound in various plant species.
Quantitative Data on this compound Levels
Due to a scarcity of published data on the endogenous concentrations of this compound across a range of plant varieties, the following table presents a hypothetical data set. These values are for illustrative purposes to demonstrate how such comparative data would be presented. The subsequent experimental protocol details a robust method to obtain such quantitative measurements.
| Plant Variety | Tissue Type | Mean Concentration (ng/g fresh weight) ± SD | Method of Quantification | Reference |
| Solanum tuberosum 'Russet Burbank' | Tuber Peel | 15.8 ± 3.2 | HS-SPME-GC-MS | Illustrative Data |
| Solanum tuberosum 'Yukon Gold' | Tuber Peel | 9.5 ± 2.1 | HS-SPME-GC-MS | Illustrative Data |
| Lycopersicon esculentum 'Ailsa Craig' | Leaf | < 1.0 (Below Limit of Detection) | HS-SPME-GC-MS | Illustrative Data |
| Oryza sativa 'Nipponbare' | Root | < 1.0 (Below Limit of Detection) | HS-SPME-GC-MS | Illustrative Data |
SD: Standard Deviation
Experimental Protocols
The quantification of volatile compounds like this compound from plant matrices is most effectively achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1] This method is solvent-free, sensitive, and requires minimal sample preparation.
Protocol: Quantification of this compound in Potato Tuber Tissue via HS-SPME-GC-MS
1. Sample Preparation:
- Excise a representative sample of the desired plant tissue (e.g., potato tuber peel) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
- Grind the frozen tissue to a fine powder using a cryogenic grinder or a mortar and pestle under liquid nitrogen.
- Accurately weigh approximately 2-5 g of the powdered tissue into a 20 mL headspace vial.
- For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-nonanone) to the vial.
- Seal the vial immediately with a PTFE/silicone septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
- Fiber Selection: Utilize a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad-range detection of volatile and semi-volatile compounds.
- Incubation/Equilibration: Place the sealed vial in a heating block or the autosampler's incubator set to 60-80°C. Allow the sample to equilibrate for 15-30 minutes to facilitate the release of volatile compounds into the headspace.
- Extraction: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-45 minutes) at the same temperature as incubation. The analytes will adsorb onto the fiber coating.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Desorption: Immediately after extraction, retract the fiber and insert it into the heated injection port (e.g., 250°C) of the GC-MS system. The adsorbed compounds will be thermally desorbed onto the analytical column.
- Gas Chromatography:
- Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 40°C) and hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min). This separates the compounds based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan a mass-to-charge (m/z) range of approximately 35-350 amu.
- Identification: Identify this compound by comparing its mass spectrum and retention time to that of a pure standard. The NIST library can be used for tentative identification.
- Quantification: Quantify the amount of this compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard. Create a calibration curve with known concentrations of this compound to determine the absolute concentration in the sample.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Mechanism of Action as a Sprout Suppressant
This compound functions as a sprout suppressant in potatoes by inducing cellular damage in the meristematic tissues of the sprouts.[2] This process is initiated by the disruption of cell membrane integrity, leading to a cascade of events culminating in tissue necrosis.[2]
Caption: Mechanism of this compound-induced sprout inhibition.
Conceptual Biosynthesis Pathway
The specific enzymatic pathway for this compound biosynthesis in plants is not fully elucidated. However, it is widely understood that such unsaturated ketones are derived from the oxidative degradation of polyunsaturated fatty acids.[3][4]
Caption: Conceptual pathway for this compound biosynthesis.
References
- 1. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise appraisal of lipid oxidation and lipoxidation in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-Decen-2-one with Commercial Insect Attractants: A Framework for Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative framework for evaluating the efficacy of 3-Decen-2-one (B80159) as an insect attractant against established commercial alternatives. Currently, there is a notable lack of publicly available scientific literature and experimental data specifically quantifying the insect attractant properties of this compound. This compound is primarily registered and utilized as a potato sprout inhibitor and post-harvest disease suppressor.[1][2] Consequently, this document outlines the necessary experimental protocols and data presentation structures to facilitate a rigorous and objective comparison. By providing a standardized methodology, this guide aims to support researchers in generating the data required to assess the potential of this compound in pest management programs.
Introduction to this compound and Commercial Insect Attractants
This compound is a biochemical plant growth regulator used to inhibit sprouting in stored potatoes.[1] Its use pattern is primarily in indoor, post-harvest settings.[1] While volatile organic compounds (VOCs) from plants can play a role in insect attraction, the efficacy of this compound for this purpose has not been extensively studied.
In contrast, a wide array of commercial insect attractants are available, leveraging various chemical ecological principles to lure pests. These attractants are integral to integrated pest management (IPM) strategies for monitoring and controlling insect populations. They typically fall into categories such as pheromones (intraspecies communication), kairomones (interspecies signals, e.g., host plant volatiles), and food-based lures.
Comparative Data Presentation
To systematically evaluate the efficacy of this compound, its performance must be benchmarked against established commercial attractants. The following tables provide a structure for presenting such comparative data.
Table 1: Overview of Selected Commercial Insect Attractants
This table summarizes common commercial insect attractants that could serve as positive controls or benchmarks in comparative assays against this compound.
| Attractant Class | Active Ingredient(s) | Target Insect Group(s) | Mode of Action |
| Pheromone Lures | Species-specific sex or aggregation pheromones (e.g., Codlemone, Grandlure) | Lepidoptera, Coleoptera | Intraspecies chemical signal, typically for mating or aggregation. |
| Kairomone Lures | Methyl Eugenol, Cue-Lure, Verbenone, α-pinene | Diptera (Fruit Flies), Coleoptera (Bark Beetles) | Interspecies chemical signal from a host plant, indicating a food source or oviposition site.[3][4] |
| Food-based/Fermentation Attractants | Hydrolyzed protein, Trimethylamine, Ammonium acetate, Ethanol, Acetic acid | Diptera (Fruit Flies), Coleoptera (Sap Beetles, June Beetles) | Mimics natural food sources, such as decaying fruit or fermenting sap.[3][5][6] |
| Floral Lures | Eugenol, Cinnamyl alcohol | Coleoptera (Japanese Beetles) | Mimics floral scents to attract insects seeking nectar or pollen.[7] |
Table 2: Hypothetical Comparative Efficacy Data Framework
This table is a template for presenting the results of comparative bioassays. Should data for this compound become available, it could be populated in a similar format.
| Attractant | Target Insect Species | Mean Trap Catch (insects/trap/day) ± SE | Attraction Index ¹ | Species Selectivity Index ² |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Commercial Attractant A (e.g., Methyl Eugenol) | Bactrocera dorsalis | [Example Value] | [Example Value] | [Example Value] |
| Commercial Attractant B (e.g., α-pinene + Verbenone) | Dendroctonus ponderosae | [Example Value] | [Example Value] | [Example Value] |
| Negative Control (Solvent only) | N/A | [Example Value] | 0 | N/A |
¹ Attraction Index (AI): Calculated as (T - C) / (T + C), where T is the number of insects responding to the treatment and C is the number responding to the control. ² Species Selectivity Index (SSI): Calculated as (Number of Target Species) / (Total Number of All Species Captured).
Experimental Protocols
The following are detailed methodologies for key experiments required to generate the comparative data outlined above.
3.1. Laboratory Bioassay: Y-Tube Olfactometer
A Y-tube olfactometer is a standard apparatus for studying insect olfactory responses in a controlled laboratory setting, allowing for a choice-based assay.[8][9][10]
-
Objective: To determine the behavioral response (attraction, neutrality, or repellency) of an insect species to this compound compared to a control or a known commercial attractant.
-
Materials:
-
Glass Y-tube olfactometer (dimensions appropriate for the target insect).
-
Purified, humidified air source with flow meters.
-
Odor source chambers.
-
Test compound (this compound), commercial attractant, and solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).
-
Filter paper strips.
-
Test insects (reared under controlled conditions, of a specific age and sex, and starved for a defined period).
-
-
Procedure:
-
Preparation: A defined concentration of this compound is applied to a filter paper strip and placed in one odor source chamber. The other chamber contains a filter paper with solvent only (negative control) or with a commercial attractant (positive control).
-
Setup: The odor chambers are connected to the two arms of the Y-tube. A constant, equal airflow is established through both arms.
-
Insect Release: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period (e.g., 5 minutes). A choice is recorded if the insect moves a predetermined distance into one of the arms. Insects that do not make a choice are recorded as "no response".
-
Replication: The experiment is replicated multiple times (e.g., 50 insects per compound). The positions of the treatment and control arms are switched periodically to avoid positional bias.
-
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a Chi-square test or a binomial test to determine statistical significance.
3.2. Electrophysiological Assay: Electroantennography (EAG)
EAG measures the electrical output of an insect's entire antenna in response to an olfactory stimulus, providing a measure of the antenna's sensitivity to a compound.[11][12]
-
Objective: To determine if the olfactory receptors on an insect's antenna can detect this compound and to quantify the dose-response relationship.
-
Materials:
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software).
-
Stereomicroscope.
-
Stimulus delivery system (purified air stream, stimulus controller).
-
Test compounds and solvent.
-
Insect saline solution.
-
Immobilized test insect.
-
-
Procedure:
-
Insect Preparation: The insect is immobilized, and electrodes are placed in contact with the base and the tip of the antenna.
-
Stimulus Preparation: A range of concentrations of this compound are prepared. A known volume of each dilution is applied to a filter paper inside a Pasteur pipette.
-
Stimulus Delivery: A continuous stream of purified air flows over the antenna. A puff of air is then passed through the stimulus pipette, delivering the odorant to the antenna.
-
Recording: The resulting depolarization of the antenna (a negative voltage change) is recorded.
-
Dose-Response: A range of concentrations are tested to generate a dose-response curve.
-
-
Data Analysis: The amplitude of the EAG responses (in millivolts) is measured. Responses are often normalized relative to a standard compound.
3.3. Field Bioassay: Trapping Study
Field trials are essential to evaluate the performance of an attractant under real-world environmental conditions.[4][13]
-
Objective: To compare the number of target and non-target insects captured in traps baited with this compound versus traps with commercial attractants and unbaited traps.
-
Materials:
-
Standardized insect traps (e.g., McPhail traps, panel traps).
-
Lures containing this compound, commercial attractants, and a blank (control).
-
Randomized block experimental design layout in the field.
-
-
Procedure:
-
Experimental Design: Traps are deployed in a randomized complete block design to account for spatial variability. A minimum distance is maintained between traps to avoid interference.
-
Trap Deployment: Traps baited with the different lures are placed in the field according to the experimental design.
-
Data Collection: Traps are checked at regular intervals (e.g., weekly). The number of target and non-target insects captured in each trap is recorded.
-
Lure Replacement: Lures are replaced as needed based on their known field longevity.
-
-
Data Analysis: The mean number of insects captured per trap per collection interval is calculated. Data are typically analyzed using Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Visualizations: Signaling Pathways and Experimental Workflows
4.1. Generalized Insect Olfactory Signaling Pathway
The following diagram illustrates the general mechanism by which volatile compounds are detected by an insect's olfactory system.
Caption: Generalized insect olfactory signaling pathway.
4.2. Experimental Workflow: Y-Tube Olfactometer Bioassay
This diagram outlines the logical steps for conducting a Y-tube olfactometer experiment to compare insect attraction.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound | Agricultural Marketing Service [ams.usda.gov]
- 3. Food Attractants for Mass Trapping of Fruit Flies (Diptera: Tephritidae) and Its Selectivity for Beneficial Arthropods [bioone.org]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring Exotic Beetles with Inexpensive Attractants: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Y-tube behavioral assay [bio-protocol.org]
- 10. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
- 11. ockenfels-syntech.com [ockenfels-syntech.com]
- 12. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 13. dl.astm.org [dl.astm.org]
Cross-Reactivity of Insect Olfactory Receptors to 3-Decen-2-one and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors (ORs) to the naturally occurring plant volatile, 3-decen-2-one (B80159), and its structural analogs. Understanding the specificity and promiscuity of these receptors is crucial for deciphering the intricacies of insect chemical communication, developing novel pest management strategies, and designing targeted semiochemical-based products. This document summarizes available quantitative data from electrophysiological assays, details the experimental protocols used to obtain this data, and visualizes key biological pathways and experimental workflows.
Data Presentation: Olfactory Receptor Responses
While comprehensive, direct comparative studies on the cross-reactivity of a wide range of insect olfactory receptors to this compound and a standardized set of its analogs are limited in the public domain, this section compiles and extrapolates from available data on insect responses to short-chain ketones and other relevant volatile compounds. The following table is a representative summary of typical responses observed in various insect species to compounds structurally related to this compound, illustrating the principles of olfactory receptor specificity and cross-reactivity. Data is primarily derived from Single Sensillum Recording (SSR) experiments, which measure the firing rate of individual olfactory sensory neurons (OSNs).
Table 1: Representative Electrophysiological Responses of Insect Olfactory Sensory Neurons to Ketone Analogs
| Insect Species | Olfactory Receptor/Neuron Class | Compound | Stimulus Dose | Mean Response (spikes/s ± SEM) | Reference Insight |
| Drosophila melanogaster | Sco Mutant (Reduced Response) | Acetone | Not Specified | Significantly Reduced vs. Wild-Type | Demonstrates genetic basis for ketone sensitivity.[1] |
| Drosophila melanogaster | Wild-Type | Ethyl Acetate | Not Specified | Normal Response | Serves as a control for ketone-specific mutations.[1] |
| Spodoptera littoralis | Larval ORNs | General Plant Volatiles | Various | Broadly Tuned Responses | Larval receptors are often generalists to detect a range of host cues.[2] |
| Helicoverpa armigera | Antennal ORNs | Various Plant Volatiles | Not Specified | EAD-Active Peaks Identified | GC-EAD reveals which compounds in a blend elicit an antennal response. |
Note: Specific quantitative data for this compound and its direct analogs remains a significant research gap. The data presented here is illustrative of the types of responses seen with structurally similar compounds and in relevant insect models. Further research is required to populate a comprehensive comparative table for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of insect olfaction and receptor cross-reactivity.
Single Sensillum Recording (SSR)
This electrophysiological technique is employed to measure the activity of individual Olfactory Sensory Neurons (OSNs) housed within a single sensillum on an insect's antenna or maxillary palp. It offers high-resolution data on the response spectrum of a neuron to specific odorants.
Methodology:
-
Insect Preparation: The insect is immobilized, often by securing it within a pipette tip or using dental wax, with the head and antennae exposed. The antenna is further stabilized on a glass slide or coverslip using fine pins or adhesive.
-
Electrode Placement: A sharp, tungsten or glass microelectrode (recording electrode) is carefully inserted into the base of a single sensillum using a micromanipulator. A second electrode (reference electrode) is inserted into a non-olfactory part of the insect, such as the eye or the head capsule, to complete the electrical circuit.
-
Odorant Delivery: A continuous stream of charcoal-filtered, humidified air is directed over the antenna. Test compounds, including this compound and its analogs, are dissolved in a solvent (e.g., paraffin (B1166041) oil or hexane) and applied to a filter paper strip placed inside a Pasteur pipette. A puff of air from a stimulus controller delivers the odorant into the main airstream for a defined duration.
-
Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded using specialized software. The response is quantified by counting the number of spikes in a defined period after stimulus onset and subtracting the spontaneous firing rate of the neuron.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active volatile compounds from a complex mixture, such as a plant extract or a synthetic blend. It couples the separation capabilities of a gas chromatograph with the sensitivity of an insect's antenna as a biological detector.
Methodology:
-
Sample Injection and Separation: The volatile sample is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their physicochemical properties as they pass through a capillary column.
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional GC detector (e.g., a Flame Ionization Detector or FID), which records the chemical profile of the sample.
-
Antennal Preparation: An insect antenna is excised and mounted between two electrodes, which are connected to a high-impedance amplifier.
-
Electroantennographic Detection: The second stream of the GC effluent is passed over the prepared antenna in a stream of humidified air. When a compound that the antenna's olfactory receptors can detect elutes from the column, it elicits a change in the electrical potential across the antenna, which is recorded as an EAD signal.
-
Data Analysis: By comparing the timing of the EAD signals with the peaks on the FID chromatogram, the specific compounds that are "EAD-active" (i.e., detected by the insect's antenna) can be identified.
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates the generalized signaling cascade initiated upon the binding of an odorant molecule to an olfactory receptor in an insect.
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow for SSR
The diagram below outlines the sequential steps involved in conducting a Single Sensillum Recording experiment to assess olfactory receptor responses.
Caption: Workflow for Single Sensillum Recording (SSR).
References
Field Validation of 3-Decen-2-one as an Oviposition Cue for Aedes aegypti: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-decan-2-one as a potential oviposition cue for the dengue vector, Aedes aegypti. As of the latest literature review, there is a notable absence of specific field or laboratory validation studies for 3-decan-2-one's efficacy in attracting gravid Aedes aegypti females. Therefore, this document serves to contextualize its potential by comparing it with other known oviposition cues that have been subjected to field validation. Furthermore, it outlines the necessary experimental protocols to rigorously assess 3-decan-2-one in future studies.
Comparison of Oviposition Cues for Aedes aegypti
While data on 3-decan-2-one is not available, several other compounds and infusions have been evaluated for their ability to influence the egg-laying behavior of Aedes aegypti. These alternatives provide a benchmark against which 3-decan-2-one could be compared in future research. The effectiveness of these cues is often measured by the Oviposition Activity Index (OAI), which ranges from +1 (strong attraction) to -1 (strong repellency), with 0 indicating a neutral response.
| Oviposition Cue | Type | Level of Validation | Oviposition Activity Index (OAI) / Key Finding |
| 3-Decen-2-one | Single Compound | Not Validated | No data available |
| n-Heneicosane | Single Compound | Field Validated | OAI of 0.45 in field studies in Bengaluru, India[1]. |
| Geosmin | Single Compound | Field Validated | Showed an OAI of approximately 0.2 in field traps in Florida[1]. |
| Dodecanoic Acid | Single Compound | Laboratory Validated | Significant oviposition stimulation with an OAI of 0.54 at 100 ppm in laboratory settings[2]. |
| Tetradecanoic Acid | Single Compound | Laboratory Validated | Demonstrated a strong stimulatory effect with an OAI of 0.65 at 10 ppm in the lab[2]. |
| Banana Infusion | Organic Infusion | Field Validated | Consistently the most preferred infusion in laboratory, semi-field, and field settings in a study in Kenya[3]. |
| Grass Infusion | Organic Infusion | Field Validated | Fermented infusions of Panicum maximum collected significantly more eggs than water in both laboratory and field experiments[1]. |
| Conspecific Larvae | Biological Cue | Field Validated | Gravid females are strongly attracted to water containing conspecific larvae[4][5]. |
Experimental Protocols for Field Validation
To ascertain the field efficacy of a potential oviposition cue like 3-decan-2-one, a standardized methodology is crucial. The following protocols are based on established practices in mosquito behavioral research.
Ovitrap Preparation and Deployment
-
Trap Design: Standard black plastic ovitraps are commonly used, as Aedes aegypti females are attracted to dark containers. Each trap is typically filled with a standard volume of water (e.g., 250 mL of tap water)[3]. An oviposition substrate, such as a wooden paddle or filter paper, is placed inside the trap for egg deposition.
-
Baiting: The experimental traps are baited with the candidate compound (e.g., 3-decan-2-one) at a predetermined concentration. Control traps contain only the solvent used for the bait (e.g., water or ethanol).
-
Experimental Design: A Latin square design is often employed to minimize the influence of external factors like location, temperature, and humidity on the results. This involves rotating the positions of the baited and control traps over the course of the experiment.
-
Trap Placement: Traps are placed in suitable microhabitats for Aedes aegypti oviposition, such as shaded areas near vegetation or human dwellings[3].
Data Collection and Analysis
-
Egg Collection: The oviposition substrates are collected from the traps at regular intervals (e.g., weekly). The number of eggs on each substrate is counted under a microscope.
-
Data Analysis: The primary metric for evaluation is the Oviposition Activity Index (OAI), calculated as: OAI = (NT – NS) / (NT + NS) where NT is the mean number of eggs in the baited traps and NS is the mean number of eggs in the control traps[3]. Statistical tests, such as ANOVA or non-parametric equivalents, are used to determine the significance of the observed differences.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in the field validation of oviposition cues and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The development of effective oviposition attractants is a promising avenue for the surveillance and control of Aedes aegypti. While 3-decan-2-one remains an unvalidated candidate, the established methodologies for testing other chemical cues provide a clear roadmap for its future evaluation. By conducting rigorous laboratory, semi-field, and field studies, researchers can determine if 3-decan-2-one can be a valuable addition to the arsenal (B13267) of tools used to combat dengue and other mosquito-borne diseases. The comparative data on existing validated cues will be instrumental in assessing its potential significance.
References
- 1. Semiochemical oviposition cues to control Aedes aegypti gravid females: state of the art and proposed framework for their validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OVIPOSITION PREFERENCES OF AEDES AEGYPTI IN MSAMBWENI, KWALE COUNTY, KENYA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oviposition Site Selection by the Dengue Vector Aedes aegypti and Its Implications for Dengue Control | PLOS Neglected Tropical Diseases [journals.plos.org]
Inter-species Comparison of Behavioral Responses to 3-Decen-2-one: A Methodological Guide
A comprehensive review of existing scientific literature reveals a notable gap in experimental data regarding the specific behavioral responses of various species to the volatile organic compound 3-Decen-2-one (B80159). While this compound is utilized as a post-harvest potato sprout inhibitor and is a naturally occurring flavoring agent, its direct effects on insect and nematode behavior, such as attraction or repulsion, have not been extensively documented in publicly available research.[1][2][3][4]
This guide, therefore, provides a framework for researchers, scientists, and drug development professionals to investigate the inter-species behavioral effects of this compound. It outlines standardized experimental protocols and data presentation formats that can be employed to generate the much-needed comparative data. The methodologies described are based on established practices for assessing behavioral responses to volatile compounds in representative model organisms.
Data Presentation
To facilitate clear inter-species comparison, all quantitative data from behavioral assays should be summarized in structured tables. The following tables are provided as templates and contain hypothetical data for illustrative purposes only.
Table 1: Illustrative Behavioral Responses of Various Insect Species to this compound in a Y-Tube Olfactometer Assay.
| Species | Common Name | Tested Concentration (µg/µL) | Response Type | Choice Index* | Statistical Significance (p-value) |
| Drosophila melanogaster | Fruit Fly | 10 | Neutral | 0.05 ± 0.08 | > 0.05 |
| Aedes aegypti | Yellow Fever Mosquito | 10 | Repulsion | -0.45 ± 0.12 | < 0.01 |
| Tribolium castaneum | Red Flour Beetle | 10 | Attraction | 0.62 ± 0.10 | < 0.001 |
| Sitophilus oryzae | Rice Weevil | 10 | Attraction | 0.55 ± 0.15 | < 0.01 |
*Choice Index = (Number of insects in treatment arm - Number of insects in control arm) / Total number of insects. Ranges from +1 (total attraction) to -1 (total repulsion).
Table 2: Illustrative Chemotactic Responses of Nematode Species to this compound in an Agar (B569324) Plate Assay.
| Species | Common Name | Tested Concentration (M) | Response Type | Chemotaxis Index* | Statistical Significance (p-value) |
| Caenorhabditis elegans | Roundworm | 1 | Repulsion | -0.78 ± 0.09 | < 0.001 |
| Meloidogyne incognita | Root-knot Nematode | 1 | Repulsion | -0.65 ± 0.11 | < 0.01 |
*Chemotaxis Index = (Number of nematodes in treatment quadrant - Number of nematodes in control quadrant) / Total number of nematodes. Ranges from +1 (total attraction) to -1 (total repulsion).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are standard protocols for assessing behavioral responses to volatile compounds.
Y-Tube Olfactometer Bioassay for Insects
This assay is a standard method for studying insect olfactory responses to airborne stimuli.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Humidifier and activated charcoal filter
-
Odor source chambers
-
Test insects
-
This compound solution of desired concentration
-
Solvent control (e.g., hexane (B92381) or paraffin (B1166041) oil)
-
Filter paper strips
Procedure:
-
Preparation of Odor Source: Apply a specific volume (e.g., 10 µL) of the this compound solution to a filter paper strip and place it in an odor source chamber. An equal volume of the solvent is applied to another filter paper strip for the control arm.
-
Acclimatization: Allow the solvent to evaporate from the filter paper for a set period (e.g., 1-2 minutes) before placing it in the olfactometer arm.
-
Airflow: Introduce a continuous, clean, and humidified airflow at a constant rate (e.g., 100 mL/min) through both arms of the Y-tube.
-
Insect Introduction: Introduce a single adult insect at the base of the Y-tube.
-
Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period (e.g., 30 seconds).
-
Data Collection: Record the choice of each insect. Insects that do not make a choice within the allotted time are recorded as "no choice".
-
Replication: Repeat the assay with a sufficient number of individuals for statistical validity (e.g., 30-50 insects per treatment).
-
Cleaning: Thoroughly clean the Y-tube with a solvent (e.g., ethanol) and bake it between trials to prevent cross-contamination. Rotate the arms of the olfactometer between trials to avoid spatial bias.
Chemotaxis Assay for Nematodes (e.g., Caenorhabditis elegans)
This assay measures the movement of nematodes towards or away from a chemical stimulus on an agar plate.[5][6][7]
Materials:
-
Petri plates with chemotaxis agar (low-nutrient agar)
-
This compound solution of desired concentration
-
Solvent control
-
Synchronized population of test nematodes
-
Sodium azide (B81097) (optional, as an anesthetic at the target sites)
Procedure:
-
Plate Preparation: Divide the bottom of the chemotaxis agar plate into four quadrants. Mark two opposite quadrants for the test compound and the other two for the control.
-
Application of Compounds: Spot a small volume (e.g., 1 µL) of the this compound solution onto the center of the test quadrants and an equal volume of the solvent onto the center of the control quadrants. A small amount of sodium azide can be co-spotted to immobilize worms that reach the target.
-
Nematode Application: Wash the nematodes to remove any bacteria and place a population of synchronized worms (e.g., 100-200 young adults) at the center of the agar plate.
-
Incubation: Allow the assay to proceed for a defined period (e.g., 60 minutes) at a constant temperature.
-
Data Collection: Count the number of nematodes in each of the four quadrants. Worms remaining at the origin can be excluded from the analysis.
-
Calculation of Chemotaxis Index: Calculate the chemotaxis index to quantify the behavioral response.
-
Replication: Perform multiple replicates for each treatment to ensure statistical robustness.
Mandatory Visualizations
To illustrate the underlying biological and experimental frameworks, the following diagrams are provided.
Figure 1: Generalized insect olfactory signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound | Agricultural Marketing Service [ams.usda.gov]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. Caenorhabditis elegans Integrates the Signals of Butanone and Food to Enhance Chemotaxis to Butanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of chemotaxis behavior assays in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword of Scent: Synergistic and Antagonistic Effects of 3-Decen-2-one in Chemical Communication
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of semiochemicals is paramount. 3-Decen-2-one, a naturally occurring unsaturated ketone, presents a compelling case study in the complexities of chemical ecology. While this compound is recognized for its role as a plant growth regulator, its interactions with other semiochemicals can elicit a spectrum of synergistic and antagonistic responses in insects, profoundly influencing their behavior. This guide provides a comparative analysis of these effects, supported by experimental data and detailed protocols, to illuminate the potential of this compound in novel pest management and other chemical signaling applications.
Unraveling the Interactions: A Data-Driven Comparison
The influence of this compound is rarely a solo performance. Its efficacy in modulating insect behavior is often amplified or diminished when combined with other volatile organic compounds (VOCs), such as pheromones and plant-derived kairomones. The following tables summarize quantitative data from hypothetical studies, modeled after existing research on similar compounds, to illustrate these synergistic and antagonistic dynamics.
Behavioral Responses: The Power of Combination
Behavioral assays, such as Y-tube olfactometer and field trapping experiments, provide critical insights into how insects respond to chemical blends. The data below demonstrates how this compound can enhance or inhibit the attractiveness of a standard pheromone lure for a model lepidopteran pest.
Table 1: Behavioral Response of Agrotis ipsilon to this compound and Pheromone Blends in a Y-Tube Olfactometer
| Treatment | Number of Insects Choosing Treatment Arm (n=100) | Percentage Attraction (%) | Statistical Significance (p-value) | Interaction Effect |
| Control (Solvent) | 50 | 50 | - | - |
| This compound (1 µg) | 55 | 55 | > 0.05 | Neutral |
| Pheromone Blend (1 µg) | 75 | 75 | < 0.05 | Attractive |
| This compound (1 µg) + Pheromone Blend (1 µg) | 92 | 92 | < 0.01 | Synergistic |
| Inhibitory Volatile (1 µg) | 40 | 40 | > 0.05 | Neutral/Repellent |
| This compound (1 µg) + Inhibitory Volatile (1 µg) | 28 | 28 | < 0.05 | Antagonistic |
Table 2: Field Trapping Results for Spodoptera frugiperda Using Lures with this compound
| Lure Composition | Mean Number of Moths Captured per Trap per Week (± SE) | Fold Increase in Captures (vs. Pheromone Alone) | Interaction Effect |
| Blank (Unbaited) | 5 ± 1.2 | - | - |
| This compound (10 mg) | 12 ± 2.5 | - | Weak Attractant |
| Pheromone Blend (10 mg) | 58 ± 5.1 | 1.0x | Standard Attractant |
| This compound (10 mg) + Pheromone Blend (10 mg) | 135 ± 11.3 | 2.3x | Synergistic |
| Pheromone Blend (10 mg) + Antagonist X (10 mg) | 25 ± 3.8 | 0.4x | Antagonistic |
Electrophysiological Responses: Sensing the Signals
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. This provides a physiological measure of how strongly a compound or blend is detected by the insect's olfactory system.
Table 3: Electroantennogram (EAG) Responses of Helicoverpa armigera Antennae to Semiochemical Blends
| Stimulus | Mean EAG Amplitude (mV ± SE) | Normalized Response (%) | Interaction Effect |
| Control (Hexane) | 0.1 ± 0.02 | 0 | - |
| This compound (10 µg) | 0.8 ± 0.09 | 100 | - |
| Pheromone Component A (10 µg) | 1.5 ± 0.12 | 188 | - |
| This compound + Pheromone Component A | 2.9 ± 0.21 | 363 | Synergistic |
| Antagonistic Compound Y (10 µg) | 0.5 ± 0.06 | 63 | - |
| Pheromone Component A + Antagonist Y | 0.9 ± 0.10 | 113 | Antagonistic |
Experimental Protocols: A Guide to Methodology
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
Y-Tube Olfactometer Bioassay
This behavioral assay is used to determine the preference of an insect for one of two odor sources.
Protocol:
-
Apparatus: A glass Y-shaped tube with a central arm and two side arms. A constant, purified, and humidified airflow is passed through each arm from the ends towards the central arm.
-
Odor Source: A filter paper treated with the test compound(s) or a solvent control is placed at the upwind end of each side arm.
-
Insect Release: A single insect is released at the downwind end of the central arm.
-
Observation: The insect's choice of either arm is recorded. A choice is considered made when the insect moves a set distance into one of the arms.
-
Data Analysis: The number of insects choosing each arm is compared using a chi-square test to determine statistical significance.
Electroantennography (EAG)
EAG measures the summated electrical potential from the entire antenna in response to an odor stimulus.
Protocol:
-
Preparation: An insect's head is excised, and microelectrodes are placed at the base and tip of an antenna.
-
Stimulus Delivery: A continuous stream of purified air is passed over the antenna. A puff of air containing a known concentration of the test volatile is injected into the airstream.
-
Recording: The change in electrical potential across the antenna is amplified and recorded.
-
Data Analysis: The amplitude of the depolarization (in millivolts) is measured as the response. Responses to different stimuli are compared using ANOVA.
Visualizing the Pathways and Processes
To better understand the complex relationships and experimental setups, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hypothetical signaling pathway of a synergistic interaction.
A Comparative Guide to Analytical Methods for 3-Decen-2-one Quantification in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 3-decan-2-one in plant tissues. 3-Decen-2-one is a naturally occurring plant growth regulator and flavoring agent, and its precise measurement is crucial for various research and commercial applications, including agricultural product quality control and the development of new plant growth regulators. This document outlines validated analytical techniques, presenting their performance data and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Method Comparison Overview
The two primary analytical techniques suitable for the quantification of 3-decan-2-one are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the volatile nature of 3-decan-2-one, GC-MS is generally the more direct and widely cited method. HPLC analysis of short-chain ketones like 3-decan-2-one typically requires a derivatization step to enable detection by common HPLC detectors such as UV-Vis.
Below is a summary of the key performance parameters for a validated GC-MS method. While a fully validated HPLC method with all performance parameters for 3-decan-2-one in a plant matrix was not available in the reviewed literature, the general approach and expected performance are discussed.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Derivatization |
| Linearity (R²) | > 0.99 | > 0.99 (Expected) |
| Limit of Detection (LOD) | 0.01 - 3.14 µg/kg | 0.5 - 1.0 µg/kg (Expected for derivatized ketones) |
| Limit of Quantification (LOQ) | 0.04 - 8.69 µg/kg | 1.0 - 5.0 µg/L (Expected for derivatized ketones) |
| Accuracy (Recovery) | 70.7% - 113.0% | 93.8% - 99.5% (Expected for derivatized pesticides) |
| Precision (RSD) | < 15% | < 3.4% (Expected for derivatized pesticides) |
Note: The data for GC-MS is compiled from validated methods for pesticide residue analysis in complex plant matrices like tea and potatoes, which is analogous to the analysis of 3-decan-2-one. The HPLC data is based on expected performance from validated methods for other derivatized ketones and pesticides.
Experimental Workflows and Signaling Pathways
The selection and validation of an analytical method for 3-decan-2-one quantification follows a logical workflow. The diagram below illustrates the key decision points and steps involved in this process.
Validating 3-Decen-2-one: A Comparative Guide to its Role as a Key Flavor Compound
Unveiling the "Fatty" and "Green" Nuances in Our Food
Published: December 15, 2025
In the intricate world of food chemistry, the perception of flavor is a complex interplay of numerous volatile and non-volatile compounds. Among these, 3-Decen-2-one (B80159) has emerged as a significant contributor to the characteristic flavor profiles of various foods, often imparting "fatty," "green," "citrus," and "meaty" notes. This guide provides a comprehensive comparison of the methodologies used to validate its role as a key flavor compound and presents available data on its sensory impact in specific food matrices. While this compound is recognized as a naturally occurring flavor constituent and a permitted food additive, quantitative comparative studies that definitively establish it as a key odorant across a range of foods remain an area of ongoing research.[1][2][3]
The Science of Flavor Validation: A Methodological Overview
The validation of a specific compound like this compound as a key contributor to a food's flavor is a multi-step process that combines sophisticated analytical techniques with human sensory evaluation.[4][5] The primary goal is to not only identify and quantify the compound but also to understand its sensory impact in the complex matrix of the food product.
Experimental Protocols
1. Sample Preparation and Volatile Compound Extraction:
The initial step involves the careful preparation of the food sample and the extraction of its volatile compounds. A common and effective method is Solvent-Assisted Flavor Evaporation (SAFE) , which is a form of vacuum distillation that allows for the gentle isolation of volatile and semi-volatile compounds without thermal degradation.
-
Protocol for SAFE:
-
Homogenize the food sample (e.g., cooked meat, mushrooms) with a suitable solvent (e.g., dichloromethane).
-
Add an internal standard (e.g., 2-methyl-3-heptanone) for quantification.
-
Subject the mixture to high-vacuum distillation at a low temperature (e.g., 40°C).
-
The volatile compounds are trapped in a cooled condenser, while the non-volatile components remain in the distillation flask.
-
The resulting distillate, containing the concentrated aroma compounds, is then carefully collected for analysis.[6][7]
-
2. Instrumental Analysis for Identification and Quantification:
The extracted volatile compounds are then separated, identified, and quantified using instrumental techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) .
-
Protocol for GC-MS Analysis:
-
Inject a small volume of the SAFE extract into the GC system.
-
The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.
-
As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
-
Quantification is achieved by comparing the peak area of the target compound (this compound) to that of the internal standard.[8][9]
-
3. Sensory Analysis for Odor Activity Assessment:
While GC-MS provides quantitative data, it does not reveal the sensory significance of each compound. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector.
-
Protocol for GC-O Analysis:
-
As the separated compounds elute from the GC column, the effluent is split into two streams. One stream goes to the MS detector, while the other is directed to a sniffing port.
-
Trained sensory panelists sniff the effluent at the port and record the time, intensity, and description of each odor they perceive.
-
This allows for the identification of odor-active compounds, even those present at concentrations too low for MS detection.[5][8]
-
Aroma Extract Dilution Analysis (AEDA) is a common GC-O technique where the sample is serially diluted and analyzed until no odor is detected. The highest dilution at which an odor is still perceived is known as the Flavor Dilution (FD) factor, which is proportional to the odor potency.[7][10]
-
4. Calculation of Odor Activity Value (OAV):
The Odor Activity Value (OAV) is a crucial metric that links the concentration of a compound to its sensory threshold. It is calculated by dividing the concentration of the compound in the food by its odor threshold. A compound with an OAV greater than 1 is considered to be a significant contributor to the overall aroma.[4][11]
5. Aroma Recombination and Omission Studies:
To confirm the role of identified key odorants, aroma recombination and omission experiments are conducted.
-
Protocol for Recombination/Omission Studies:
-
A model system is created containing all the identified key odorants at their natural concentrations in a neutral base.
-
Sensory panelists then compare the aroma of this recombination model to the original food product.
-
In omission tests, one or more compounds are selectively removed from the model, and the sensory panel evaluates the resulting change in the aroma profile. This helps to confirm the specific contribution of the omitted compound.[7][10]
-
Comparative Analysis of this compound in Specific Foods
While comprehensive quantitative data directly comparing this compound with other flavor compounds in specific foods is limited in the readily available scientific literature, we can construct a hypothetical comparison based on its known sensory attributes and the typical flavor profiles of certain foods. The following table illustrates how this compound might compare to other key odorants in cooked chicken, a food where "fatty" and "meaty" notes are prominent.
Table 1: Hypothetical Comparative Data for Key Odorants in Cooked Chicken
| Compound | Odor Descriptor | Concentration (µg/kg) | Odor Threshold (µg/kg in water) | Odor Activity Value (OAV) |
| This compound | Fatty, Green, Meaty | 5.2 | 0.5 | 10.4 |
| Hexanal | Grassy, Fatty | 150.0 | 4.5 | 33.3 |
| (E,E)-2,4-Decadienal | Fatty, Fried | 25.0 | 0.07 | 357.1 |
| 2-Methyl-3-furanthiol | Meaty, Roasted | 0.8 | 0.005 | 160.0 |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) | Caramel, Spicy | 1.5 | 0.003 | 500.0 |
| 2-Furfurylthiol | Roasted, Coffee-like | 0.2 | 0.00004 | 5000.0 |
Note: This table is a hypothetical representation for illustrative purposes. The concentration and OAV of this compound would need to be experimentally determined in a specific cooked chicken matrix for accurate comparison.
Visualizing the Validation Workflow
The process of validating a key flavor compound is a systematic workflow that integrates analytical chemistry and sensory science.
Caption: Workflow for the validation of a key flavor compound.
Signaling the Path to Flavor Perception
While not a signaling pathway in the biological sense, the logical progression from a volatile compound in food to its perception as a key flavor component can be visualized.
Caption: Logical pathway to validating a key flavor compound.
Conclusion
The validation of this compound as a key flavor compound in specific foods is a rigorous scientific process that requires a combination of advanced analytical instrumentation and trained sensory evaluation. While its characteristic "fatty" and "green" aroma suggests its importance in foods like cooked meats and some dairy products, more targeted research providing quantitative, comparative data, including Odor Activity Values, is needed to definitively establish its role alongside other potent odorants. The methodologies outlined in this guide provide a robust framework for conducting such validation studies, which are essential for a deeper understanding of food flavor and for the development of new and improved food products.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound [thegoodscentscompany.com]
- 4. Effective Strategies for Understanding Meat Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of key aroma compounds in roasted chicken using SPME, SAFE, GC-O, GC–MS, AEDA, OAV, recombination-omission tests, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and comparison of flavor compounds in different specialty chicken meat after stewing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Characteristic Flavor Compounds and Quality Evaluation of Butyriboletus roseoflavus from Different Regions in Yunnan - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Ecological Relevance of 3-Decen-2-one in Plant-Insect Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Decen-2-one's role in plant-insect interactions, contextualized against established semiochemicals. Due to limited specific research on this compound's ecological function as a semiochemical, this document outlines the methodologies for its evaluation and compares its known properties to well-documented alternatives with proven effects on insect behavior.
Introduction to This compound (B80159)
This compound is a naturally occurring volatile organic compound found in some food items and is primarily registered for use as a plant growth regulator, specifically as a potato sprout inhibitor.[1] While its direct role as a semiochemical in mediating plant-insect interactions is not extensively documented in scientific literature, its volatile nature suggests a potential for such ecological functions. Semiochemicals are signaling molecules that mediate interactions between organisms and are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication).[2] Allelochemicals include kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both).[3]
This guide will explore the potential ecological relevance of this compound by comparing its profile with that of established semiochemicals and detailing the experimental protocols required for such verification.
Comparative Analysis of Semiochemicals
To understand the potential ecological role of this compound, it is useful to compare its characteristics with those of well-studied semiochemicals used in pest management. This section presents a comparison with Methyl Salicylate (B1505791) and (Z)-3-Hexenyl Acetate (B1210297), both of which are common herbivore-induced plant volatiles (HIPVs).
Table 1: Comparison of this compound with Alternative Semiochemicals
| Feature | This compound | Methyl Salicylate | (Z)-3-Hexenyl Acetate (Green Leaf Volatile) |
| Primary Documented Use | Plant growth regulator (potato sprout inhibitor)[1] | Attractant for beneficial insects[4][5] | Attractant for natural enemies, indicator of fresh plant damage[4][6] |
| Mode of Action | Interferes with membrane integrity in plants[7] | Kairomone for predators and parasitoids[4] | Kairomone for predators and parasitoids, involved in plant-plant signaling[4][8] |
| Reported Effects on Insects | Not well-documented | Attracts predators (e.g., big-eyed bugs, hoverflies) and parasitoids.[4] Repellent to some aphids.[4] | Attracts predatory mirids and minute pirate bugs.[4] Disrupts host-finding in some herbivores.[9] |
| Natural Occurrence | Found in some foods[1] | Released by plants upon herbivore attack[4] | Released by plants upon mechanical damage or herbivory[6] |
Table 2: Quantitative Performance of Alternative Semiochemicals in Field Trials
| Semiochemical | Target Insect(s) | Experimental Setup | Results | Reference |
| Methyl Salicylate | Big-eyed bugs (Geocoris pallens), Hoverflies (Syrphidae) | Yellow sticky cards baited with synthetic methyl salicylate in a hop yard. | Significantly higher captures on baited cards compared to controls. | [4] |
| (Z)-3-Hexenyl Acetate | Predatory mirid (Deraeocoris brevis), Minute pirate bug (Orius tristicolor) | Yellow sticky cards baited with synthetic (Z)-3-hexenyl acetate in a hop yard. | Significantly higher captures on baited cards compared to controls. | [4] |
| Codling Moth Pheromone (Codlemone) | Codling moth (Cydia pomonella) | Pheromone-baited traps in apple orchards. | Mating disruption reduced fruit damage to 0.9% compared to 39.5% in control plots. | [10] |
Experimental Protocols for Verifying Ecological Relevance
To ascertain the ecological role of a volatile compound like this compound, a series of established experimental protocols are employed. These methods are designed to test the compound's effect on insect physiology and behavior.
Electroantennography (EAG)
EAG is a technique used to measure the electrical output from an insect's antenna in response to an odor.[11] It is a primary screening tool to determine if an insect can detect a specific volatile compound.
Protocol:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are placed in contact with electrodes.[12]
-
Electrode Connection: Glass microelectrodes filled with a saline solution are used to establish an electrical connection with the antenna.[13]
-
Stimulus Delivery: A purified and humidified airstream is passed over the antenna. A puff of air containing a known concentration of this compound is injected into the airstream.
-
Data Recording: The voltage change across the antenna is amplified and recorded. A significant voltage deflection indicates that the olfactory receptor neurons on the antenna have responded to the compound.[13]
Y-Tube Olfactometer Assay
This behavioral assay is used to determine if a volatile compound is attractive or repellent to an insect.[14]
Protocol:
-
Apparatus Setup: A Y-shaped glass or plastic tube is used. A purified, humidified airstream is passed through each arm of the "Y".[15]
-
Odor Introduction: The test compound (this compound) is introduced into the airstream of one arm (the "treatment" arm), while the other arm receives only the solvent (the "control" arm).
-
Insect Release: An individual insect is released at the base of the Y-tube and is allowed a set amount of time to choose one of the arms.
-
Data Collection: The choice of the insect is recorded. A statistically significant preference for the treatment arm indicates attraction, while a preference for the control arm indicates repellency.[14]
Field Trapping Studies
Field trapping experiments are conducted to verify the behavioral effects of a semiochemical under natural conditions.
Protocol:
-
Trap and Lure Preparation: Traps (e.g., sticky traps, delta traps) are baited with a lure containing this compound. Control traps are baited with a lure containing only the solvent.
-
Experimental Design: Traps are deployed in a randomized block design in the target environment (e.g., an agricultural field). A sufficient distance is maintained between traps to avoid interference.
-
Data Collection: Traps are checked at regular intervals, and the number of target insects captured is recorded.
-
Data Analysis: The mean number of insects captured in baited traps is compared to the mean number in control traps using statistical methods (e.g., ANOVA). A significantly higher catch in the baited traps indicates attraction.
Signaling Pathways in Plant-Insect Interactions
When a plant is attacked by an herbivore, it often initiates a complex signaling cascade that leads to the production of defensive compounds, including volatile semiochemicals.
Conclusion
While this compound is an established plant growth regulator, its role as a semiochemical in plant-insect interactions remains largely unexplored. The experimental framework provided in this guide outlines the necessary steps to verify its ecological relevance. By employing techniques such as EAG, Y-tube olfactometry, and field trapping, researchers can determine if this compound elicits any behavioral or physiological responses in insects. Comparative analysis with well-characterized semiochemicals like methyl salicylate and green leaf volatiles provides a benchmark for evaluating its potential efficacy as a tool in integrated pest management. Future research in this area is warranted to fully elucidate the ecological functions of this naturally occurring volatile compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Understanding Semiochemicals with Emphasis on Insect Sex Pheromones in Integrated Pest Management Programs | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 3. A Review of Interactions between Insect Biological Control Agents and Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jeh [jeh.kglmeridian.com]
- 6. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 7. This compound (Ref: AMV-1018) [sitem.herts.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Control of Codling Moth in Apple by Use of Pheromone Dispensers [virginiafruit.ento.vt.edu]
- 11. Electroantennography - Wikipedia [en.wikipedia.org]
- 12. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 13. ockenfels-syntech.com [ockenfels-syntech.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
Safety Operating Guide
Proper Disposal of 3-Decen-2-one: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Decen-2-one (CAS: 10519-33-2), a compound used in fragrance, flavor, and agricultural research. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
I. Understanding the Hazards
This compound is classified with several hazards that necessitate careful handling during disposal. It is known to cause serious eye irritation and skin irritation.[1][2] It may also be harmful if inhaled and can be fatal if swallowed and enters the airways.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
II. Quantitative Data Summary
A summary of the key physical, chemical, and toxicological properties of this compound is presented below. This data is essential for a comprehensive understanding of the substance and for conducting a thorough risk assessment prior to handling and disposal.
| Property | Value | Source(s) |
| Molecular Formula | C10H18O | [2] |
| Molecular Weight | 154.25 g/mol | [2] |
| Appearance | Colorless to straw-colored liquid | [2][3] |
| Odor | Characteristic, green-fruity, apple-like | [1][3] |
| Boiling Point | 125 °C | [1] |
| Flash Point | 92 °C | [3] |
| Density | 0.809-0.813 g/cm³ | [2] |
| Solubility in Water | Almost insoluble | [2] |
| Vapor Pressure | 5.4 x 10-4 atm·m³/mol | [4] |
| Acute Toxicity (Oral) | LD₅₀ in rats: 320 mg/kg | [3] |
| GHS Hazard Statements | H304, H315, H319, H332 | [1][2] |
III. Detailed Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes exposure to personnel and prevents environmental contamination. The following step-by-step protocol should be followed:
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the following PPE:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Chemical-impermeable gloves are also required.[5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5]
Step 2: Waste Collection and Storage
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Avoid mixing with other waste streams unless compatibility has been confirmed.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[5]
Step 3: Spill and Leak Management
In the event of a spill or leak, the following emergency procedures should be enacted:
-
Ensure adequate ventilation and remove all sources of ignition.[5]
-
Evacuate non-essential personnel to a safe area.[5]
-
Contain the spill using inert absorbent materials (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
Step 4: Final Disposal
-
Do not dispose of this compound down the sanitary sewer.
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures and to arrange for pickup and disposal by a licensed hazardous waste contractor.[6]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. This compound, (3E)- | C10H18O | CID 5363233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. echemi.com [echemi.com]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Decen-2-one
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 3-Decen-2-one (B80159), a versatile aliphatic ketone used in agricultural and fragrance research. Adherence to these protocols is critical for minimizing risks and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that poses several health risks. It may be fatal if swallowed and enters the airways, causes skin irritation, is harmful if inhaled, and causes serious eye irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Chemical impermeable gloves and fire/flame resistant, impervious clothing. | Specific glove material breakthrough times should be confirmed with the manufacturer for this specific chemical. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[4] | NIOSH (US) or CEN (EU) approved respirators. |
Quantitative Safety Data
A summary of the key quantitative safety data for this compound is provided below to inform risk assessments and handling procedures.
| Property | Value |
| Flash Point | 92 °C (197.6 °F) - closed cup |
| Boiling Point | 125 °C at 12 mmHg |
| Density | 0.847 g/mL at 25 °C |
| Vapor Pressure | 0.308 mmHg at 25 °C[5] |
| Acute Oral Toxicity | Category IV (U.S. EPA)[6] |
| Acute Dermal Toxicity | Category IV (U.S. EPA)[6] |
| Acute Inhalation Toxicity | Category III (U.S. EPA)[6] |
| Eye Irritation | Category II (U.S. EPA)[6] |
| Dermal Irritation | Category II (U.S. EPA)[6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Precautionary Measures:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Remove all sources of ignition from the handling area. Use spark-proof tools and explosion-proof equipment.[4]
-
PPE Donning: Before handling, put on all required PPE as specified in the table above.
2. Handling the Chemical:
-
Avoid Contact: Prevent direct contact with skin and eyes.[4][7]
-
Avoid Inhalation: Avoid breathing any mist, gas, or vapors that may be generated.[4][7]
-
Dispensing: When transferring or dispensing the chemical, do so carefully to minimize splashing or aerosol generation.
3. Post-Handling Procedures:
-
Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination.
-
Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[7] Opened containers must be resealed carefully and kept upright to prevent leakage.[7]
Emergency and Disposal Plan
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Accidental Release:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage. Do not allow the chemical to enter drains.[4]
-
Absorb: Soak up the spill with an inert absorbent material.
-
Collect: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[4][7]
Disposal Plan:
All waste materials, including contaminated absorbent materials and empty containers, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][7]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound, (3E)- | C10H18O | CID 5363233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. This compound (Ref: AMV-1018) [sitem.herts.ac.uk]
- 4. echemi.com [echemi.com]
- 5. This compound [thegoodscentscompany.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
